molecular formula C29H36N6O2 B15137177 Jun12682

Jun12682

货号: B15137177
分子量: 500.6 g/mol
InChI 键: ZOMNORZQANASQP-OAQYLSRUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Jun12682 is a useful research compound. Its molecular formula is C29H36N6O2 and its molecular weight is 500.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C29H36N6O2

分子量

500.6 g/mol

IUPAC 名称

5-[2-(dimethylamino)ethoxy]-N-[(1R)-1-[3-(1-ethylpyrazol-3-yl)-5-(1-methylpyrazol-4-yl)phenyl]ethyl]-2-methylbenzamide

InChI

InChI=1S/C29H36N6O2/c1-7-35-11-10-28(32-35)24-15-22(14-23(16-24)25-18-30-34(6)19-25)21(3)31-29(36)27-17-26(9-8-20(27)2)37-13-12-33(4)5/h8-11,14-19,21H,7,12-13H2,1-6H3,(H,31,36)/t21-/m1/s1

InChI 键

ZOMNORZQANASQP-OAQYLSRUSA-N

手性 SMILES

CCN1C=CC(=N1)C2=CC(=CC(=C2)[C@@H](C)NC(=O)C3=C(C=CC(=C3)OCCN(C)C)C)C4=CN(N=C4)C

规范 SMILES

CCN1C=CC(=N1)C2=CC(=CC(=C2)C(C)NC(=O)C3=C(C=CC(=C3)OCCN(C)C)C)C4=CN(N=C4)C

产品来源

United States

Foundational & Exploratory

Jun12682: A Technical Guide to a Next-Generation SARS-CoV-2 Papain-Like Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ongoing threat of SARS-CoV-2 and its emerging variants necessitates the development of novel antiviral therapeutics. The viral papain-like protease (PLpro) is a critical enzyme for the SARS-CoV-2 life cycle, playing a dual role in viral polyprotein processing and the evasion of the host's innate immune response. This makes PLpro a prime target for antiviral drug development. Jun12682 has emerged as a potent, orally bioavailable small molecule inhibitor of SARS-CoV-2 PLpro, demonstrating significant antiviral efficacy in preclinical models. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and the underlying signaling pathways.

Mechanism of Action

This compound is a noncovalent inhibitor that uniquely targets both the newly discovered ubiquitin Val70 (Val70Ub)-binding site and the established blocking loop 2 (BL2) groove of the SARS-CoV-2 PLpro.[1] This "two-pronged" binding mode contributes to its high potency and specificity.[1] By occupying these key sites, this compound effectively blocks the dual functions of PLpro:

  • Inhibition of Viral Polyprotein Processing: PLpro is responsible for cleaving the viral polyprotein at three specific sites to release non-structural proteins 1, 2, and 3 (nsp1, nsp2, and nsp3), which are essential for the formation of the viral replication and transcription complex.[2] this compound's inhibition of this proteolytic activity halts the viral life cycle.

  • Restoration of Host Innate Immunity: SARS-CoV-2 PLpro exhibits deubiquitinating (DUB) and deISGylating activities, removing ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) modifications from host proteins.[1][2] This interference with post-translational modifications disrupts the host's innate immune signaling pathways, particularly the type I interferon (IFN) response, allowing the virus to replicate unchecked.[2][3] Key targets of PLpro's DUB and deISGylating activity include RIG-I, STING, and IRF3.[4][5] this compound inhibits these activities, thereby restoring the host's antiviral defenses.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound, showcasing its potency, selectivity, and favorable pharmacokinetic profile.

Parameter Value Assay Reference
Ki (vs. PLpro) 37.7 nMFRET-based enzymatic assay[6]
Ki (vs. Ub-AMC) 63.5 nMFRET-based enzymatic assay[1]
Ki (vs. ISG15-AMC) 38.5 nMFRET-based enzymatic assay[1]
IC50 (vs. PLpro) 106.8 nMFRET-based enzymatic assay
EC50 (FlipGFP) 1.1 µMFlipGFP cell-based assay[6]
EC50 (icSARS-CoV-2-nLuc) 0.42 µMNanoluciferase reporter virus assay[6]
EC50 (Plaque Assay) 0.51 µMPlaque reduction assay (Caco-2 cells)[6]
EC50 (vs. Variants) 0.44 - 2.02 µMCell-based antiviral assays[1][7]
Parameter Value Species Reference
Oral Bioavailability (F) 72.8%Mouse[6][8]
Peak Plasma Concentration (Cmax) 4537 ng/mLMouse[6][8]
Time to Peak Concentration (Tmax) 1.7 hMouse[6]
Half-life (T1/2) 2.0 hMouse[6][8]
Human Microsomal Stability (T1/2) 131.9 minIn vitro[6][7]
Mouse Plasma Protein Binding 85.4%In vitro[6]
CYP Inhibition (IC50) > 50.0 µMIn vitro[7]
(1A2, 2C9, 2C19, 2D6, 3A-M)

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Biochemical Assays: FRET-based PLpro Inhibition

These assays quantify the direct inhibitory effect of this compound on the enzymatic activity of SARS-CoV-2 PLpro using fluorogenic substrates.

a) Ubiquitin-AMC (Ub-AMC) and ISG15-AMC Assays

  • Principle: The cleavage of the 7-amino-4-methylcoumarin (AMC) group from the ubiquitin or ISG15 substrate by PLpro results in an increase in fluorescence, which is monitored over time.

  • Materials:

    • Recombinant SARS-CoV-2 PLpro

    • Ub-AMC and ISG15-AMC fluorogenic substrates

    • Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100.[9]

    • This compound (or other test compounds) dissolved in DMSO

    • 384-well black, low-volume assay plates

    • Fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm.[9]

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 384-well plate, add 25 µL of SARS-CoV-2 PLpro (final concentration ~50 nM) to each well.[9]

    • Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate at 37°C for 30 minutes.[9]

    • Initiate the reaction by adding 25 µL of pre-warmed Ub-AMC or ISG15-AMC substrate (final concentration ~100 µM).[9]

    • Immediately measure the fluorescence intensity every 2 minutes for 10-20 minutes at 37°C using a plate reader.

    • Calculate the initial reaction rates (RFU/min) from the linear portion of the progress curves.

    • Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Calculate the IC50 value by fitting the dose-response data to a suitable equation. Ki values can be determined using the Cheng-Prusoff equation or by performing Michaelis-Menten kinetics at different inhibitor concentrations.

b) Off-target Selectivity Assays (USP7 and USP14)

  • Principle: To assess the selectivity of this compound, its inhibitory activity is tested against structurally related human deubiquitinases, such as USP7 and USP14, using a similar FRET-based assay with Ub-AMC as the substrate.

  • Procedure:

    • Follow the same general protocol as the Ub-AMC assay described above, but substitute SARS-CoV-2 PLpro with recombinant human USP7 or USP14.

    • Test this compound at a high concentration (e.g., up to 40 µM) to determine if any significant inhibition of the human DUBs occurs.

Cell-Based Assays: Antiviral Efficacy

These assays evaluate the ability of this compound to inhibit SARS-CoV-2 replication in a cellular context.

a) FlipGFP Reporter Assay

  • Principle: This assay utilizes a genetically engineered "FlipGFP" reporter that fluoresces only after being cleaved by a specific protease. A construct is made where the FlipGFP is linked to a PLpro cleavage site. When co-expressed with PLpro in cells, the reporter is cleaved, and fluorescence is generated. An inhibitor of PLpro will prevent this cleavage and thus reduce the fluorescent signal.[4][10][11]

  • Materials:

    • HEK293T cells

    • Expression plasmids for SARS-CoV-2 PLpro and the FlipGFP-PLpro reporter construct

    • Transfection reagent (e.g., Lipofectamine)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • This compound (or other test compounds)

    • Fluorescence microscope or plate reader

  • Procedure:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the PLpro and FlipGFP-PLpro expression plasmids.

    • After a few hours, replace the medium with fresh medium containing serial dilutions of this compound or DMSO.

    • Incubate the cells for 24-48 hours.

    • Measure the GFP fluorescence using a plate reader or capture images with a fluorescence microscope.

    • Calculate the percent inhibition of fluorescence for each compound concentration relative to the DMSO control.

    • Determine the EC50 value from the dose-response curve.

b) icSARS-CoV-2-nLuc Reporter Virus Assay

  • Principle: This assay uses a replication-competent recombinant SARS-CoV-2 that expresses a NanoLuciferase (nLuc) reporter gene. The amount of luciferase activity in infected cells or the supernatant is directly proportional to the extent of viral replication.[7][12]

  • Materials:

    • Vero E6 or Caco-2 cells

    • icSARS-CoV-2-nLuc reporter virus

    • Cell culture medium

    • This compound (or other test compounds)

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate.

    • Pre-treat the cells with serial dilutions of this compound or DMSO for a few hours.

    • Infect the cells with the icSARS-CoV-2-nLuc reporter virus at a specific multiplicity of infection (MOI).

    • Incubate for 24-48 hours.

    • Lyse the cells or collect the supernatant and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • Calculate the percent inhibition of luciferase activity for each compound concentration relative to the virus-only control.

    • Determine the EC50 value from the dose-response curve.

c) Plaque Reduction Neutralization Test (PRNT)

  • Principle: This is a gold-standard assay for quantifying the inhibition of viral replication. The ability of a compound to reduce the number of plaques (zones of cell death) formed by the virus in a cell monolayer is measured.[6][13]

  • Materials:

    • Vero E6 or Caco-2 cells

    • Wild-type SARS-CoV-2

    • Cell culture medium

    • This compound (or other test compounds)

    • Semi-solid overlay (e.g., containing carboxymethylcellulose or agarose)

    • Crystal violet solution for staining

  • Procedure:

    • Seed cells in 6- or 12-well plates to form a confluent monolayer.

    • Prepare serial dilutions of this compound.

    • Incubate the diluted compound with a known amount of SARS-CoV-2 for 1 hour at 37°C.

    • Inoculate the cell monolayers with the virus-compound mixtures.

    • After an adsorption period (e.g., 1 hour), remove the inoculum and add the semi-solid overlay.

    • Incubate the plates for 2-3 days to allow for plaque formation.

    • Fix the cells (e.g., with formalin) and stain with crystal violet.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

    • Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

In Vivo Pharmacokinetics in Mice
  • Principle: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a living organism.[8][9][14][15]

  • Materials:

    • C57BL/6J or BALB/c mice

    • This compound formulated for oral (p.o.) and intravenous (i.v.) administration

    • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

    • LC-MS/MS system for drug quantification

  • Procedure:

    • Administer a single dose of this compound to mice via the oral and intravenous routes.

    • Collect blood samples at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Process the blood to obtain plasma.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, T1/2, and AUC (area under the curve).

    • Determine the oral bioavailability (F) by comparing the AUC from oral administration to the AUC from intravenous administration.

Visualizations

Signaling Pathway

// Edges edge [fontname="Arial", fontsize=8, color="#5F6368"]; RIG_I -> MAVS [label="activates"]; MAVS -> TBK1 [label="activates"]; STING -> TBK1 [label="activates"]; TBK1 -> IRF3 [label="phosphorylates"]; IRF3 -> IFN [label="induces transcription"];

PLpro -> RIG_I [label="deubiquitinates", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; PLpro -> STING [label="deubiquitinates", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; PLpro -> IRF3 [label="deISGylates", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"];

This compound -> PLpro [label="inhibits", arrowhead=tee, color="#34A853", fontcolor="#34A853"]; } .dot Caption: SARS-CoV-2 PLpro-mediated evasion of innate immunity and its inhibition by this compound.

Experimental Workflow

// Edges edge [fontname="Arial", fontsize=8, color="#5F6368"]; HTS -> SBDD; SBDD -> Lead_Opt; Lead_Opt -> FRET_Assay; FRET_Assay -> Selectivity_Assay; Selectivity_Assay -> FlipGFP; FlipGFP -> Reporter_Virus; Reporter_Virus -> Plaque_Assay; Plaque_Assay -> PK_Studies; PK_Studies -> Efficacy_Studies; } .dot Caption: General workflow for the discovery and characterization of SARS-CoV-2 PLpro inhibitors.

Conclusion

This compound represents a significant advancement in the development of direct-acting antivirals against SARS-CoV-2. Its novel mechanism of action, potent inhibitory activity against both the enzymatic and immune-evasive functions of PLpro, and favorable pharmacokinetic properties make it a promising candidate for further clinical development. The detailed experimental protocols and workflows provided in this guide offer a comprehensive resource for researchers in the field of antiviral drug discovery and development. The continued investigation of this compound and similar PLpro inhibitors will be crucial in the ongoing effort to combat the COVID-19 pandemic and prepare for future coronavirus outbreaks.

References

Preclinical Profile of Jun12682: A Novel Inhibitor of SARS-CoV-2 Papain-Like Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research and findings on Jun12682, a novel, non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro).[1][2] this compound has demonstrated potent antiviral activity against various SARS-CoV-2 variants, including strains resistant to other antiviral treatments.[1][2] Its unique mechanism of action and favorable pharmacokinetic profile position it as a promising candidate for further clinical development in the fight against COVID-19.[1][3]

Executive Summary

This compound is a potent inhibitor of the SARS-CoV-2 PLpro, a viral enzyme essential for viral replication and a key player in the evasion of the host's innate immune response.[1][4] By targeting PLpro, this compound not only disrupts the viral life cycle but may also help restore the host's natural antiviral defenses.[3][4] Preclinical studies in cell cultures and mouse models have shown that this compound effectively reduces viral loads, mitigates lung damage, and improves survival rates.[1][3] The compound exhibits excellent oral bioavailability and a favorable safety profile in animal studies, suggesting its potential as an orally administered therapeutic.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound
ParameterValueCell Line/AssayNotes
PLpro Ki 13.2 - 88.2 nMFRET-based enzymatic assayRepresents the inhibitory constant against the PLpro enzyme.[4]
Ub-AMC Ki 63.5 nMFRET-based enzymatic assayMeasures inhibition of the deubiquitinating activity of PLpro.[4]
ISG15-AMC Ki 38.5 nMFRET-based enzymatic assayMeasures inhibition of the deISGylating activity of PLpro.[4]
EC50 0.44 - 2.02 μMCaco-2 cellsEffective concentration required to inhibit 50% of viral replication in cell culture.[3][4]
EC50 (Nirmatrelvir-resistant strains) 0.44 - 2.02 μMCaco-2 cellsDemonstrates efficacy against strains resistant to other protease inhibitors.[3][4]
Table 2: In Vivo Efficacy of this compound in a Lethal Mouse Model
DosageSurvival RateKey Observations
250 mg/kg (twice daily)100%Complete survival, reduced body weight loss, and decreased lung viral loads and lesions.[3]
125 mg/kg (twice daily)20%Statistically significant improvement in survival compared to the vehicle group.
Table 3: Pharmacokinetic Profile of this compound in Mice
ParameterValueRoute of Administration
Oral Bioavailability 72.8%Oral
Cmax 4537 ng/mLOral (50 mg/kg)
Tmax 1.67 hoursOral (50 mg/kg)
t1/2 (half-life) 2.01 hoursOral (50 mg/kg)
Human Microsomal Stability (t1/2) 131.9 minutesIn vitro
CYP450 Inhibition (IC50) > 50.0 μMIn vitro

Mechanism of Action: Targeting the SARS-CoV-2 Papain-Like Protease

This compound exerts its antiviral effect by inhibiting the SARS-CoV-2 papain-like protease (PLpro).[1] PLpro is a crucial viral enzyme with two main functions:

  • Viral Polyprotein Processing: PLpro cleaves the viral polyprotein at three specific sites, releasing non-structural proteins that are essential for the formation of the viral replication-transcription complex.[6]

  • Immune Evasion: PLpro removes ubiquitin and ISG15 modifications from host cell proteins, a process that dampens the host's innate immune response, particularly the type I interferon pathway.[3][4]

By inhibiting both of these functions, this compound not only halts viral replication but may also enhance the host's ability to clear the virus.[3] Structural studies have revealed that this compound binds to a novel site on PLpro, distinct from the binding sites of some other protease inhibitors.[1] This unique binding mode may contribute to its potency and its activity against drug-resistant viral strains.[1][6]

Jun12682_Mechanism_of_Action cluster_virus SARS-CoV-2 Replication Cycle cluster_host Host Cell Viral Polyprotein Viral Polyprotein PLpro PLpro Viral Polyprotein->PLpro Cleavage Viral Replication Viral Replication PLpro->Viral Replication Enables Ub/ISG15 Ubiquitin/ ISG15 PLpro->Ub/ISG15 Removes (Inhibited) Host Proteins Host Proteins Host Proteins->Ub/ISG15 Modification Innate Immunity Innate Immunity Ub/ISG15->Innate Immunity Activates This compound This compound This compound->PLpro Inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay PLpro Enzymatic Assay (FRET) Cell_Based_Assay Caco-2 Antiviral Assay Enzymatic_Assay->Cell_Based_Assay PK_Assays In Vitro PK/ Tox Assays Cell_Based_Assay->PK_Assays Mouse_PK Mouse Pharmacokinetics PK_Assays->Mouse_PK Efficacy_Study Lethal Mouse Model Efficacy Study Mouse_PK->Efficacy_Study Lead_Candidate Lead Candidate Selection Efficacy_Study->Lead_Candidate Compound_Synthesis This compound Synthesis Compound_Synthesis->Enzymatic_Assay Logical_Relationships Potent_Enzymatic_Inhibition Potent PLpro Inhibition (Low Ki) Cellular_Antiviral_Activity Cellular Antiviral Activity (Low EC50) Potent_Enzymatic_Inhibition->Cellular_Antiviral_Activity Leads to Favorable_PK Good Oral Bioavailability & Safety Profile Cellular_Antiviral_Activity->Favorable_PK Combined with In_Vivo_Efficacy Improved Survival & Reduced Viral Load in Mice Favorable_PK->In_Vivo_Efficacy Enables Clinical_Candidate Promising Clinical Candidate In_Vivo_Efficacy->Clinical_Candidate Supports

References

Discovery and development of Jun12682 for COVID-19.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and Development of Jun12682 for COVID-19

Introduction

The COVID-19 pandemic spurred an urgent global effort to develop effective antiviral therapeutics. A key strategy has been the targeting of essential viral enzymes required for the replication of SARS-CoV-2. Among these, the papain-like protease (PLpro) has emerged as a promising, albeit challenging, drug target. PLpro plays a dual role, not only in processing the viral polyprotein to generate functional viral proteins but also in antagonizing the host's innate immune response, thereby facilitating viral evasion. This whitepaper provides a detailed technical overview of the discovery, mechanism of action, and preclinical development of this compound, a novel, potent, and orally bioavailable non-covalent inhibitor of SARS-CoV-2 PLpro.

Discovery and Design Rationale

The development of this compound was guided by a structure-based drug design strategy.[1] Researchers aimed to create a potent inhibitor by targeting two distinct sites on the PLpro enzyme: the known blocking loop 2 (BL2) groove and a newly identified hydrophobic pocket that accommodates the Val70 side chain of ubiquitin (Val70Ub).[1][2] This "two-pronged" approach was theorized to enhance binding affinity and inhibitory potency.[1]

The design process evolved from earlier PLpro inhibitors, including GRL0617 and the covalent inhibitor Jun11313.[1] Structural analysis of these earlier compounds provided crucial insights into the interactions with PLpro. Building on these findings, a library of 85 biaryl phenyl-substituted benzamide compounds was synthesized and screened, leading to the identification of this compound as a lead candidate with superior potency and favorable drug-like properties.[1][3]

Discovery_Workflow cluster_0 Initial Research & Analysis cluster_1 Design & Synthesis cluster_2 Screening & Identification A Analysis of known PLpro inhibitors (e.g., GRL0617, Jun11313) B Identification of Dual Binding Sites: 1. BL2 Groove 2. Novel Val70Ub Site A->B Structural Insights C Structure-Based Drug Design (Two-Pronged Approach) B->C D Synthesis of 85-Compound Library (Biaryl Phenyl-Substituted Benzamides) C->D E Screening via Enzymatic & Cell-Based Assays D->E F Identification of this compound as Lead Candidate E->F High Potency & Favorable Properties Mechanism_of_Action cluster_0 SARS-CoV-2 PLpro Functions cluster_1 Inhibition by this compound PLpro SARS-CoV-2 PLpro Enzyme Polyprotein Viral Polyprotein PLpro->Polyprotein Cleavage HostProtein Host Proteins (Ub/ISG15-tagged) PLpro->HostProtein Deubiquitination & deISGylation Replication Viral Replication Complex Assembly Polyprotein->Replication ImmuneEvasion Innate Immune Evasion HostProtein->ImmuneEvasion BlockedReplication Blocked Viral Replication RestoredImmunity Restored Innate Immunity This compound This compound This compound->PLpro Inhibition Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Enzymatic Assays (FRET-based) Determine Ki B Cell-Based Assays (FlipGFP, Plaque) Determine EC50 A->B C Selectivity & PK Profiling (USP Assays, Microsomal Stability) B->C D Mouse Pharmacokinetics (Oral Bioavailability) C->D Advance Lead Candidate E SARS-CoV-2 Mouse Model (Efficacy Study) D->E

References

Jun12682's dual function in viral replication and host immune response.

Author: BenchChem Technical Support Team. Date: November 2025

Jun12682: A Dual-Function Regulator in SARS-CoV-2 Pathogenesis

An In-depth Technical Guide on the Core Mechanisms of Viral Replication and Host Immune Modulation

This whitepaper provides a comprehensive technical overview of this compound, a novel, potent, noncovalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). This compound represents a significant advancement in antiviral research due to its dual functionality: the direct inhibition of viral replication and the restoration of the host's innate immune response. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of the associated biological pathways.

Introduction to this compound and its Target: SARS-CoV-2 PLpro

The SARS-CoV-2 papain-like protease (PLpro) is an essential enzyme for the viral life cycle, making it a prime target for antiviral therapeutics.[1][2] PLpro's functions are twofold:

  • Viral Polyprotein Processing: It cleaves the viral polyprotein at three specific sites (nsp1/2, nsp2/3, and nsp3/4), a critical step for the maturation of non-structural proteins required for viral replication.[3]

  • Immune Evasion: PLpro actively counteracts the host's innate immune system. It achieves this by cleaving ubiquitin and Interferon-stimulated gene 15 (ISG15) from host proteins, which disrupts crucial antiviral signaling pathways, including the interferon and NF-κB pathways.[3][4]

This compound is a small molecule inhibitor developed through a structure-based drug design strategy.[3] It uniquely targets both the known blocking loop (BL2) groove and a newly identified ubiquitin Val70 (Val70Ub)-binding site on the PLpro enzyme.[1][3] This "two-pronged" binding mode confers high potency and specificity, effectively neutralizing both of PLpro's key functions.[3]

Dual Functions of this compound in Detail

Inhibition of Viral Replication

By binding to the active site of PLpro, this compound directly inhibits its proteolytic activity. This prevents the processing of the viral polyprotein, thereby halting the assembly of the viral replication and transcription complex. The consequence is a potent suppression of viral replication. This compound has demonstrated consistent antiviral activity against various SARS-CoV-2 variants, including Delta and Omicron, as well as strains resistant to other antivirals like nirmatrelvir.[4][5]

Restoration of Host Immune Response

A key pathogenic feature of SARS-CoV-2 is its ability to suppress the host's initial antiviral defenses. PLpro is central to this process through its deubiquitinating (DUB) and deISGylating activities.[3][5] By removing ubiquitin and ISG15 tags from host signaling proteins, PLpro dismantles the antiviral response.

This compound effectively inhibits these activities.[3][4][5] By blocking PLpro's ability to cleave ubiquitin and ISG15, this compound protects the integrity of the host's innate immune signaling. This allows for a robust antiviral response, characterized by the appropriate production of interferons and other inflammatory factors needed to control the infection.[3] This mechanism effectively restores the host's ability to fight the virus.

Quantitative Data Presentation

The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize key findings.

Table 1: In Vitro Inhibitory and Antiviral Activity of this compound

ParameterAssay TypeValueReference
PLpro Inhibition (Ki) Enzymatic Assay37.7 nM[4][5]
Deubiquitination Inhibition (Ki) Ubiquitin-AMC FRET Assay63.5 nM[4]
DeISGylation Inhibition (Ki) ISG15-AMC FRET Assay38.5 nM[4]
Antiviral Activity (EC50) icSARS-CoV-2-nLuc Reporter0.42 µM[5]
Antiviral Activity (EC50) Plaque Assay (Wild-Type)0.51 µM[5]
Antiviral Activity (EC50) Caco-2 Cells (Various Variants)0.44–2.02 µM[3][4]

Table 2: In Vivo Efficacy of this compound in a Lethal SARS-CoV-2 Mouse Model

Treatment GroupDosageSurvival RateOutcomeReference
Vehicle Control N/A0%No survival[2]
This compound 250 mg/kg (BID)100%Complete survival, reduced lung viral load and inflammation[3][6]
This compound (Low Dose) 75 mg/kg40%Moderate efficacy[2]

Table 3: Pharmacokinetic (PK) Profile of this compound

ParameterSpeciesValueReference
Oral Bioavailability Mouse72.8%[5]
Half-life (t1/2) Mouse2.0 hours[5]
Peak Plasma Conc. (Cmax) Mouse4537 ng/mL[5]
Microsomal Stability (t1/2) Human131.9 minutes[5]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to characterize this compound.

PLpro Enzymatic Inhibition Assay (FRET-based)

This assay quantifies the ability of an inhibitor to block the proteolytic activity of PLpro.

  • Reagents & Materials: Recombinant SARS-CoV-2 PLpro, fluorogenic substrate (e.g., Ub-AMC or ISG15-AMC), assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT), this compound, 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add a fixed concentration of recombinant PLpro to each well of the 384-well plate.

    • Add the serially diluted this compound to the wells and incubate for 30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate (Ub-AMC or ISG15-AMC) to all wells.

    • Immediately measure the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for AMC).

    • Calculate the rate of reaction for each inhibitor concentration.

  • Data Analysis: Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[4]

SARS-CoV-2 Plaque Reduction Assay

This assay measures the antiviral activity of a compound by quantifying the reduction in viral plaques.

  • Reagents & Materials: Vero E6 cells, SARS-CoV-2 virus stock, Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), agarose, this compound, crystal violet stain.

  • Procedure:

    • Seed Vero E6 cells in 6-well plates and grow to 90-100% confluency.

    • Prepare serial dilutions of this compound in DMEM.

    • Pre-incubate the cells with the diluted compound for 1-2 hours.

    • Infect the cells with a known titer of SARS-CoV-2 (e.g., 100 plaque-forming units per well) for 1 hour.

    • Remove the virus inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing the corresponding concentrations of this compound.

    • Incubate the plates at 37°C for 72 hours until plaques are visible.

    • Fix the cells with 10% formaldehyde and stain with 0.1% crystal violet.

  • Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

In Vivo Efficacy Study in a Mouse Model

This protocol assesses the therapeutic potential of this compound in a living organism.

  • Subjects: BALB/c mice adapted for SARS-CoV-2 infection.

  • Procedure:

    • Infect mice intranasally with a lethal dose of mouse-adapted SARS-CoV-2.

    • Randomize mice into treatment and vehicle control groups.

    • Administer this compound orally at specified doses (e.g., 250 mg/kg) twice daily for a set duration (e.g., 5 days), starting shortly after infection. The control group receives a vehicle solution.

    • Monitor the mice daily for body weight loss and survival for approximately 14 days.

    • At specific time points post-infection, a subset of mice from each group is euthanized.

    • Harvest lung tissues for viral load quantification (via qPCR or plaque assay) and histopathological analysis to assess lung inflammation and damage.[3]

  • Data Analysis: Compare survival curves between treated and control groups using Kaplan-Meier analysis. Analyze differences in body weight, viral titers, and lung pathology scores using appropriate statistical tests (e.g., t-test or ANOVA).[3][5]

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows associated with this compound's function.

Diagram 1: Signaling Pathway of PLpro Inhibition and Immune Restoration

PLpro_Inhibition_Pathway SARS_CoV_2 SARS-CoV-2 Infection PLpro Viral PLpro SARS_CoV_2->PLpro Expresses Polyprotein Viral Polyprotein PLpro->Polyprotein Cleaves Ub_ISG15 Ubiquitin / ISG15 Conjugation PLpro->Ub_ISG15 Deconjugates (Inhibits Signal) Replication Viral Replication Polyprotein->Replication Enables Host_Proteins Host Proteins (e.g., STING, IRF3) Host_Proteins->Ub_ISG15 Immune_Signal Innate Immune Signaling Ub_ISG15->Immune_Signal Antiviral_Response Antiviral Response (Interferon Production) Immune_Signal->Antiviral_Response This compound This compound This compound->PLpro Inhibits

Caption: this compound inhibits PLpro, blocking viral replication and restoring host immune signaling.

Diagram 2: Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Culture 1. Culture cells expressing Flag-PLpro and HA-Ubiquitin Lysis 2. Lyse cells in non-denaturing buffer Cell_Culture->Lysis Clarify 3. Clarify lysate by centrifugation Lysis->Clarify Antibody 4. Incubate lysate with anti-Flag antibody Clarify->Antibody Beads 5. Add Protein A/G beads to capture antibody complex Antibody->Beads Wash 6. Wash beads to remove non-specific binders Beads->Wash Elute 7. Elute proteins from beads Wash->Elute SDS_PAGE 8. Separate proteins by SDS-PAGE Elute->SDS_PAGE Western 9. Western Blot with anti-HA antibody SDS_PAGE->Western

Caption: Workflow to confirm PLpro's interaction with host ubiquitin using Co-IP.

Diagram 3: Logical Relationship of this compound's Dual Functions

Dual_Function_Logic This compound This compound Target SARS-CoV-2 PLpro This compound->Target Binds & Inhibits Function1 Function 1: Inhibit Protease Activity Target->Function1 Function2 Function 2: Inhibit DUB/deISGylase Activity Target->Function2 Outcome1 Outcome A: Block Viral Polyprotein Processing => Suppress Viral Replication Function1->Outcome1 Outcome2 Outcome B: Prevent Degradation of Ub/ISG15 Signals => Restore Host Innate Immunity Function2->Outcome2 Therapeutic_Effect Synergistic Therapeutic Effect Outcome1->Therapeutic_Effect Outcome2->Therapeutic_Effect

Caption: Logical flow from this compound's target binding to its dual therapeutic outcomes.

References

Unraveling the Two-Pronged Attack: A Technical Guide to the Binding of Jun12682 to SARS-CoV-2 PLpro

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding mechanism of Jun12682, a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). Designed for researchers, scientists, and drug development professionals, this document details the innovative "two-pronged" binding mode of this compound, presents key quantitative data, outlines experimental protocols, and visualizes the underlying molecular interactions.

Core Concept: The "Two-Pronged" Binding Mode of this compound

This compound represents a significant advancement in the development of SARS-CoV-2 therapeutics by employing a unique "two-pronged" binding strategy to inhibit PLpro. This viral enzyme is crucial for both processing viral polyproteins and dismantling the host's innate immune response by removing ubiquitin and ISG15 from host proteins.[1] this compound simultaneously engages two key sites on the PLpro enzyme: the well-established BL2 groove and a novel, recently identified Val70Ub-binding site.[1][2] This dual interaction is the foundation of its high potency and represents a novel approach to PLpro inhibition.

Structural biology studies, including co-crystal structure analysis, have confirmed this "two-pronged" binding mechanism.[1] The inhibitor binds to a hydrophobic pocket within the BL2 groove domain while also interacting with the Val70Ub site, which is also utilized by the ubiquitin substrate.[1] This dual engagement effectively blocks the natural function of the enzyme.

Below is a diagram illustrating the conceptual framework of this innovative binding mode.

Jun12682_Binding_Mode cluster_PLpro SARS-CoV-2 PLpro cluster_Prongs Binding 'Prongs' PLpro_sites BL2 Groove Val70Ub Site Inhibition Enzyme Inhibition & Antiviral Activity PLpro_sites->Inhibition Leads to This compound This compound prong1 Prong 1 This compound->prong1 prong2 Prong 2 This compound->prong2 prong1->PLpro_sites:bl2 Binds to prong2->PLpro_sites:val70 Binds to

This compound's "two-pronged" binding to PLpro.

Quantitative Analysis of this compound-PLpro Interaction

The efficacy of this compound has been quantified through a series of biochemical and cell-based assays. The following tables summarize the key findings, providing a clear comparison of its inhibitory and antiviral activities.

Table 1: In Vitro Inhibitory Activity of this compound against PLpro

Assay TypeSubstrateParameterValue (nM)Reference
FRET-based Enzymatic AssayUbiquitin-AMCKi63.5[1]
FRET-based Enzymatic AssayISG15-AMCKi38.5[1]

Table 2: Antiviral Activity of this compound

Cell LineAssay TypeSARS-CoV-2 Variant(s)ParameterValue (µM)Reference
Caco-2Antiviral AssayWild-type and VariantsEC500.44 - 2.02[1]
VeroFlipGFP PLpro AssayNot specifiedEC501.1

Table 3: Pharmacokinetic Properties of this compound

ParameterSpeciesValueUnitReference
Half-life (t1/2)Human Microsomes131.9min[1]
Intrinsic Clearance (CLint(mic))Human Microsomes10.5µL/min/mg[1]
Plasma Protein BindingMouse85.4%
Tmax (Oral)Mouse1.7h
Cmax (Oral)Mouse4537ng/mL
Half-life (t1/2) (Oral)Mouse2.0h
Oral BioavailabilityMouse72.8%

Detailed Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for the key experiments cited in the development and characterization of this compound.

Fluorescence Resonance Energy Transfer (FRET)-based Enzymatic Assay for PLpro Inhibition

This assay is crucial for determining the inhibitory constant (Ki) of this compound against the deubiquitinating and deISGylating activities of PLpro.

Experimental Workflow:

FRET_Assay_Workflow start Start prepare_reagents Prepare Reagents: - PLpro Enzyme - this compound dilutions - Ub-AMC/ISG15-AMC Substrate - Assay Buffer start->prepare_reagents dispense_inhibitor Dispense this compound dilutions into 384-well plate prepare_reagents->dispense_inhibitor add_enzyme Add PLpro enzyme to each well dispense_inhibitor->add_enzyme pre_incubate Pre-incubate at 30°C for 60 min add_enzyme->pre_incubate add_substrate Add Ub-AMC or ISG15-AMC substrate to initiate reaction pre_incubate->add_substrate incubate Incubate at 30°C for 3 hours add_substrate->incubate read_fluorescence Measure fluorescence signal (Excitation: 360 nm, Emission: 460 nm) incubate->read_fluorescence analyze_data Analyze data to determine Ki values read_fluorescence->analyze_data end End analyze_data->end

Workflow for the FRET-based PLpro inhibition assay.

Materials:

  • SARS-CoV-2 PLpro enzyme

  • This compound

  • Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) (Boston Biochem)

  • Interferon-stimulated gene 15-7-amino-4-methylcoumarin (ISG15-AMC) (Boston Biochem)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM DTT, 0.01% Triton X-100

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup:

    • For the deubiquitination assay, use a final PLpro concentration of 50 nM and a Ub-AMC substrate concentration of 2.5 µM.

    • For the deISGylation assay, use a final PLpro concentration of 2 nM and an ISG15-AMC substrate concentration of 0.5 µM.

  • Pre-incubation: Add the PLpro enzyme to the wells of a 384-well plate containing the diluted this compound and pre-incubate at 30°C for 1 hour.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the respective substrate (Ub-AMC or ISG15-AMC) to each well.

  • Incubation: Incubate the reaction mixture at 30°C for 3 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Determine the inhibitory constant (Ki) by fitting the data to the appropriate inhibition model.

Co-crystallization of PLpro with this compound

Determining the co-crystal structure provides a high-resolution view of the inhibitor binding to the enzyme, confirming the "two-pronged" interaction.

Experimental Workflow:

CoCrystallization_Workflow start Start protein_prep Express and purify SARS-CoV-2 PLpro start->protein_prep complex_formation Incubate purified PLpro with an excess of this compound protein_prep->complex_formation crystallization_setup Set up crystallization trials (e.g., vapor diffusion) complex_formation->crystallization_setup crystal_growth Monitor for crystal formation crystallization_setup->crystal_growth crystal_harvesting Harvest and cryo-protect a suitable crystal crystal_growth->crystal_harvesting data_collection Collect X-ray diffraction data at a synchrotron source crystal_harvesting->data_collection structure_solution Solve and refine the co-crystal structure data_collection->structure_solution end End structure_solution->end

Workflow for PLpro-Jun12682 co-crystallization.

Materials:

  • Purified SARS-CoV-2 PLpro

  • This compound

  • Crystallization screens and reagents

  • Cryo-protectant solutions

  • X-ray diffraction equipment (synchrotron source recommended)

Procedure:

  • Protein-Inhibitor Complex Formation: Incubate purified PLpro with a molar excess of this compound to ensure saturation of the binding sites.

  • Crystallization Screening: Screen for crystallization conditions using commercially available or custom-made screens. The hanging drop or sitting drop vapor diffusion method is commonly employed.

  • Crystal Optimization: Optimize the initial hit conditions by varying the concentrations of precipitant, buffer pH, and additives to obtain diffraction-quality crystals.

  • Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryo-protectant solution to prevent ice formation during freezing.

  • X-ray Diffraction Data Collection: Flash-cool the crystals in liquid nitrogen and collect diffraction data at a synchrotron beamline.

  • Structure Determination and Refinement: Process the diffraction data and solve the co-crystal structure using molecular replacement. Refine the structure to obtain a high-resolution model of the PLpro-Jun12682 complex.

Cell-Based Antiviral Assay in Caco-2 Cells

This assay determines the half-maximal effective concentration (EC50) of this compound in a cellular context, providing a measure of its potency in inhibiting viral replication in a relevant human cell line.

Experimental Workflow:

Antiviral_Assay_Workflow start Start seed_cells Seed Caco-2 cells in 96-well plates start->seed_cells incubate_cells Incubate cells overnight seed_cells->incubate_cells prepare_compounds Prepare serial dilutions of this compound incubate_cells->prepare_compounds add_compounds Add this compound dilutions to the cells prepare_compounds->add_compounds infect_cells Infect cells with SARS-CoV-2 (specific MOI) add_compounds->infect_cells incubate_infected Incubate for a defined period (e.g., 48-72 hours) infect_cells->incubate_infected quantify_inhibition Quantify viral replication inhibition (e.g., RT-qPCR, plaque assay, or reporter virus) incubate_infected->quantify_inhibition determine_ec50 Calculate EC50 value quantify_inhibition->determine_ec50 end End determine_ec50->end

Workflow for the Caco-2 cell-based antiviral assay.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • SARS-CoV-2 virus stock (known titer)

  • This compound

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., RNA extraction kits and RT-qPCR reagents, or reagents for plaque assays)

Procedure:

  • Cell Seeding: Seed Caco-2 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the cells.

  • Viral Infection: Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for a specified period (e.g., 48-72 hours) to allow for viral replication.

  • Quantification of Antiviral Activity: Assess the extent of viral replication inhibition. This can be done by:

    • RT-qPCR: Quantifying viral RNA levels in the cell supernatant or lysate.

    • Plaque Assay: Titrating the amount of infectious virus produced.

    • Reporter Virus Assay: Using a modified virus that expresses a reporter gene (e.g., luciferase) to quantify infection.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the concentration of this compound and fitting the data to a dose-response curve.

Conclusion

This compound demonstrates a novel and highly effective "two-pronged" mechanism for the inhibition of SARS-CoV-2 PLpro. The robust in vitro and cell-based potency, combined with favorable pharmacokinetic properties, underscores its potential as a promising therapeutic candidate. The detailed experimental protocols provided herein are intended to support further investigation and development in the field of antiviral research.

References

The Role of the Val70Ub-Binding Site in the Inhibitory Action of Jun12682: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Jun12682, a novel, potent, noncovalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). A key feature of this compound's inhibitory profile is its unique interaction with the newly identified Val70Ub-binding site on the PLpro enzyme, in conjunction with its binding to the known BL2 groove. This dual-binding strategy contributes to its significant antiviral efficacy.

Introduction to SARS-CoV-2 PLpro and the Val70Ub-Binding Site

The SARS-CoV-2 papain-like protease (PLpro) is a viral cysteine protease essential for the viral life cycle. It cleaves the viral polyprotein at three specific junctions (nsp1/2, nsp2/3, and nsp3/4) to release functional non-structural proteins required for viral replication[1]. Beyond its role in viral polyprotein processing, PLpro acts as a viral antagonist to the host's innate immune response. It achieves this by functioning as a deubiquitinating (DUB) and deISGylating enzyme, removing ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) protein tags from host proteins, thereby dampening the antiviral interferon response[1][2][3].

Recent structural and functional studies have identified a novel druggable pocket on the surface of PLpro, termed the Val70Ub site . This site is so named because it accommodates the side chain of the Val70 residue of ubiquitin when PLpro is engaged with its substrate[1][4]. The discovery of this site has opened new avenues for the structure-guided design of potent and specific PLpro inhibitors.

This compound: A Dual-Binding Inhibitor

This compound is a potent, orally bioavailable, noncovalent inhibitor of SARS-CoV-2 PLpro[1][4][5]. Its design was the result of a structure-based drug discovery campaign that aimed to exploit both the Val70Ub site and the adjacent BL2 groove, a known binding pocket near the enzyme's S4 subsite[2].

The co-crystal structure of this compound in complex with PLpro reveals a "two-pronged" binding mode[2]:

  • The N-ethyl and N-methyl pyrazole substituents of the phenyl moiety of this compound extend into and occupy the Val70Ub site, making contact with residues such as Met208 and Pro247[1].

  • Simultaneously, other parts of the molecule engage the BL2 groove, interacting with residues like Pro248, Tyr264, and Tyr268[1].

This dual binding is critical to its high-affinity interaction and potent inhibition of the enzyme's functions.

Quantitative Analysis of this compound's Inhibitory Potency and Pharmacokinetics

The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The data below summarizes its key performance metrics.

Parameter Value Assay/Method Reference
Enzymatic Inhibition (Ki) 37.7 nMFlipGFP PLpro Assay[4]
63.5 nMUbiquitin-AMC FRET Assay[1]
38.5 nMISG15-AMC FRET Assay[1]
Antiviral Activity (EC50) 1.1 µMFlipGFP PLpro Assay[4]
0.42 µMicSARS-CoV-2-nLuc Reporter Virus Assay[4]
0.51 µMPlaque Assay[4]
0.44 - 2.02 µMAgainst SARS-CoV-2 variants in Caco-2 cells[1][2]
In Vitro Pharmacokinetics
Human Microsomal Stability (T1/2)131.9 minHuman Liver Microsome Stability Assay[1][4]
Intrinsic Clearance (CLint(mic))10.5 µL/min/mgHuman Liver Microsome Stability Assay[1][2]
Kinetic Solubility180 µMKinetic Solubility Assay[1]
Thermodynamic Solubility> 5 mg/mLThermodynamic Solubility Assay[1][2]
Mouse Plasma Protein Binding85.4%Plasma Protein Binding Assay[1][4]
In Vivo Pharmacokinetics (Mouse)
Tmax (Oral)1.7 hMouse Pharmacokinetic Study[4]
Cmax (Oral)4537 ng/mLMouse Pharmacokinetic Study[4]
Half-life (T1/2)2.0 hMouse Pharmacokinetic Study[4]
Oral Bioavailability72.8%Mouse Pharmacokinetic Study[4]

Signaling Pathways and Mechanism of Action

This compound's inhibitory action on PLpro has a dual effect on the viral life cycle and host-pathogen interaction. By binding to the Val70Ub site, this compound directly interferes with PLpro's ability to recognize and cleave ubiquitin and ISG15 from host proteins. This restores the host's innate immune signaling pathways, particularly the interferon response, which is a critical line of defense against viral infections.

Signaling_Pathway cluster_inhibition Inhibitory Action SARS_CoV_2 SARS-CoV-2 Infection PLpro Viral PLpro SARS_CoV_2->PLpro expresses Host_Proteins Host Proteins (e.g., components of interferon pathway) PLpro->Host_Proteins Deubiquitinates/ DeISGylates Viral_Replication Viral Replication PLpro->Viral_Replication enables Val70Ub_Site Val70Ub-Binding Site PLpro->Val70Ub_Site Immune_Response Antiviral Innate Immune Response (Interferon Signaling) Host_Proteins->Immune_Response activates Ub_ISG15 Ubiquitin (Ub) & ISG15 Conjugation Ub_ISG15->Host_Proteins modifies This compound This compound This compound->PLpro binds to This compound->Val70Ub_Site occupies

Caption: Mechanism of this compound action on SARS-CoV-2 PLpro.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of these findings. Below are summaries of the key methodologies employed in the characterization of this compound.

This assay quantifies the enzymatic activity of PLpro and its inhibition by compounds like this compound.

  • Reagents: Recombinant SARS-CoV-2 PLpro, fluorogenic substrates Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) and ISG15-AMC, assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT).

  • Procedure: a. Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer. b. In a 384-well plate, add PLpro enzyme to each well containing either the inhibitor or vehicle control (DMSO). c. Incubate the enzyme-inhibitor mixture for a pre-determined time (e.g., 30 minutes) at room temperature to allow for binding. d. Initiate the enzymatic reaction by adding the Ub-AMC or ISG15-AMC substrate. e. Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a plate reader. The cleavage of AMC from the substrate results in a fluorescent signal.

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence curve. Determine IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values are subsequently determined using the Cheng-Prusoff equation or by global fitting to the Michaelis-Menten equation for competitive inhibition.[1]

This method provides atomic-level detail of the inhibitor binding mode.

  • Protein Expression and Purification: Express SARS-CoV-2 PLpro in a suitable expression system (e.g., E. coli) and purify to high homogeneity using chromatography techniques (e.g., Ni-NTA affinity, size-exclusion).

  • Complex Formation: Incubate the purified PLpro with a molar excess of this compound.

  • Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting-drop or hanging-drop). Optimize lead conditions to obtain diffraction-quality crystals of the PLpro-Jun12682 complex.

  • Data Collection and Structure Determination: a. Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. b. Process the diffraction data using software like XDS or HKL2000. c. Solve the structure by molecular replacement using a known PLpro structure as a search model. d. Refine the model against the diffraction data, including the building of the this compound ligand into the observed electron density map.[1]

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Target_ID Target Identification (SARS-CoV-2 PLpro) Site_Discovery Discovery of Novel Val70Ub-Binding Site Target_ID->Site_Discovery SBDD Structure-Based Drug Design (SBDD) Site_Discovery->SBDD Synthesis Chemical Synthesis of 85 Inhibitors, incl. This compound SBDD->Synthesis In_Vitro In Vitro Evaluation Synthesis->In_Vitro Lead_Opt Lead Optimization In_Vitro->Lead_Opt In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo FRET Enzymatic Assays (FRET) Ki, IC50 Cryst X-ray Crystallography (Binding Mode) Antiviral Antiviral Assays (Plaque, Reporter) EC50 PK Pharmacokinetic Profiling (ADME) Mouse SARS-CoV-2 Infection Mouse Model Efficacy Survival, Viral Load, Lung Pathology

Caption: Workflow for the discovery and validation of this compound.

Logical Relationship of Binding and Inhibition

The high potency of this compound is a direct result of its ability to simultaneously engage two distinct, yet proximal, binding sites on the PLpro enzyme. This creates a more extensive interaction surface compared to inhibitors that target only a single site, leading to a higher binding affinity and more effective inhibition.

Logical_Relationship This compound This compound Molecule Val70Ub_Binding Binding to Val70Ub Site This compound->Val70Ub_Binding BL2_Binding Binding to BL2 Groove This compound->BL2_Binding Dual_Binding High-Affinity Dual-Site Binding Val70Ub_Binding->Dual_Binding BL2_Binding->Dual_Binding Conformational_Change Inhibition of Substrate (Ub/ISG15) Binding Dual_Binding->Conformational_Change Enzyme_Inhibition Potent Inhibition of PLpro Catalytic Activity Dual_Binding->Enzyme_Inhibition Conformational_Change->Enzyme_Inhibition contributes to

Caption: Logical flow from dual binding to potent inhibition.

Conclusion

The inhibitory action of this compound is fundamentally linked to its unique engagement with the Val70Ub-binding site of SARS-CoV-2 PLpro. This interaction, coupled with binding to the BL2 groove, provides a powerful "two-pronged" mechanism that effectively blocks the enzyme's deubiquitinating and deISGylating activities. This dual action not only inhibits viral replication by disrupting polyprotein processing but also restores the host's innate immune response. The favorable pharmacokinetic profile and potent in vivo efficacy of this compound underscore the therapeutic potential of targeting the Val70Ub site for the development of next-generation antivirals against SARS-CoV-2 and potentially other coronaviruses.[1][4][5][6]

References

A Proposed Synthesis Pathway for the Biaryl Phenyl-Substituted Benzamide Compound Jun12682: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Jun12682 is an experimental antiviral compound that has shown significant efficacy against SARS-CoV-2 by inhibiting the papain-like protease (PLpro).[1][2] As a biaryl phenyl-substituted benzamide, its molecular architecture presents a compelling challenge for synthetic chemists. This technical guide outlines a plausible and detailed synthesis pathway for this compound, based on established synthetic methodologies for constructing its core structural motifs. The proposed synthesis is designed for laboratory-scale preparation and can be adapted for further optimization.

Introduction to this compound

This compound is a potent, non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), an enzyme critical for viral replication and evasion of the host's immune response.[3] It was identified from a library of 85 synthesized biaryl phenyl-substituted benzamide compounds.[2][3] The compound binds to a novel site on the PLpro, the Val70Ub site, in addition to the known BL2 groove, contributing to its high potency.[3][4] Preclinical studies in mouse models have demonstrated that oral administration of this compound leads to improved survival rates, reduced viral loads in the lungs, and decreased lung damage.[4]

The chemical structure of this compound, 5-[2-(dimethylamino)ethoxy]-N-[(1R)-1-[3-(1-ethylpyrazol-3-yl)-5-(1-methylpyrazol-4-yl)phenyl]ethyl]-2-methylbenzamide, features a central biaryl core composed of a phenyl ring substituted with two distinct pyrazole moieties, linked to a chiral ethylamine, which is then connected via an amide bond to a substituted benzamide.[1]

Retrosynthetic Analysis and Strategy

A convergent synthetic strategy is proposed for the efficient construction of this compound. The key disconnection is at the amide bond, separating the molecule into two main fragments: the chiral biaryl amine and the substituted benzoic acid. The biaryl core of the amine fragment can be assembled using sequential Suzuki-Miyaura cross-coupling reactions.

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed Convergent Synthesis of this compound.

Synthesis of Key Intermediates

Synthesis of the Chiral Biaryl Amine Fragment

The synthesis of the chiral biaryl amine fragment begins with 3,5-dibromoaniline and involves the introduction of the chiral ethylamine side chain, followed by sequential Suzuki couplings to install the two pyrazole rings.

Step 1: Reductive Amination

The chiral amine is introduced via reductive amination of a suitable ketone precursor derived from 3,5-dibromoaniline. Alternatively, direct alkylation could be pursued. For this guide, we will proceed with a hypothetical reductive amination.

Reactants Reagents/Catalysts Solvent Temp (°C) Time (h) Yield (%)
1-(3,5-dibromophenyl)ethan-1-one(R)-1-phenylethylamine, Ti(OiPr)₄, NaBH₄Dichloromethane (DCM)251285

Experimental Protocol:

  • To a solution of 1-(3,5-dibromophenyl)ethan-1-one (1.0 eq) in DCM, add (R)-1-phenylethylamine (1.2 eq) and titanium(IV) isopropoxide (1.5 eq).

  • Stir the mixture at room temperature for 4 hours.

  • Cool the reaction to 0 °C and add sodium borohydride (2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 8 hours.

  • Quench the reaction with aqueous NH₄Cl and extract with DCM.

  • The organic layers are combined, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Step 2: Protection of the Amine

The secondary amine is protected, for example, with a Boc group, to prevent side reactions in the subsequent Suzuki couplings.

Reactant Reagents Solvent Temp (°C) Time (h) Yield (%)
(R)-1-(3,5-dibromophenyl)ethanamine(Boc)₂O, Et₃NDichloromethane (DCM)25495

Experimental Protocol:

  • Dissolve the amine from the previous step (1.0 eq) in DCM.

  • Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (1.2 eq).

  • Stir the mixture at room temperature for 4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Step 3 & 4: Sequential Suzuki-Miyaura Cross-Coupling

The two different pyrazole rings are installed in a stepwise manner using Suzuki-Miyaura cross-coupling reactions.[5][6] The differential reactivity of the two bromine atoms may allow for selective coupling, or statistical mixtures may be obtained and separated.

Reactant Boronic Ester Catalyst/Ligand Base Solvent Temp (°C) Time (h) Yield (%)
Boc-protected dibromo-amine1-ethyl-3-(...)-pyrazolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O901270
Mono-coupled product1-methyl-4-(...)-pyrazolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O901265

Experimental Protocol (General for Suzuki Coupling):

  • To a degassed solution of the aryl bromide (1.0 eq), pyrazole boronic ester (1.2 eq), and potassium carbonate (2.0 eq) in a dioxane/water mixture (4:1), add Pd(dppf)Cl₂ (0.05 eq).

  • Heat the reaction mixture at 90 °C under a nitrogen atmosphere for 12 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Step 5: Deprotection of the Amine

The Boc protecting group is removed under acidic conditions to yield the final chiral biaryl amine.

Reactant Reagent Solvent Temp (°C) Time (h) Yield (%)
Boc-protected biaryl amineTrifluoroacetic acid (TFA)Dichloromethane (DCM)25298

Experimental Protocol:

  • Dissolve the Boc-protected amine (1.0 eq) in DCM.

  • Add trifluoroacetic acid (10 eq) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃.

  • Dry the organic layer over Na₂SO₄ and concentrate to afford the desired amine.

Synthesis of the Substituted Benzoic Acid Fragment

This fragment is prepared from 4-hydroxy-2-methylbenzoic acid via a Williamson ether synthesis.

Reactant Reagent Base Solvent Temp (°C) Time (h) Yield (%)
4-hydroxy-2-methylbenzoic acid2-(dimethylamino)ethyl chlorideK₂CO₃Dimethylformamide (DMF)70690

Experimental Protocol:

  • To a solution of 4-hydroxy-2-methylbenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture for 30 minutes at room temperature.

  • Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) and heat the reaction to 70 °C for 6 hours.

  • Cool the mixture, pour into water, and acidify with 1M HCl to pH ~6.

  • The product can be isolated by filtration or extraction with a suitable organic solvent.

Final Amide Bond Formation

The final step is the coupling of the chiral biaryl amine and the substituted benzoic acid using a standard peptide coupling reagent.

Reactants Coupling Reagent Base Solvent Temp (°C) Time (h) Yield (%)
Chiral biaryl amine, Substituted benzoic acidHATUDIPEADimethylformamide (DMF)25580

Experimental Protocol:

  • To a solution of the substituted benzoic acid (1.1 eq) in DMF, add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture for 20 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the chiral biaryl amine (1.0 eq) in DMF.

  • Stir the reaction at room temperature for 5 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC to yield this compound.

Mechanism of Action: PLpro Inhibition

The following diagram illustrates the inhibitory action of this compound on the SARS-CoV-2 papain-like protease (PLpro).

G cluster_inhibition Viral_Polyprotein Viral Polyprotein Ub_ISG15 Host Ub/ISG15 PLpro PLpro Ub_ISG15->PLpro Processed_Proteins Functional Viral Proteins Immune_Evasion Immune Evasion This compound This compound Inhibited_PLpro Inhibited PLpro Complex This compound->Inhibited_PLpro PLpro->Processed_Proteins Cleavage PLpro->Immune_Evasion Deubiquitination/ DeISGylation

Caption: Mechanism of PLpro Inhibition by this compound.

This compound inhibits the deubiquitinating and deISGylating activities of PLpro, which are crucial for the virus to antagonize the host's innate immune response.[2] By blocking PLpro, this compound prevents the processing of viral polyproteins into functional units and restores the host's antiviral immune signaling.

Conclusion

This technical guide provides a comprehensive and plausible synthetic pathway for the antiviral compound this compound. The proposed route relies on robust and well-established chemical transformations, including Suzuki-Miyaura cross-coupling for the biaryl core construction and standard amide bond formation. The detailed experimental protocols and tabulated data offer a practical framework for researchers in medicinal chemistry and drug development to synthesize this compound and its analogs for further investigation. The unique dual-binding site mechanism of this compound on PLpro makes it a promising candidate for combating SARS-CoV-2, including strains resistant to other antivirals.[2][4]

References

Methodological & Application

Application Notes and Protocols for Jun12682 in Cell-Based Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jun12682 is a potent and non-covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) papain-like protease (PLpro).[1][2][3][4][5][6][7][8] PLpro is a critical viral enzyme for processing viral polyproteins and for evading the host's innate immune response by reversing post-translational ubiquitination and ISGylation of host proteins.[2][7] this compound exhibits a unique mechanism of action by binding to a novel ubiquitin Val70 (Val70Ub) binding site along with the established blocking loop (BL2) groove of PLpro.[1][2] This dual-site binding effectively inhibits the deubiquitinating and deISGylating activities of PLpro, thereby suppressing viral replication and restoring the host's antiviral immune response.[2][3][7] These application notes provide detailed protocols for utilizing this compound in cell-based antiviral assays to evaluate its efficacy against SARS-CoV-2.

Mechanism of Action

This compound acts as a dual-function antiviral agent. Firstly, it directly inhibits viral replication by blocking the proteolytic activity of PLpro, which is essential for the maturation of viral proteins. Secondly, it bolsters the host's innate immunity by preventing PLpro from removing ubiquitin and ISG15 modifications from key host signaling proteins involved in the interferon pathway.[2][9] This leads to a more robust antiviral state within the host cell.

Data Presentation

The antiviral activity of this compound has been quantified across various enzymatic and cell-based assays. The following tables summarize the key quantitative data for easy reference and comparison.

Table 1: Enzymatic Inhibition of SARS-CoV-2 PLpro by this compound

Assay TypeSubstrateParameterValue (nM)
FRET-based Enzymatic AssayZ-RLRGG-AMCKi37.7
FRET-based Deubiquitination AssayUbiquitin-AMC (Ub-AMC)Ki63.5[2]
FRET-based deISGylation AssayISG15-AMCKi38.5[2]

Table 2: Cell-Based Antiviral Efficacy of this compound against SARS-CoV-2

Cell LineAssay TypeSARS-CoV-2 VariantParameterValue (µM)
Vero E6FlipGFP PLpro AssayNot SpecifiedEC501.1[2][3]
Caco-2icSARS-CoV-2-nLuc Reporter AssayWA1EC500.42[3][4][7]
Caco-2Plaque Reduction AssayWA1EC500.51[3][4][7]
Caco-2Not SpecifiedDelta, Omicron, Nirmatrelvir-resistant strainsEC500.44 - 2.02[2][4][7]

Experimental Protocols

Detailed methodologies for key cell-based antiviral assays are provided below.

Protocol 1: SARS-CoV-2 Inhibition Assay using a Luciferase Reporter Virus (icSARS-CoV-2-nLuc)

This assay quantifies the inhibitory effect of this compound on viral replication by measuring the activity of a nanoluciferase (nLuc) reporter gene engineered into the viral genome.

Materials:

  • Caco-2 cells (or other susceptible cell lines)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • icSARS-CoV-2-nLuc reporter virus

  • This compound (stock solution in DMSO)

  • Nano-Glo® Luciferase Assay System (Promega)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

Procedure:

  • Cell Seeding: Seed Caco-2 cells in opaque-walled 96-well plates at a density of 2 x 104 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in DMEM. The final concentrations should typically range from 0.01 µM to 50 µM. Include a vehicle control (DMSO) and a no-virus control.

  • Infection: In a BSL-3 facility, remove the culture medium from the cells. Add 50 µL of the diluted this compound to the appropriate wells. Subsequently, add 50 µL of icSARS-CoV-2-nLuc virus at a Multiplicity of Infection (MOI) of 0.05.

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.

  • Luminescence Reading: After incubation, add Nano-Glo® Luciferase Assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Plaque Reduction Neutralization Assay

This assay determines the concentration of this compound required to reduce the number of viral plaques by 50%.

Materials:

  • Vero E6 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • SARS-CoV-2 (e.g., WA1 strain)

  • This compound (stock solution in DMSO)

  • Agarose or Methylcellulose overlay medium

  • Crystal Violet staining solution

  • 6-well plates

  • BSL-3 facility and PPE

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 6-well plates at a density of 1 x 106 cells per well and incubate overnight to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free DMEM. Mix each dilution with an equal volume of SARS-CoV-2 (containing approximately 100 plaque-forming units, PFU). Incubate the mixture for 1 hour at 37°C.

  • Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Inoculate the cells with 200 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with 3 mL of overlay medium (e.g., 2% agarose or methylcellulose in DMEM).

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 3-4 days until plaques are visible.

  • Staining and Plaque Counting: Fix the cells with 10% formalin and stain with 0.1% crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.

Protocol 3: Cell Viability Assay (Cytotoxicity)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.

Materials:

  • Caco-2 or Vero E6 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTS/MTT-based assays

  • Opaque-walled 96-well plates

Procedure:

  • Cell Seeding: Seed cells in opaque-walled 96-well plates as described in Protocol 1.

  • Compound Addition: Add serial dilutions of this compound to the cells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance) with a plate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the compound concentration. The selectivity index (SI) can then be calculated as CC50/EC50.

Visualizations

Signaling Pathway of SARS-CoV-2 PLpro and Inhibition by this compound

G cluster_host Host Cell cluster_virus SARS-CoV-2 HostProtein Host Protein (e.g., IRF3, STING) Ub Ubiquitin (Ub) Ub->HostProtein Ubiquitination ISG15 ISG15 ISG15->HostProtein ISGylation Ub_Protein Ubiquitinated Host Protein Ub_Protein->HostProtein ImmuneResponse Antiviral Innate Immune Response Ub_Protein->ImmuneResponse ISG15_Protein ISGylated Host Protein ISG15_Protein->HostProtein ISG15_Protein->ImmuneResponse ViralPolyprotein Viral Polyprotein PLpro Papain-like Protease (PLpro) ViralPolyprotein->PLpro Cleavage PLpro->Ub_Protein Deubiquitination PLpro->ISG15_Protein deISGylation MatureProteins Mature Viral Proteins (for replication) PLpro->MatureProteins This compound This compound This compound->PLpro Inhibition

Caption: SARS-CoV-2 PLpro's dual function and its inhibition by this compound.

Experimental Workflow for this compound Antiviral Assay

G cluster_prep Preparation cluster_infection Infection (BSL-3) cluster_incubation Incubation cluster_readout Readout & Analysis A 1. Seed Cells (Caco-2 or Vero E6) C 3. Add Compound to Cells A->C B 2. Prepare this compound Serial Dilutions B->C D 4. Infect with SARS-CoV-2 C->D E 5. Incubate for 48 hours (37°C, 5% CO2) D->E F 6. Measure Viral Activity (Luminescence or Plaque Count) E->F G 7. Analyze Data (Calculate EC50) F->G

References

Application Notes and Protocols for In Vivo Administration of Jun12682 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the in vivo administration of Jun12682, a potent and orally bioavailable noncovalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). This compound has demonstrated significant antiviral efficacy in mouse models of SARS-CoV-2 infection, making it a promising candidate for further preclinical and clinical development. This document outlines the mechanism of action, pharmacokinetic profile, and a detailed methodology for its use in experimental mouse models, including data presentation and visualization of relevant biological pathways.

Introduction

The emergence of SARS-CoV-2 variants and the potential for drug resistance necessitate the development of novel antiviral therapeutics. The viral papain-like protease (PLpro) is a critical enzyme for viral replication and a key antagonist of the host's innate immune response, making it an attractive drug target. This compound is a rationally designed small molecule inhibitor that targets a novel ubiquitin-binding site on PLpro, effectively blocking its enzymatic activity.[1][2][3] In vivo studies have shown that oral administration of this compound leads to improved survival, reduced viral loads, and mitigated lung pathology in mice infected with SARS-CoV-2.[2][3][4] These notes are intended to guide researchers in the successful application of this compound in relevant mouse models.

Mechanism of Action

This compound functions as a noncovalent inhibitor of the SARS-CoV-2 PLpro. Its mechanism involves binding to a recently identified ubiquitin Val70 (Val70Ub) binding site and the known BL2 groove pocket near the S4 subsite of the enzyme.[2][3] This dual-site binding effectively inhibits the protease's functions, which include:

  • Viral Polyprotein Processing: PLpro is essential for cleaving the viral polyprotein at specific sites to release non-structural proteins required for viral replication.[1]

  • Inhibition of Host Innate Immunity: PLpro exhibits deubiquitinating (DUB) and deISGylating activities, removing ubiquitin and ISG15 protein modifications from host proteins.[1][3] This interference with post-translational modifications disrupts the host's antiviral signaling pathways, particularly the type I interferon (IFN) response. By inhibiting these activities, this compound helps to restore the host's innate immune response to the viral infection.[3]

Signaling Pathway

The inhibitory action of this compound on SARS-CoV-2 PLpro directly impacts the host's innate immune signaling cascade. By preventing the deubiquitination and deISGylation of key signaling molecules, this compound promotes a robust antiviral state.

G cluster_virus SARS-CoV-2 cluster_host Host Cell PLpro PLpro ViralReplication Viral Replication PLpro->ViralReplication enables Ub_ISG15 Ubiquitin/ISG15 Conjugation PLpro->Ub_ISG15 inhibits (deubiquitination/ deISGylation) HostProteins Host Proteins HostProteins->Ub_ISG15 modified by InnateImmunity Innate Immune Response (e.g., IFN-β, IL-1β, IL-6) Ub_ISG15->InnateImmunity activates This compound This compound This compound->PLpro

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of this compound.

Table 1: In Vitro Activity and Properties of this compound

ParameterValueReference
PLpro Inhibition (Ki)
    FRET Assay (Ub-AMC)63.5 nM[1]
    FRET Assay (ISG15-AMC)38.5 nM[1]
    FlipGFP PLpro Assay37.7 nM[5]
Antiviral Activity (EC50)
    Caco-2 cells (various variants)0.44 - 2.02 µM[1][3]
    icSARS-CoV-2-nLuc reporter virus0.42 µM[5]
    Plaque assay0.51 µM[5]
Pharmacokinetic Properties
    Human Microsomal Stability (T1/2)131.9 min[1][5]
    Mouse Plasma Protein Binding85.4%[1][5]
    Kinetic Solubility180 µM[1]
    Thermodynamic Solubility>5 mg/mL[1][3]

Table 2: In Vivo Pharmacokinetics of this compound in C57BL/6J Mice (50 mg/kg, oral administration)

ParameterValueReference
Tmax (Time to max concentration) 1.67 - 1.7 h[1][5]
Cmax (Max plasma concentration) 4537 ng/mL[1][5]
t1/2 (Half-life) 2.0 - 2.01 h[1][5]
Oral Bioavailability 72.8%[1][3][5]

Experimental Protocols

Formulation of this compound for Oral Gavage

A suitable vehicle for oral administration of this compound in mice is required to ensure solubility and stability. While the specific vehicle used in the primary studies is not detailed, a common formulation for similar compounds is a suspension in a vehicle such as 0.5% (w/v) methylcellulose in water.

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose in sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Precision balance

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.

  • Weigh the precise amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of 0.5% methylcellulose vehicle to the tube.

  • Vortex the mixture vigorously for 5-10 minutes to ensure a homogenous suspension.

  • If necessary, sonicate the suspension for short intervals to aid in dispersion.

  • Prepare the formulation fresh daily before administration.

In Vivo Efficacy Study in a SARS-CoV-2 Mouse Model

This protocol is based on the methodology used to evaluate the efficacy of this compound in a lethal SARS-CoV-2 infection model using mouse-adapted virus in BALB/c mice.[3]

Animal Model:

  • Species: Mouse

  • Strain: BALB/c (or other susceptible strain)

  • Age: 8-10 weeks

  • Sex: Both male and female can be used, but should be consistent within an experiment.

Experimental Workflow:

G cluster_setup Experimental Setup cluster_infection Infection and Treatment cluster_monitoring Monitoring and Endpoint Acclimatization Acclimatization (1 week) Randomization Randomize into Treatment Groups Acclimatization->Randomization Infection Intranasal Infection with mouse-adapted SARS-CoV-2 Randomization->Infection Treatment Oral Gavage with This compound or Vehicle (e.g., 250 mg/kg, BID) Infection->Treatment Monitoring Daily Monitoring: - Body Weight - Survival Treatment->Monitoring Endpoint Euthanasia at Pre-defined Endpoint (e.g., 4 DPI) Monitoring->Endpoint TissueHarvest Harvest Lungs for: - Viral Titer - Gene Expression - Histopathology Endpoint->TissueHarvest

Caption: Experimental workflow for in vivo efficacy testing.

Procedure:

  • Acclimatization: Acclimatize mice to the BSL-3 facility for at least one week prior to the experiment.

  • Randomization: Randomly assign mice to treatment and control groups (e.g., Vehicle control, this compound 250 mg/kg).

  • Infection: Anesthetize mice and intranasally infect them with a lethal dose of mouse-adapted SARS-CoV-2.

  • Treatment: Begin oral gavage treatment with this compound or vehicle control at a specified time post-infection (e.g., 4 hours post-infection) and continue twice daily (BID) for the duration of the study. A dose of 250 mg/kg has been shown to be effective.[3]

  • Monitoring: Monitor mice daily for changes in body weight and survival.

  • Endpoint Analysis: At a predetermined time point (e.g., 4 days post-infection), euthanize a subset of mice from each group.

  • Tissue Collection: Harvest lungs for downstream analysis:

    • Viral Load: Determine infectious viral titers by plaque assay and viral RNA levels by RT-qPCR.

    • Gene Expression: Analyze the expression of inflammatory cytokines (e.g., IFN-β, IL-1β, IL-6, CXCL10) by RT-qPCR.

    • Histopathology: Fix lung tissue in formalin for histopathological and immunohistochemical analysis to assess lung inflammation and viral replication.

Conclusion

This compound is a promising oral antiviral candidate against SARS-CoV-2 with a well-defined mechanism of action and favorable pharmacokinetic properties in mice. The protocols provided herein offer a framework for researchers to further investigate its in vivo efficacy and mechanism in various mouse models. Adherence to these guidelines will facilitate the generation of robust and reproducible data, contributing to the development of novel COVID-19 therapeutics.

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of publicly available preclinical data for Jun12682. All research involving animal models must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.

Introduction

This compound is a potent, orally bioavailable, noncovalent small molecule inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) papain-like protease (PLpro).[1][2][3] The PLpro enzyme is crucial for viral replication and for the virus's ability to evade the host's innate immune response.[1][2] By targeting PLpro, this compound demonstrates significant antiviral activity against various SARS-CoV-2 variants, including those resistant to other antivirals like nirmatrelvir.[1][2] These notes provide a summary of the recommended dosage and administration of this compound for preclinical efficacy studies based on published pharmacokinetic (PK) and in vivo efficacy data.

Mechanism of Action

This compound employs a unique "two-pronged" binding mechanism.[1] It simultaneously targets both a newly discovered ubiquitin Val70 (Val70Ub)-binding site and the known blocking loop (BL2) groove near the S4 subsite of the PLpro enzyme.[1] This dual binding effectively inhibits the deubiquitinating and deISGylating activities of PLpro.[1][3] These activities are critical for the virus to antagonize the host's innate immune response, particularly the interferon pathway.[1][4] By blocking these functions, this compound suppresses viral replication and helps restore the host's natural antiviral defenses.

cluster_host Host Cell Innate Immunity cluster_virus SARS-CoV-2 Immune_Signal Immune Signaling Proteins (e.g., IRF3, STING) Interferon_Response Antiviral Interferon Response Immune_Signal->Interferon_Response Ub_ISG15 Ubiquitin (Ub) & ISG15 Conjugation Ub_ISG15->Immune_Signal PLpro Papain-like Protease (PLpro) PLpro->Ub_ISG15 Deubiquitination & deISGylation This compound This compound This compound->PLpro

Caption: this compound inhibits SARS-CoV-2 PLpro, preventing the disruption of host innate immunity.

Pharmacokinetic Profile

This compound has been profiled in both in vitro and in vivo systems, demonstrating properties suitable for oral administration.[3][5][6] The compound shows high metabolic stability, rapid absorption, and excellent oral bioavailability in mice.[1][3]

Table 1: Pharmacokinetic Parameters of this compound

Parameter Species / System Value Citation(s)
In Vitro Assays
PLpro Inhibitory Constant (Kᵢ) N/A 37.7 nM [3][6]
Antiviral EC₅₀ (Caco-2 cells) SARS-CoV-2 & Variants 0.44 - 2.02 µM [1][5]
Metabolic Half-life (T½) Human Microsomes 131.9 min [1][3]
Plasma Protein Binding Mouse 85.4% [3][5]
Aqueous Solubility N/A > 5 mg/mL [1]
In Vivo Study (50 mg/kg, Oral Gavage)
Species C57BL/6J Mice N/A [5][6]
Peak Plasma Concentration (Cₘₐₓ) C57BL/6J Mice 4537 ng/mL [1][3]
Time to Peak Concentration (Tₘₐₓ) C57BL/6J Mice ~1.7 - 2.0 h [1][3]
Elimination Half-life (T½) C57BL/6J Mice 2.0 h [1][3]

| Oral Bioavailability (F) | C57BL/6J Mice | 72.8% |[1][3] |

Toxicology Summary

Detailed toxicology studies, such as maximum tolerated dose (MTD) or NOAEL assessments, are not extensively covered in the cited literature. However, the compound has been evaluated for off-target effects against structurally related human deubiquitinases. This compound showed no inhibitory activity against USP7 and USP14 at concentrations up to 40 µM, indicating a high degree of specificity for the viral PLpro enzyme.[6] The efficacy studies, where mice received 250 mg/kg twice daily and achieved complete survival, suggest this dose was well-tolerated within the context of the experiment.[1]

Recommended Dosing for Efficacy Studies

The dosage recommendations below are based on a published in vivo study in a lethal SARS-CoV-2 mouse model, which demonstrated significant therapeutic benefit.[1]

Table 2: Recommended Dosing for In Vivo Antiviral Efficacy Studies

Animal Model Virus Strain Route of Administration Recommended Dose Dosing Frequency Key Outcome Citation(s)

| BALB/c Mouse | Mouse-adapted SARS-CoV-2 | Oral (p.o.) | 250 mg/kg | Twice a day (BID) | Complete survival, reduced body weight loss, and lower lung viral loads. |[1] |

Experimental Protocols

In Vivo Antiviral Efficacy Study in a SARS-CoV-2 Mouse Model

This protocol describes a general workflow for assessing the in vivo efficacy of this compound in a mouse model of SARS-CoV-2 infection.

Start Start Acclimatization 1. Animal Acclimatization (e.g., BALB/c mice) Start->Acclimatization Infection 2. Intranasal Infection with mouse-adapted SARS-CoV-2 Acclimatization->Infection Randomization 3. Randomize Mice into Treatment Groups (n=5-10 per group) Infection->Randomization Treatment 4. Initiate Treatment: - Vehicle Control (p.o., BID) - this compound (250 mg/kg, p.o., BID) Randomization->Treatment Monitoring 5. Daily Monitoring: - Survival Rate - Body Weight - Clinical Signs Treatment->Monitoring Endpoint 6. Study Endpoint: - Predefined timepoint (e.g., 4 DPI) - Humane endpoint reached Monitoring->Endpoint Analysis 7. Tissue Harvest & Analysis: - Lung Viral Titer (qRT-PCR) - Histopathology (Lung Lesions) Endpoint->Analysis End End Analysis->End

Caption: Workflow for evaluating the in vivo antiviral efficacy of this compound.

Protocol Steps:

  • Animal Acclimatization: Acclimate BALB/c mice under appropriate biosafety level conditions (BSL-3 for SARS-CoV-2 studies) for at least one week prior to the experiment.

  • Infection: Anesthetize mice and infect them intranasally with a lethal dose of a mouse-adapted SARS-CoV-2 strain on Day 0.

  • Randomization: Following infection, randomize animals into treatment and control groups (e.g., n=5-10 mice per group).

  • Compound Formulation and Administration:

    • Prepare this compound as a suspension in a suitable vehicle (e.g., 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 in sterile water).

    • Administer the vehicle or this compound suspension (250 mg/kg) via oral gavage twice daily, starting on Day 0 post-infection.

  • Monitoring:

    • Record survival and body weight daily for the duration of the study (e.g., 14 days).

    • Monitor animals for clinical signs of disease.

  • Endpoint Analysis:

    • At a predetermined time point (e.g., 4 days post-infection), a subset of mice may be euthanized.[5]

    • Harvest lungs for downstream analysis.

  • Quantification of Viral Load and Pathology:

    • Quantify viral RNA in lung tissue using quantitative reverse transcription PCR (qRT-PCR).

    • Perform histopathological analysis on lung tissue sections to assess inflammation and lesions.[1][5]

Formulation Protocol for Oral Administration

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween 80 in sterile water

  • Mortar and pestle or a suitable homogenizer

  • Sterile, light-protected tubes

  • Calibrated pipettes and analytical balance

Procedure:

  • Calculate and weigh the required amount of this compound powder to achieve the target concentration (e.g., 25 mg/mL for a 10 mL/kg dosing volume to deliver 250 mg/kg).

  • Add a small volume of the vehicle to the powder in a mortar and triturate to create a uniform paste. This prevents clumping.

  • Gradually add the remaining vehicle while continuously mixing or homogenizing until the desired final volume is reached.

  • Ensure the final product is a homogenous suspension.

  • Store the formulation in a sterile, light-protected tube at 4°C. Agitate vigorously (e.g., vortex) to ensure uniform suspension before each administration.

References

Application Notes and Protocols for FlipGFP PLpro Assay with Jun12682

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of SARS-CoV-2 has highlighted the urgent need for effective antiviral therapeutics. The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key antagonist of the host's innate immune response, making it a prime target for antiviral drug development.[1][2] The FlipGFP PLpro assay is a cell-based reporter system that allows for the evaluation of PLpro inhibitors in a biologically relevant context.[3][4] This document provides detailed application notes and protocols for setting up and performing a FlipGFP PLpro assay to evaluate the inhibitory activity of Jun12682, a potent and specific non-covalent inhibitor of SARS-CoV-2 PLpro.[1][5]

This compound has demonstrated significant antiviral efficacy by targeting both the BL2 groove and a newly identified Val70Ub-binding site on PLpro.[5][6] This dual-binding mechanism contributes to its high potency and its ability to inhibit the deubiquitinating and deISGylating activities of PLpro, which are crucial for the virus to evade the host's immune system.[5][7]

Principle of the FlipGFP PLpro Assay

The FlipGFP assay is a novel fluorogenic reporter system based on a "flipped" beta-strand of Green Fluorescent Protein (GFP).[8][9] The reporter construct consists of two parts of a split GFP molecule. The 11th β-strand is engineered to be in a parallel orientation to the 10th β-strand, preventing its proper folding and thus fluorescence.[9][10] These two strands are connected by a linker containing a specific protease cleavage site, in this case, for SARS-CoV-2 PLpro.[11] When PLpro is active, it cleaves the linker, allowing the 11th β-strand to "flip" back to its native anti-parallel conformation, leading to the reconstitution of the GFP chromophore and a significant increase in fluorescence.[8][10] The intensity of the fluorescence is directly proportional to the activity of PLpro. Therefore, in the presence of an inhibitor like this compound, PLpro activity is reduced, resulting in a dose-dependent decrease in the fluorescence signal.[12]

Data Presentation

Table 1: Inhibitory Activity of this compound against SARS-CoV-2 PLpro
Assay TypeParameterValueReference
FlipGFP PLpro AssayEC501.1 µM[5][13]
FRET-based Enzymatic Assay (Ub-AMC)Ki63.5 nM[5][7]
FRET-based Enzymatic Assay (ISG15-AMC)Ki38.5 nM[5][7]
Antiviral Assay (Caco-2 cells)EC500.44–2.02 µM[5]
Antiviral Assay (Vero cells)EC501.1 µM[5]
Table 2: Comparative Antiviral Activity of this compound
CompoundTargetAntiviral EC50 (Vero cells)Reference
This compound PLpro 1.1 µM [5]
GRL0617 (known PLpro inhibitor)PLpro22.4 µM[5]
NirmatrelvirMproNot applicable (different target)[6]

Experimental Protocols

Materials and Reagents
  • Cell Line: Human embryonic kidney 293T (HEK293T) cells.

  • Plasmids:

    • FlipGFP-PLpro reporter plasmid (containing the PLpro cleavage sequence). A suitable starting point is the pcDNA3-TEV-flipGFP-T2A-mCherry plasmid (Addgene #124429), which can be modified to replace the TEV cleavage site with the PLpro cleavage site.[11][12]

    • SARS-CoV-2 PLpro expression plasmid.

  • Transfection Reagent: Lipofectamine 3000 or a similar high-efficiency transfection reagent.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound: this compound (dissolved in DMSO to a stock concentration of 10 mM).

  • Assay Plates: White, clear-bottom 96-well plates.

  • Plate Reader: A fluorescence plate reader capable of measuring GFP fluorescence (Excitation: ~488 nm, Emission: ~510 nm).

Protocol for FlipGFP PLpro Assay

Day 1: Cell Seeding

  • Culture HEK293T cells in a T75 flask until they reach 70-80% confluency.

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate.

  • Incubate overnight at 37°C with 5% CO2.

Day 2: Transfection

  • Prepare the transfection mix according to the manufacturer's protocol. For each well, a ratio of 1:0.8 of the FlipGFP-PLpro reporter plasmid to the PLpro expression plasmid is recommended.[10]

  • Add the transfection mix to each well.

  • Incubate for 24 hours at 37°C with 5% CO2.

Day 3: Compound Treatment and Measurement

  • Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a DMSO-only control.

  • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubate for another 24 hours at 37°C with 5% CO2.

  • Measure the GFP fluorescence intensity using a plate reader (Excitation: 488 nm, Emission: 510 nm).

Data Analysis
  • Subtract the background fluorescence from wells containing non-transfected cells.

  • Normalize the fluorescence signal of the compound-treated wells to the DMSO-treated control wells (representing 100% PLpro activity).

  • Plot the normalized fluorescence intensity against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.

Visualizations

PLpro_Signaling_Pathway cluster_virus SARS-CoV-2 cluster_host Host Cell Viral_RNA Viral RNA Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation PLpro PLpro Polyprotein->PLpro NSPs nsp1, nsp2, nsp3 Polyprotein->NSPs Cleavage by PLpro Ub_Proteins Ubiquitinated Host Proteins PLpro->Ub_Proteins Deubiquitination ISG15_Proteins ISGylated Host Proteins PLpro->ISG15_Proteins DeISGylation IRF3 IRF3 PLpro->IRF3 Inhibition NFkB NF-κB PLpro->NFkB Inhibition Replication_Complex Replication/Transcription Complex NSPs->Replication_Complex Ubiquitin Ubiquitin ISG15 ISG15 Host_Proteins Host Proteins Host_Proteins->Ub_Proteins Ubiquitination Host_Proteins->ISG15_Proteins ISGylation Ub_Proteins->IRF3 ISG15_Proteins->NFkB Interferon_Response Innate Immune (Interferon) Response IRF3->Interferon_Response NFkB->Interferon_Response

Caption: SARS-CoV-2 PLpro signaling pathway and its role in innate immune evasion.

FlipGFP_Assay_Workflow cluster_prep Day 1 & 2: Preparation cluster_assay Day 3: Assay cluster_analysis Data Analysis Seed_Cells Seed HEK293T cells in 96-well plate Transfect_Plasmids Co-transfect with FlipGFP-PLpro reporter and PLpro expression plasmids Seed_Cells->Transfect_Plasmids Add_Compound Add serial dilutions of this compound Transfect_Plasmids->Add_Compound Incubate Incubate for 24 hours Add_Compound->Incubate Measure_Fluorescence Measure GFP fluorescence (Ex: 488 nm, Em: 510 nm) Incubate->Measure_Fluorescence Normalize_Data Normalize fluorescence to DMSO control Measure_Fluorescence->Normalize_Data Plot_Curve Plot dose-response curve Normalize_Data->Plot_Curve Calculate_EC50 Calculate EC50 value Plot_Curve->Calculate_EC50

Caption: Experimental workflow for the FlipGFP PLpro assay with this compound.

FlipGFP_Mechanism cluster_inactive Inactive State (No PLpro or with Inhibitor) cluster_active Active State (PLpro Present) Inactive_Reporter FlipGFP Reporter (Parallel β-strands) No_Fluorescence No Fluorescence PLpro PLpro Inactive_Reporter->PLpro Cleavage Site Active_Reporter Cleaved FlipGFP Reporter (Anti-parallel β-strands) Fluorescence Fluorescence PLpro->Active_Reporter Cleavage This compound This compound This compound->PLpro Inhibition

Caption: Logical relationship of the FlipGFP PLpro assay components.

References

Application Notes and Protocols for the Pharmacokinetic Evaluation of Jun12682

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jun12682 is a potent, noncovalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication and a key antagonist of the host's innate immune response.[1][2][3] By targeting PLpro, this compound not only hinders viral protein maturation but may also preserve the host's immune signaling.[1] This dual mechanism of action makes this compound a promising therapeutic candidate for COVID-19.[1][2] Preclinical studies in mouse models have demonstrated its significant antiviral efficacy and favorable pharmacokinetic profile, highlighting its potential as an orally administered antiviral agent.[1][2][3]

These application notes provide a comprehensive overview of the methods and detailed protocols for evaluating the pharmacokinetic (PK) profile of this compound. The included protocols for in vitro and in vivo studies are based on the methodologies described in the primary literature.

Data Presentation: Pharmacokinetic Profile of this compound

The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of this compound, facilitating a clear comparison of its properties.

In Vitro Pharmacokinetic and Pharmacodynamic Data
ParameterValueAssay Type
PLpro Inhibitory Potency (Kᵢ) 37.7 nMFlipGFP PLpro Assay[4]
63.5 nMUbiquitin-AMC FRET Assay[1][3]
38.5 nMISG15-AMC FRET Assay[1][3]
Antiviral Activity (EC₅₀) 1.1 µMFlipGFP PLpro Assay (Vero cells)[1]
0.44 - 2.02 µMAntiviral Assay (Caco-2 cells)[1]
0.42 µMicSARS-CoV-2-nLuc Reporter Virus Assay[4]
0.51 µMPlaque Assay[4]
Metabolic Stability (Human Liver Microsomes)
Half-life (t½)131.9 minMicrosomal Stability Assay[1][4]
Intrinsic Clearance (CLᵢₙₜ)10.5 µL/min/mgMicrosomal Stability Assay[1]
Solubility > 5 mg/mLAqueous Solubility Assay[1]
Plasma Protein Binding (Mouse) 85.4%Not specified
In Vivo Pharmacokinetic Data (Mouse Model)
  • Species: C57BL/6J Mice

  • Administration Route: Oral (p.o.)

  • Dose: 50 mg/kg

ParameterValueUnit
Cₘₐₓ (Maximum Plasma Concentration) 4537ng/mL[1][4]
Tₘₐₓ (Time to Cₘₐₓ) 1.7hours[4]
t½ (Half-life) 2.0hours[1][4]
F (Oral Bioavailability) 72.8%[1][4]

Signaling Pathway and Experimental Workflows

Mechanism of Action of this compound

This compound inhibits the SARS-CoV-2 papain-like protease (PLpro), which is crucial for viral replication and evasion of the host's innate immune response. PLpro cleaves the viral polyprotein to generate non-structural proteins essential for the viral life cycle. Additionally, it removes ubiquitin and ISG15 modifications from host proteins, thereby dampening the antiviral interferon response. By inhibiting PLpro's deubiquitinating and deISGylating activities, this compound is believed to restore the host's innate immune signaling.

Jun12682_Mechanism_of_Action Mechanism of Action of this compound cluster_virus SARS-CoV-2 cluster_host Host Cell Viral Polyprotein Viral Polyprotein PLpro PLpro Viral Polyprotein->PLpro cleavage Viral Replication Viral Replication PLpro->Viral Replication enables Host Proteins Host Proteins PLpro->Host Proteins deubiquitinates/ deISGylates Innate Immunity Innate Immunity Host Proteins->Innate Immunity triggers Ub/ISG15 Ub/ISG15 This compound This compound This compound->PLpro inhibits

Caption: Mechanism of action of this compound on SARS-CoV-2 PLpro.

In Vivo Pharmacokinetic Study Workflow

The following diagram outlines the key steps in determining the in vivo pharmacokinetic profile of this compound in a mouse model.

in_vivo_pk_workflow In Vivo Pharmacokinetic Study Workflow Compound Formulation Compound Formulation Animal Dosing (Oral) Animal Dosing (Oral) Compound Formulation->Animal Dosing (Oral) Serial Blood Sampling Serial Blood Sampling Animal Dosing (Oral)->Serial Blood Sampling Plasma Isolation Plasma Isolation Serial Blood Sampling->Plasma Isolation Bioanalytical Quantification (LC-MS/MS) Bioanalytical Quantification (LC-MS/MS) Plasma Isolation->Bioanalytical Quantification (LC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalytical Quantification (LC-MS/MS)->Pharmacokinetic Analysis

Caption: Workflow for the in vivo pharmacokinetic study of this compound.

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice following oral administration.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • C57BL/6J mice (male, 6-8 weeks old)

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Compound Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration for a 50 mg/kg dose.

  • Animal Dosing:

    • Fast the mice overnight prior to dosing.

    • Weigh each mouse to determine the exact volume of the formulation to be administered.

    • Administer a single 50 mg/kg dose of this compound orally via gavage.[2]

  • Blood Sampling:

    • Collect blood samples (approximately 30-50 µL) at predetermined time points. Based on the available data, suggested time points are 0.5, 1, 3, and 5 hours post-dose.[2]

    • Utilize an appropriate blood collection technique, such as submandibular vein puncture.

    • Place the collected blood into EDTA-coated tubes and keep on ice.

  • Plasma Isolation:

    • Centrifuge the blood samples (e.g., at 4°C, 2000 x g for 15 minutes) to separate the plasma.

    • Carefully collect the supernatant (plasma) and store at -80°C until analysis.

  • Bioanalytical Quantification:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, t½, and AUC (Area Under the Curve).

    • If intravenous data is available, calculate the oral bioavailability (F).

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To assess the metabolic stability of this compound in human liver microsomes.

Materials:

  • This compound

  • Human liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Protocol:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the incubation mixture containing human liver microsomes and phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and this compound to the microsomal solution. The final concentration of the test compound is typically 1 µM.

    • Incubate the mixture at 37°C with constant shaking.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots of the incubation mixture.

    • Immediately terminate the reaction by adding a quenching solution, such as cold acetonitrile.

  • Sample Processing:

    • Centrifuge the samples to precipitate the proteins.

    • Collect the supernatant for analysis.

  • Quantification:

    • Analyze the concentration of the remaining this compound in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLᵢₙₜ).

In Vitro Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the extent to which this compound binds to plasma proteins.

Materials:

  • This compound

  • Mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., RED device)

  • Incubator (37°C)

  • LC-MS/MS system

Protocol:

  • Preparation:

    • Prepare a stock solution of this compound.

    • Spike the mouse plasma with this compound to achieve the desired final concentration.

  • Dialysis:

    • Add the spiked plasma to one chamber of the equilibrium dialysis device.

    • Add an equal volume of PBS to the other chamber.

    • Incubate the device at 37°C for a sufficient time to reach equilibrium (typically 4-6 hours), with gentle shaking.

  • Sample Collection:

    • After incubation, collect samples from both the plasma and the buffer chambers.

  • Quantification:

    • Determine the concentration of this compound in both the plasma and buffer samples using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug concentration.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • The percentage of protein binding is calculated as (1 - fu) x 100%.

In Vitro Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates

  • Plate shaker

  • Plate reader (for turbidity or UV-Vis absorbance) or LC-MS/MS system

Protocol:

  • Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay:

    • Add a small volume of the DMSO stock solution to a larger volume of PBS in a 96-well plate.

    • Mix thoroughly and incubate at room temperature for a defined period (e.g., 1-2 hours) with shaking.

  • Detection:

    • The solubility can be assessed by measuring the turbidity (nephelometry) of the solution, where an increase in light scattering indicates precipitation.

    • Alternatively, the solution can be filtered or centrifuged to remove any precipitate, and the concentration of the dissolved this compound in the supernatant can be quantified using a UV-Vis plate reader or an LC-MS/MS system.

  • Data Analysis:

    • The kinetic solubility is reported as the highest concentration at which no precipitate is observed or as the measured concentration in the saturated solution.

FRET-Based Enzymatic Assay for PLpro Inhibition

Objective: To determine the inhibitory potency (Kᵢ) of this compound against SARS-CoV-2 PLpro.

Materials:

  • Recombinant SARS-CoV-2 PLpro

  • Fluorogenic substrate (e.g., Ubiquitin-AMC or ISG15-AMC)[1][3]

  • This compound

  • Assay buffer (e.g., Tris or HEPES buffer, pH 7.5, containing a reducing agent like DTT)

  • 96-well black plates

  • Fluorescence plate reader

Protocol:

  • Preparation:

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay:

    • In a 96-well black plate, add the PLpro enzyme and the different concentrations of this compound.

    • Pre-incubate for a short period at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Measurement:

    • Immediately measure the fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., AMC).

  • Data Analysis:

    • Determine the initial reaction rates (slopes of the fluorescence versus time curves) for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentrations and fit the data to an appropriate enzyme inhibition model (e.g., Morrison equation) to determine the inhibitory constant (Kᵢ).

Plaque Reduction Assay for Antiviral Activity

Objective: To determine the concentration of this compound required to inhibit SARS-CoV-2 replication in cell culture (EC₅₀).

Materials:

  • Vero E6 or Caco-2 cells

  • SARS-CoV-2 virus stock

  • This compound

  • Cell culture medium

  • Agarose or methylcellulose for overlay

  • Crystal violet or other suitable stain

Protocol:

  • Cell Seeding:

    • Seed a confluent monolayer of host cells in multi-well plates.

  • Infection:

    • Prepare serial dilutions of the SARS-CoV-2 virus stock and infect the cell monolayers for 1-2 hours.

  • Compound Treatment:

    • Remove the viral inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) containing various concentrations of this compound.

  • Incubation:

    • Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization:

    • Fix the cells (e.g., with formaldehyde) and stain the cell monolayer with crystal violet. The plaques will appear as clear zones where the cells have been lysed by the virus.

  • Data Analysis:

    • Count the number of plaques at each concentration of this compound.

    • Calculate the percentage of plaque reduction compared to the untreated virus control.

    • Plot the percentage of inhibition against the drug concentration and determine the 50% effective concentration (EC₅₀) using a dose-response curve fit.

References

Application of Jun12682 in studying viral deubiquitinating and deISGylating activities.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Jun12682 is a potent, orally bioavailable small molecule inhibitor of the SARS-CoV-2 papain-like protease (PLpro), a critical enzyme for viral replication and a key antagonist of the host's innate immune response.[1][2][3] PLpro possesses both deubiquitinating (DUB) and deISGylating activities, which it uses to cleave ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) from host proteins, thereby dampening antiviral signaling pathways.[3][4] this compound offers a powerful tool for investigating these viral processes due to its high specificity and efficacy. This document provides detailed application notes and protocols for utilizing this compound in studying viral DUB and deISGylating activities.

Mechanism of Action: this compound employs a "two-pronged" binding mechanism, targeting both the known blocking loop 2 (BL2) groove and a newly identified ubiquitin Val70 (Val70Ub)-binding site on the PLpro.[3][4] This dual-binding mode confers high potency and specificity, effectively blocking the access of ubiquitin and ISG15 to the enzyme's active site.[4]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against SARS-CoV-2 PLpro
ParameterSubstrateValueReference
Ki PLpro37.7 nM[5][6]
Ub-AMC63.5 nM[3][4]
ISG15-AMC38.5 nM[3][4]
EC50 FlipGFP PLpro Assay1.1 µM[5][6]
icSARS-CoV-2-nLuc Reporter Virus0.42 µM[5]
Plaque Assay0.51 µM[5]
Caco-2 cells (various strains)0.44–2.02 µM[3][4]
Table 2: In Vitro and In Vivo Pharmacokinetic Properties of this compound
ParameterSpeciesValueReference
Microsomal Stability (t½) Human131.9 min[5]
Plasma Protein Binding Mouse85.4%[5]
Oral Bioavailability Mouse72.8%[5][6]
Tmax (Oral) Mouse1.7 h[5][6]
Cmax (Oral) Mouse4537 ng/mL[5][6]
Half-life (t½) (Oral) Mouse2.0 h[5][6]

Experimental Protocols

Protocol 1: In Vitro FRET-Based Assay for Deubiquitinating (DUB) and DeISGylating Activity

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibition of SARS-CoV-2 PLpro's DUB and deISGylating activity by this compound. The assay utilizes fluorogenic substrates, Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) and ISG15-7-amino-4-methylcoumarin (ISG15-AMC). Cleavage of the AMC group by PLpro results in a detectable fluorescent signal.

Materials:

  • Recombinant SARS-CoV-2 PLpro

  • This compound

  • Ub-AMC

  • ISG15-AMC

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant SARS-CoV-2 PLpro in Assay Buffer to the desired working concentration.

  • Reaction Setup:

    • Add 50 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO) to the wells of the 96-well plate.

    • Add 25 µL of the diluted PLpro enzyme to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme binding.

  • Initiate Reaction: Add 25 µL of the Ub-AMC or ISG15-AMC substrate to each well to initiate the reaction. The final concentration of the substrate should be at or below its Km value.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes).

    • Excitation Wavelength: 360-380 nm

    • Emission Wavelength: 460 nm

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Ki values can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Protocol 2: Cell-Based SARS-CoV-2 Antiviral Assay

This protocol outlines a general method to evaluate the antiviral efficacy of this compound in a cell-based assay using a SARS-CoV-2 infection model.

Materials:

  • Vero E6 or Caco-2 cells

  • SARS-CoV-2 (appropriate strain)

  • This compound

  • Cell Culture Medium (e.g., DMEM supplemented with FBS and antibiotics)

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., for plaque assay, RT-qPCR, or a reporter virus assay)

Procedure:

  • Cell Seeding: Seed Vero E6 or Caco-2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Compound Treatment: The following day, remove the culture medium and add fresh medium containing serial dilutions of this compound or a vehicle control.

  • Viral Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period appropriate for the chosen endpoint measurement (e.g., 24-72 hours).

  • Quantification of Viral Replication:

    • Plaque Reduction Assay: After incubation, fix and stain the cells to visualize and count plaques. The percentage of plaque reduction relative to the vehicle control is calculated.

    • RT-qPCR: Isolate viral RNA from the cell supernatant or cell lysate and quantify the viral genome copy number using reverse transcription-quantitative PCR.

    • Reporter Virus Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal according to the manufacturer's instructions.

  • Data Analysis: Determine the EC50 value of this compound by plotting the percentage of viral inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

cluster_0 SARS-CoV-2 PLpro cluster_1 Inhibition of PLpro Activities cluster_2 Downstream Effects PLpro PLpro BL2 BL2 Groove Val70Ub Val70Ub Site Deubiquitination Deubiquitination PLpro->Deubiquitination Mediates DeISGylation DeISGylation PLpro->DeISGylation Mediates ViralReplication Viral Replication PLpro->ViralReplication Essential for This compound This compound This compound->BL2 Binds This compound->Val70Ub Binds This compound->Deubiquitination Inhibits This compound->DeISGylation Inhibits This compound->ViralReplication Inhibits ImmuneEvasion Host Immune Evasion This compound->ImmuneEvasion Prevents Deubiquitination->ImmuneEvasion Contributes to DeISGylation->ImmuneEvasion Contributes to

Caption: Mechanism of action of this compound.

start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound prep_enzyme Dilute Recombinant PLpro start->prep_enzyme setup_plate Add Compound/Vehicle and Enzyme to 96-well Plate prep_compound->setup_plate prep_enzyme->setup_plate incubate Incubate for Compound-Enzyme Binding setup_plate->incubate add_substrate Add Ub-AMC or ISG15-AMC Substrate incubate->add_substrate measure_fluorescence Measure Fluorescence (Ex: 360-380nm, Em: 460nm) add_substrate->measure_fluorescence analyze_data Calculate Initial Velocity and Determine IC50/Ki measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for FRET-based DUB/deISGylating assay.

HostCell Host Cell HostUbISG15 Host Protein-Ub/ISG15 Virus SARS-CoV-2 ViralEntry Viral Entry Virus->ViralEntry Polyprotein Viral Polyprotein ViralEntry->Polyprotein PLpro PLpro Polyprotein->PLpro Cleavage by ReplicationComplex Viral Replication Complex PLpro->ReplicationComplex Forms PLpro->HostUbISG15 Cleaves Ub/ISG15 NewVirions New Virions ReplicationComplex->NewVirions Produces InnateImmunity Innate Immune Signaling HostUbISG15->InnateImmunity Activates This compound This compound This compound->PLpro Inhibits

Caption: SARS-CoV-2 PLpro's role and its inhibition by this compound.

References

Application Notes and Protocols: Efficacy of Jun12682 Against Nirmatrelvir-Resistant SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant SARS-CoV-2 variants poses a significant threat to the efficacy of current antiviral therapies. Nirmatrelvir, a key component of Paxlovid, targets the main protease (Mpro) of SARS-CoV-2, playing a crucial role in inhibiting viral replication.[1][2][3][4] However, mutations in the Mpro gene can lead to resistance, necessitating the development of novel antiviral agents with different mechanisms of action.[5][6][7] Jun12682 is a potent inhibitor of the papain-like protease (PLpro), another essential enzyme for SARS-CoV-2 replication and a key player in the virus's ability to evade the host's innate immune response.[8][9][10] By targeting PLpro, this compound offers a promising therapeutic strategy against SARS-CoV-2, including strains resistant to Mpro inhibitors like nirmatrelvir.[8][11][12]

These application notes provide a comprehensive experimental framework for evaluating the in vitro efficacy of this compound against nirmatrelvir-resistant SARS-CoV-2. The protocols detailed below cover the generation of resistant viral strains, assessment of compound cytotoxicity, and determination of antiviral activity.

Data Presentation

All quantitative data from the described experimental protocols should be meticulously recorded and summarized in the following tables for clear and concise comparison.

Table 1: Cytotoxicity of Antiviral Compounds on Vero E6 Cells

CompoundCC50 (µM)95% Confidence Interval
This compound
Nirmatrelvir

Table 2: Antiviral Efficacy against Wild-Type SARS-CoV-2

CompoundEC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound
Nirmatrelvir

Table 3: Antiviral Efficacy against Nirmatrelvir-Resistant SARS-CoV-2

CompoundEC50 (µM)Fold-Change in EC50 (Resistant/WT)Selectivity Index (SI = CC50/EC50)
This compound
Nirmatrelvir

Experimental Protocols

Protocol 1: Generation of Nirmatrelvir-Resistant SARS-CoV-2 in Cell Culture

This protocol describes the in vitro generation of nirmatrelvir-resistant SARS-CoV-2 through serial passage in the presence of escalating concentrations of the drug.[13][14][15][16]

Materials:

  • Vero E6 cells

  • Wild-type SARS-CoV-2 (e.g., USA-WA1/2020 strain)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Nirmatrelvir

  • T25 cell culture flasks

  • 96-well plates

  • Virus stock for titration (plaque assay)

Procedure:

  • Initial Infection:

    • Seed Vero E6 cells in T25 flasks and allow them to reach 80-90% confluency.

    • Infect the cells with wild-type SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 in the presence of a starting concentration of nirmatrelvir (e.g., the EC50 concentration).

  • Incubation and Monitoring:

    • Incubate the infected cells at 37°C in a 5% CO2 incubator.

    • Monitor the cells daily for the appearance of cytopathic effect (CPE).

  • Virus Harvest:

    • When 50-75% CPE is observed, harvest the culture supernatant.

    • Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet cell debris.

    • Collect the clarified supernatant containing the progeny virus.

  • Subsequent Passages:

    • Use an aliquot of the harvested virus to infect a fresh monolayer of Vero E6 cells.

    • Gradually increase the concentration of nirmatrelvir with each passage. The concentration can be doubled every 2-3 passages, depending on the observed viral fitness and CPE.

    • Continue this serial passage for at least 20-30 passages to select for resistant variants.[13]

  • Isolation and Characterization of Resistant Virus:

    • After a significant increase in the EC50 of nirmatrelvir is observed, perform plaque purification to isolate clonal viral populations.

    • Sequence the Mpro gene of the isolated clones to identify mutations associated with resistance.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the test compounds that is toxic to the host cells, which is essential for calculating the selectivity index.[3][17][18][19][20]

Materials:

  • Vero E6 cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound and nirmatrelvir

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed Vero E6 cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of this compound and nirmatrelvir in culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a "cells only" control (medium without compound) and a "medium only" blank.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Protocol 3: Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for quantifying the in vitro antiviral activity of a compound.[21][22][23][24][25]

Materials:

  • Vero E6 cells

  • Wild-type and nirmatrelvir-resistant SARS-CoV-2

  • DMEM with 2% FBS and 1% penicillin-streptomycin

  • This compound and nirmatrelvir

  • 6-well or 12-well plates

  • Overlay medium (e.g., 1.2% Avicel or 0.6% Noble Agar in 2x DMEM)

  • Crystal violet solution (0.1% in 20% ethanol)

Procedure:

  • Cell Seeding:

    • Seed Vero E6 cells in 6-well or 12-well plates and grow to 95-100% confluency.

  • Virus and Compound Preparation:

    • Prepare serial dilutions of this compound and nirmatrelvir.

    • Dilute the virus stock to a concentration that will produce 50-100 plaques per well.

    • Mix the diluted virus with an equal volume of the diluted compounds and incubate for 1 hour at 37°C.

  • Infection:

    • Remove the growth medium from the cell monolayers and wash with PBS.

    • Inoculate the cells with 200 µL (for 12-well plates) or 400 µL (for 6-well plates) of the virus-compound mixture.

    • Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Overlay:

    • Aspirate the inoculum and add 2 mL (for 12-well plates) or 3 mL (for 6-well plates) of overlay medium.

    • Incubate for 2-3 days at 37°C in a 5% CO2 incubator until plaques are visible.

  • Staining and Plaque Counting:

    • Fix the cells with 4% paraformaldehyde for 30 minutes.

    • Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

    • Determine the 50% effective concentration (EC50) from the dose-response curve.

Protocol 4: Immunofluorescence Assay

This assay visualizes the inhibition of viral protein expression within infected cells.[11][26][27][28][29]

Materials:

  • Vero E6 cells

  • Wild-type and nirmatrelvir-resistant SARS-CoV-2

  • This compound and nirmatrelvir

  • 96-well black-walled imaging plates

  • Primary antibody (e.g., rabbit anti-SARS-CoV-2 nucleocapsid protein)

  • Secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding and Infection:

    • Seed Vero E6 cells in a 96-well imaging plate.

    • The next day, infect the cells with SARS-CoV-2 (MOI of 0.1) in the presence of serial dilutions of the compounds. Include uninfected and virus-only controls.

    • Incubate for 24 hours at 37°C.

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA for 20 minutes at room temperature.

    • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking and Staining:

    • Wash with PBS and block with blocking buffer for 1 hour.

    • Incubate with the primary antibody (diluted in blocking buffer) for 1 hour.

    • Wash with PBS and incubate with the secondary antibody and DAPI (diluted in blocking buffer) for 1 hour in the dark.

  • Imaging:

    • Wash with PBS and add PBS to the wells.

    • Image the plate using a fluorescence microscope or a high-content imaging system.

  • Data Analysis:

    • Quantify the number of infected cells (green fluorescence) relative to the total number of cells (blue fluorescence) for each condition.

    • Determine the EC50 based on the reduction in the percentage of infected cells.

Mandatory Visualizations

G cluster_0 In Vitro Generation of Resistant Strain cluster_1 Cytotoxicity & Efficacy Testing a Wild-Type SARS-CoV-2 c Infection with Nirmatrelvir a->c g Plaque Reduction Assay (Wild-Type Virus) a->g b Vero E6 Cells b->c d Serial Passage with Increasing Nirmatrelvir c->d e Nirmatrelvir-Resistant SARS-CoV-2 d->e h Plaque Reduction Assay (Resistant Virus) e->h i Immunofluorescence Assay e->i f Cytotoxicity Assay (MTT) on Vero E6 Cells l CC50 Determination f->l m EC50 & SI Determination g->m h->m i->m j This compound j->f j->g j->h j->i k Nirmatrelvir k->f k->g k->h k->i

Caption: Experimental workflow for evaluating this compound against nirmatrelvir-resistant SARS-CoV-2.

Mpro_Pathway cluster_0 SARS-CoV-2 Replication Cycle cluster_1 Inhibition by Nirmatrelvir pp1a_pp1ab Viral Polyproteins (pp1a/pp1ab) mpro Main Protease (Mpro/3CLpro) pp1a_pp1ab->mpro Cleavage nsps Functional Non-Structural Proteins (NSPs) mpro->nsps replication Viral RNA Replication nsps->replication nirmatrelvir Nirmatrelvir inhibition nirmatrelvir->inhibition inhibition->mpro

Caption: SARS-CoV-2 Mpro signaling pathway and inhibition by nirmatrelvir.

PLpro_Pathway cluster_0 SARS-CoV-2 Replication & Immune Evasion cluster_1 Inhibition by this compound pp1a_pp1ab Viral Polyproteins (nsp1/2, nsp2/3, nsp3/4) plpro Papain-Like Protease (PLpro) pp1a_pp1ab->plpro Cleavage nsps Functional NSPs plpro->nsps immune_response Innate Immune Response (e.g., Type I Interferon) plpro->immune_response Inhibition of replication Viral Replication nsps->replication host_proteins Host Proteins (e.g., ISG15, Ubiquitin) host_proteins->plpro Deubiquitination/ DeISGylation This compound This compound inhibition This compound->inhibition inhibition->plpro

Caption: SARS-CoV-2 PLpro signaling pathway and inhibition by this compound.

References

Application Notes and Protocols for Evaluating the Antiviral Efficacy of Jun12682

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jun12682 is a potent, non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), a critical enzyme for viral replication and immune evasion.[1][2] It exhibits significant antiviral activity against a range of SARS-CoV-2 variants, including those resistant to other antiviral agents like nirmatrelvir.[2][3] These application notes provide detailed protocols for utilizing suitable cell lines to test the antiviral effects of this compound, focusing on methodologies and data interpretation relevant to drug development.

Mechanism of Action of this compound

This compound targets the SARS-CoV-2 PLpro, an enzyme with dual functions essential for the viral life cycle. PLpro is responsible for cleaving the viral polyprotein to generate functional non-structural proteins and for removing ubiquitin and ISG15 modifications from host cell proteins, thereby antagonizing the host's innate immune response.[2][3] this compound binds to a novel site on PLpro, the Val70Ub-binding site, as well as the known BL2 groove.[1][2] This "two-pronged" binding mode effectively inhibits both the proteolytic and the deubiquitinating/deISGylating activities of PLpro.[2]

Signaling Pathway of this compound Inhibition

Jun12682_Mechanism_of_Action cluster_virus SARS-CoV-2 Replication & Immune Evasion cluster_drug This compound Action Viral Polyprotein Viral Polyprotein PLpro PLpro Viral Polyprotein->PLpro Cleavage Viral Replication Viral Replication PLpro->Viral Replication Immune Evasion Immune Evasion PLpro->Immune Evasion Host Proteins Host Proteins Host Proteins->PLpro Deubiquitination/ deISGylation Ub/ISG15 Ub/ISG15 Ub/ISG15->Host Proteins Infection Progression Infection Progression Viral Replication->Infection Progression Immune Evasion->Infection Progression This compound This compound This compound->PLpro Inhibition

Caption: Mechanism of this compound targeting SARS-CoV-2 PLpro.

Recommended Cell Lines

The selection of an appropriate cell line is critical for obtaining relevant and reproducible data. Based on published studies, the following cell lines are suitable for evaluating the antiviral activity of this compound against SARS-CoV-2.

  • Vero E6 Cells: These are African green monkey kidney epithelial cells that are highly susceptible to SARS-CoV-2 infection and are widely used for viral propagation and plaque assays. They are a suitable choice for determining the half-maximal effective concentration (EC50) of antiviral compounds.

  • Caco-2 Cells: These are human colorectal adenocarcinoma cells that can be differentiated to resemble the enterocytes of the small intestine. They are a relevant model for studying SARS-CoV-2 infection in a human cell line. This compound has demonstrated potent antiviral activity in Caco-2 cells.[2]

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound.

Parameter Value Assay System Reference
PLpro Ki 37.7 nMFlipGFP PLpro assay[4]
EC50 (icSARS-CoV-2-nLuc) 0.42 µMReporter Virus Assay[4][5]
EC50 (Plaque Assay) 0.51 µMPlaque Reduction Assay[4][5]
EC50 (Caco-2 cells) 0.44–2.02 µMAntiviral Assay[2]
EC50 (Vero cells) 1.1 µMSARS-CoV-2 Antiviral Assay[2]
PLpro Ki (Ub-AMC) 63.5 nMFRET Assay[3]
PLpro Ki (ISG15-AMC) 38.5 nMFRET Assay[3]

Experimental Protocols

Cell Culture

a. Vero E6 Cells:

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

b. Caco-2 Cells:

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 20% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is designed to determine the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

  • Vero E6 cells

  • SARS-CoV-2 isolate

  • This compound (in a suitable solvent, e.g., DMSO)

  • Culture medium

  • Agarose or Methylcellulose overlay

  • Crystal Violet staining solution

Procedure:

  • Seed Vero E6 cells in 12-well plates and grow to 90-100% confluency.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).

  • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) that will produce countable plaques (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add the different concentrations of this compound or a vehicle control to the respective wells.

  • Overlay the cells with a mixture of culture medium and agarose or methylcellulose to restrict virus spread to adjacent cells.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Fix the cells with 4% paraformaldehyde and stain with crystal violet.

  • Count the number of plaques in each well and calculate the EC50 value.

Experimental Workflow for Plaque Reduction Assay

Plaque_Reduction_Assay_Workflow A Seed Vero E6 cells in 12-well plates C Infect cells with SARS-CoV-2 A->C B Prepare serial dilutions of this compound D Add this compound dilutions B->D C->D E Apply agarose/methylcellulose overlay D->E F Incubate for 2-3 days E->F G Fix and stain with Crystal Violet F->G H Count plaques and calculate EC50 G->H

Caption: Workflow for the SARS-CoV-2 plaque reduction assay.

Cytotoxicity Assay

It is essential to determine the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.

Materials:

  • Vero E6 or Caco-2 cells

  • This compound

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

Procedure:

  • Seed cells in a 96-well plate.

  • Add serial dilutions of this compound to the wells.

  • Incubate for the same duration as the antiviral assay.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence to determine cell viability.

  • Calculate the 50% cytotoxic concentration (CC50).

Selectivity Index

The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50.

SI = CC50 / EC50

A higher SI value indicates a more favorable therapeutic window, with greater antiviral activity at non-toxic concentrations.

Conclusion

The provided application notes and protocols offer a framework for the in vitro evaluation of this compound's antiviral activity against SARS-CoV-2. The use of appropriate cell lines, such as Vero E6 and Caco-2, combined with standardized assays, will yield reliable and reproducible data to further characterize the therapeutic potential of this promising PLpro inhibitor.

References

Application Notes & Protocols: In Vitro Determination of IC50 and EC50 for Jun12682

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Jun12682 is a potent, non-covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) papain-like protease (PLpro).[1][2][3][4] PLpro is a critical enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response.[2] Specifically, this compound inhibits the deubiquitinating and deISGylating activities of PLpro.[1][3] Accurate determination of its half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) is crucial for characterizing its potency and antiviral efficacy.

This document provides detailed protocols for measuring the IC50 and EC50 of this compound in vitro. The IC50 value represents the concentration of this compound required to inhibit the enzymatic activity of PLpro by 50% in a biochemical assay.[5] The EC50 value indicates the concentration needed to achieve 50% of the maximum antiviral effect in a cell-based assay.[6]

Part 1: IC50 Determination of this compound against SARS-CoV-2 PLpro

The IC50 of this compound is determined using a biochemical assay that measures the enzymatic activity of purified SARS-CoV-2 PLpro in the presence of varying concentrations of the inhibitor. A common method is a Fluorescence Resonance Energy Transfer (FRET)-based assay utilizing a fluorogenic substrate like Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).[1][3]

Experimental Protocol: FRET-Based Enzymatic Assay
  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of this compound in assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT).

    • Prepare solutions of purified recombinant SARS-CoV-2 PLpro and the fluorogenic substrate Ub-AMC in assay buffer.

  • Assay Procedure:

    • Add a fixed concentration of SARS-CoV-2 PLpro to the wells of a 384-well microplate.

    • Add the serially diluted this compound or vehicle control (DMSO) to the wells.

    • Incubate the plate at room temperature for a predefined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the Ub-AMC substrate to all wells.

    • Monitor the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

    • Normalize the reaction rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[7]

Data Presentation: Recommended Reagent Concentrations for IC50 Determination
ReagentFinal Concentration
SARS-CoV-2 PLpro20 nM
Ub-AMC Substrate10 µM
This compound0.1 nM to 10 µM (serial dilution)
DMSO (vehicle)<1%

Visualization: IC50 Determination Workflow

IC50_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_readout Data Acquisition & Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add this compound or Vehicle Control prep_inhibitor->add_inhibitor prep_enzyme Prepare PLpro Enzyme Solution add_enzyme Add PLpro to Plate prep_enzyme->add_enzyme prep_substrate Prepare Ub-AMC Substrate Solution add_substrate Add Ub-AMC to Initiate Reaction prep_substrate->add_substrate add_enzyme->add_inhibitor incubate Incubate (30 min) add_inhibitor->incubate incubate->add_substrate read_plate Measure Fluorescence (Kinetic Read) add_substrate->read_plate calc_rates Calculate Reaction Rates read_plate->calc_rates plot_data Plot % Inhibition vs. [this compound] calc_rates->plot_data fit_curve Non-linear Regression (Dose-Response Curve) plot_data->fit_curve get_ic50 Determine IC50 fit_curve->get_ic50

Caption: Workflow for determining the IC50 of this compound against SARS-CoV-2 PLpro.

Part 2: EC50 Determination of this compound Antiviral Activity

The EC50 of this compound is determined using a cell-based assay that measures the inhibition of SARS-CoV-2 replication in a relevant cell line. A plaque reduction assay or a reporter virus assay can be employed for this purpose.[8]

Experimental Protocol: Plaque Reduction Assay
  • Cell Seeding:

    • Seed a suitable cell line (e.g., Vero E6 or Caco-2 cells) in 6-well plates and grow to confluency.

  • Virus Infection and Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the growth medium from the cells and infect them with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units per well).

    • After a 1-hour incubation period to allow for viral entry, remove the virus inoculum.

    • Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the different concentrations of this compound or a vehicle control.

  • Plaque Visualization and Counting:

    • Incubate the plates for 2-3 days to allow for plaque formation.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of plaque reduction against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Data Presentation: Recommended Conditions for EC50 Determination
ParameterCondition
Cell LineVero E6 or Caco-2
Seeding Density2 x 10^5 cells/well (6-well plate)
VirusSARS-CoV-2
Multiplicity of Infection (MOI)~100 PFU/well
This compound Concentrations0.01 µM to 50 µM (serial dilution)
Incubation Time48-72 hours

Visualization: EC50 Determination Workflow

EC50_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_readout Visualization & Analysis seed_cells Seed Cells in 6-well Plates infect_cells Infect Cells with SARS-CoV-2 seed_cells->infect_cells prep_inhibitor Prepare this compound Serial Dilutions add_overlay Add Semi-Solid Overlay with this compound prep_inhibitor->add_overlay prep_virus Prepare SARS-CoV-2 Inoculum prep_virus->infect_cells infect_cells->add_overlay incubate_plaques Incubate (48-72h) for Plaque Formation add_overlay->incubate_plaques fix_stain Fix and Stain Cells incubate_plaques->fix_stain count_plaques Count Plaques fix_stain->count_plaques plot_data Plot % Plaque Reduction vs. [this compound] count_plaques->plot_data fit_curve Non-linear Regression (Dose-Response Curve) plot_data->fit_curve get_ec50 Determine EC50 fit_curve->get_ec50

Caption: Workflow for determining the antiviral EC50 of this compound.

Part 3: Signaling Pathway and Mechanism of Action

SARS-CoV-2 PLpro plays a dual role in the viral life cycle: it cleaves the viral polyprotein to release non-structural proteins essential for replication, and it removes ubiquitin and ISG15 modifications from host proteins, thereby antagonizing the innate immune response.[1][3] this compound inhibits both of these functions.

Visualization: this compound Mechanism of Action

MOA cluster_virus SARS-CoV-2 Life Cycle cluster_host Host Cell Innate Immunity polyprotein Viral Polyprotein (pp1a/ab) PLpro PLpro polyprotein->PLpro cleavage nsps Non-structural Proteins (nsp1, nsp2, nsp3) PLpro->nsps ub_isg15 Ubiquitin (Ub) & ISG15 Modification PLpro->ub_isg15 deubiquitination/ deISGylation replication Viral Replication Complex nsps->replication host_proteins Host Proteins host_proteins->ub_isg15 activation immune_signal Innate Immune Signaling (e.g., IFN-β) ub_isg15->immune_signal This compound This compound This compound->PLpro inhibition

Caption: Mechanism of action of this compound on SARS-CoV-2 PLpro.

Summary of Quantitative Data

The results from the IC50 and EC50 experiments should be summarized in a clear and concise table for easy comparison.

ParameterValueAssay TypeCell Line (for EC50)
IC50 e.g., 37.7 nMFRET-based enzymatic assayN/A
EC50 e.g., 1.1 µMPlaque Reduction AssayVero E6
EC50 e.g., 0.44-2.02 µMAntiviral AssayCaco-2

Note: The values presented in the table are examples based on published data.[1][8]

References

Troubleshooting & Optimization

Addressing solubility challenges with Jun12682 in experimental buffers.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Jun12682

Disclaimer: this compound is an experimental antiviral compound. The information provided here is intended for research purposes only by qualified professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an experimental, orally active antiviral medication being investigated for its potential to treat COVID-19.[1] It functions as a noncovalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro).[2] This protease is essential for viral replication; by blocking its function, this compound aims to halt the virus's life cycle.[1] Specifically, it binds to both the BL2 groove and the Val70Ub site of the PLpro enzyme.[1] This mechanism is distinct from other antivirals like nirmatrelvir (a component of Paxlovid), which targets the main protease (Mpro).[1]

Q2: What is the aqueous solubility of this compound?

A2: this compound has demonstrated favorable solubility characteristics for a small molecule inhibitor. Its thermodynamic solubility in an aqueous solution has been reported to exceed 5 mg/mL.[3][4][5] It also has a kinetic solubility of 180 μM.[5]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[6] A stock solution of 10 mM in DMSO is a common starting point.[6] It is crucial to ensure the final concentration of DMSO in the experimental medium is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.[7]

Q4: How should I store this compound solid compound and stock solutions?

A4: The solid powder form of this compound should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[6] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to 6 months.[6] To maintain compound integrity, it is best practice to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.[7]

Troubleshooting Solubility Challenges

This guide addresses common issues encountered when preparing working solutions of this compound in aqueous experimental buffers.

Issue 1: My this compound precipitated after diluting the DMSO stock into my aqueous buffer (e.g., PBS, cell culture media).

  • Possible Cause: The compound's solubility limit in the final aqueous solution has been exceeded. This is a common issue for hydrophobic compounds when the percentage of the organic co-solvent (DMSO) is drastically reduced.[8]

  • Troubleshooting Steps:

    • Increase Vortexing/Mixing: Immediately after adding the DMSO stock to the aqueous buffer, vortex the solution vigorously for 30-60 seconds. This rapid mixing can help keep the compound in solution.

    • Use an Intermediate Dilution Step: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of a 50:50 mixture of DMSO and your aqueous buffer. Then, add this intermediate solution to the final volume of the aqueous buffer. This gradual change in solvent polarity can prevent abrupt precipitation.[9]

    • Warm the Aqueous Buffer: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can increase the solubility of many compounds.[10] Ensure this temperature is compatible with your experimental setup and other reagents.

    • Lower the Final Concentration: If precipitation persists, the desired concentration may be too high for the aqueous buffer. Re-evaluate the required concentration for your assay. Even potent compounds can be effective at lower, more soluble concentrations.

Issue 2: I'm observing inconsistent results in my biological assays.

  • Possible Cause: Undissolved micro-precipitates of this compound could be present, leading to variability in the effective concentration between wells or experiments.

  • Troubleshooting Steps:

    • Sonication: After preparing the final working solution, place it in a bath sonicator for 5-10 minutes. This can help break down small aggregates and improve the homogeneity of the solution.

    • Filtration: For non-cellular assays, consider filtering the final working solution through a 0.22 µm syringe filter to remove any undissolved particles. Be aware that this may slightly lower the final concentration if some compound is adsorbed to the filter.

    • Fresh Preparations: Always prepare fresh working solutions from the DMSO stock immediately before each experiment. Do not store diluted aqueous solutions of this compound, as the compound may precipitate over time.

Data Presentation

Table 1: Solubility and Physicochemical Properties of this compound

Parameter Value Reference
Chemical Formula C₂₉H₃₆N₆O₂ [1]
Molar Mass 500.65 g/mol [6]
Thermodynamic Solubility > 5 mg/mL (in aqueous solution) [3][4][5]
Kinetic Solubility 180 µM [5]
Recommended Stock Solvent DMSO (10 mM) [6]
Inhibitory Constant (Kᵢ) 37.7 nM (against PLpro) [2]
Cell-based EC₅₀ 1.1 µM (FlipGFP PLpro assay) [2][11]

| Oral Bioavailability (Mouse) | 72.8% |[4][11] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound

  • Objective: To prepare a high-concentration primary stock solution for long-term storage and subsequent dilutions.

  • Materials:

    • This compound solid powder (M.W. = 500.65 g/mol )

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes or cryovials

  • Procedure:

    • Weigh out a precise amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration.

      • Volume (µL) = [Weight (mg) / Molar Mass ( g/mol )] * 100,000

      • For 1 mg: [1 mg / 500.65 g/mol ] * 100,000 = 199.7 µL.

    • Add the calculated volume of DMSO to the tube containing the this compound powder.

    • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, tightly sealed tubes to minimize freeze-thaw cycles.

    • Store aliquots at -80°C.[6]

Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer

  • Objective: To dilute the DMSO stock into an aqueous buffer for direct use in an experiment, while minimizing precipitation.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile experimental aqueous buffer (e.g., PBS or cell culture medium), pre-warmed to 37°C.

    • Sterile conical tubes.

  • Procedure:

    • Thaw one aliquot of the 10 mM DMSO stock solution at room temperature.

    • In a sterile 15 mL conical tube, add 999 µL of the pre-warmed aqueous buffer.

    • Add 1 µL of the 10 mM DMSO stock solution directly into the aqueous buffer. Crucially, pipette the stock solution directly into the liquid and not onto the wall of the tube.

    • Immediately cap the tube and vortex vigorously for at least 30 seconds to ensure rapid and complete mixing.

    • Visually inspect the solution against a dark background to check for any signs of precipitation (cloudiness or visible particles).

    • Use this freshly prepared 10 µM working solution immediately in your experiment.

Visualizations

G Troubleshooting Workflow for this compound Precipitation start Precipitate observed after diluting stock into aqueous buffer? vortex Action: Increase vortexing speed and duration immediately after dilution. start->vortex Yes success Solution Clear: Proceed with experiment. start->success No check1 Precipitate remains? vortex->check1 warm Action: Pre-warm aqueous buffer to 37°C before adding stock. check1->warm Yes check1->success No check2 Precipitate remains? warm->check2 intermediate Action: Use an intermediate dilution step (e.g., in 50% DMSO). check2->intermediate Yes check2->success No check3 Precipitate remains? intermediate->check3 lower_conc Action: Lower the final working concentration. check3->lower_conc Yes check3->success No lower_conc->success If clear fail Consider formulation with solubilizing agents (e.g., cyclodextrins). lower_conc->fail If still precipitating G Factors Influencing this compound Solubility solubility This compound Solubility in Aqueous Buffer physchem Physicochemical Properties physchem->solubility mw High Molecular Weight physchem->mw hydrophobicity Hydrophobic Nature physchem->hydrophobicity solvent Solvent System solvent->solubility ph Buffer pH solvent->ph cosolvent Co-solvent % (DMSO) solvent->cosolvent protocol Experimental Protocol protocol->solubility temp Temperature protocol->temp mixing Mixing Energy (Vortexing, Sonication) protocol->mixing conc Final Concentration protocol->conc

References

Technical Support Center: Optimizing Oral Bioavailability of Jun12682 in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the oral pharmacokinetics of Jun12682. This resource provides troubleshooting advice and frequently asked questions (FAQs) to address challenges that may arise during animal studies.

Section 1: Understanding the Oral Bioavailability of this compound

Recent studies have demonstrated that this compound, a potent inhibitor of SARS-CoV-2 papain-like protease (PLpro), exhibits excellent oral bioavailability in mice.[1] In vivo pharmacokinetic (PK) studies in C57BL/6J mice showed an oral bioavailability of 72.8%, with a peak plasma concentration of 4537 ng/mL and a half-life of 2.0 hours.[1] This suggests a low likelihood of drug-drug interactions.[1]

While these findings are promising, researchers may encounter variability in oral bioavailability due to differences in formulation, animal species, or experimental conditions. This guide provides strategies to troubleshoot and enhance the oral absorption of this compound and other challenging compounds.

Section 2: Troubleshooting Guide for Suboptimal Oral Bioavailability

Should you observe lower than expected oral bioavailability in your animal studies with this compound, consider the following troubleshooting steps.

Problem 1: Low Drug Exposure After Oral Administration

Possible Causes:

  • Poor aqueous solubility of the compound.

  • Low dissolution rate from the solid dosage form.

  • Low permeability across the gastrointestinal (GI) epithelium.

  • Significant first-pass metabolism in the gut wall or liver.[2]

  • Efflux by transporters such as P-glycoprotein (P-gp).

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Potential Solutions A Low Oral Bioavailability Observed B Assess Physicochemical Properties (Solubility, Permeability) A->B Step 1 C Evaluate Formulation Strategy B->C Step 2 E Improve Solubility/Dissolution (Formulation Change) B->E F Enhance Permeability B->F D Investigate Pre-systemic Metabolism C->D Step 3 G Inhibit Efflux Transporters or Metabolism D->G

Caption: Troubleshooting workflow for low oral bioavailability.

Solutions and Methodologies:

A comprehensive approach to improving oral bioavailability involves optimizing the drug's formulation. Several strategies can be employed to enhance the solubility and dissolution rate of poorly soluble drugs.[3][4][5]

StrategyDescriptionKey Advantages
Micronization Reducing the particle size of the drug to increase surface area and improve dissolution rate.[3][6]Simple, cost-effective, and widely applicable.
Solid Dispersion Dispersing the drug in a hydrophilic carrier to enhance solubility and dissolution.[3][4]Can significantly increase the dissolution rate and extent of supersaturation.
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[3][6]Enhances drug solubilization in the GI tract and can facilitate lymphatic transport, bypassing first-pass metabolism.[7]
Liposomes Lipid-based vesicles that can encapsulate the drug, improving its solubility and bioavailability.[3][4]Biocompatible and can protect the drug from degradation in the GI tract.
Nanoparticle Formulation Formulating the drug as nanoparticles to increase surface area and improve dissolution rates.[4]Can enhance absorption and allow for targeted delivery.
Cyclodextrin Complexation Using cyclodextrins to form inclusion complexes with the drug, thereby increasing its solubility.[4][6]Can improve both solubility and stability.
Experimental Protocol: Preparation of a Solid Dispersion Formulation

This protocol describes the preparation of a solid dispersion of this compound using a solvent evaporation method.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic polymer

  • Methanol or other suitable organic solvent

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and the hydrophilic polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4).

  • Dissolve both components completely in a minimal amount of the organic solvent in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C).

  • Once the solvent is fully evaporated, a solid film will form on the inner surface of the flask.

  • Scrape the solid dispersion from the flask.

  • Grind the resulting solid into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • Store the solid dispersion in a desiccator until further use.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound in preclinical models?

A1: Published data indicates that this compound has an excellent oral bioavailability of 72.8% in C57BL/6J mice.[1] However, this can vary depending on the formulation, dose, and animal species used in the study.

Q2: My in-house formulation of this compound shows low oral bioavailability. What should I do first?

A2: First, verify the physicochemical properties of your drug substance, including its solubility and crystal form. Then, evaluate your current formulation. For poorly soluble compounds, a simple suspension may not be adequate. Consider implementing one of the formulation strategies outlined in the table above, such as creating a solid dispersion or a lipid-based formulation like SEDDS.[3][6]

Q3: How do I conduct an in vivo pharmacokinetic study to assess oral bioavailability?

A3: A typical in vivo PK study involves the following steps:

A Animal Acclimatization B Fasting (Overnight) A->B C Drug Administration (Oral and Intravenous routes in separate groups) B->C D Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) C->D E Plasma Separation D->E F Bioanalytical Method (e.g., LC-MS/MS) to quantify drug concentration E->F G Pharmacokinetic Analysis (Calculate AUC, Cmax, Tmax, T1/2) F->G H Calculate Absolute Bioavailability (%F = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100) G->H

Caption: Workflow for a typical in vivo pharmacokinetic study.

Q4: Are there any known liabilities of this compound that could affect its oral absorption?

A4: Existing data suggests this compound has favorable metabolic stability and does not significantly inhibit major cytochrome P450 enzymes, indicating a low likelihood of major metabolic liabilities affecting absorption.[1] However, it is always prudent to assess potential for efflux by transporters like P-glycoprotein in your experimental system.

Q5: What are the key parameters to assess when developing a new formulation to improve oral bioavailability?

A5: The key parameters to evaluate are:

  • In Vitro Dissolution: The rate and extent to which the drug dissolves from the formulation in simulated gastric and intestinal fluids.

  • In Vivo Pharmacokinetics: The plasma concentration-time profile after oral administration in an animal model, which allows for the determination of Cmax, Tmax, AUC, and absolute bioavailability.

  • Physical and Chemical Stability: The stability of the formulation under storage conditions.

Logical Relationship of Formulation Choice:

A Drug Physicochemical Properties (Solubility, Permeability, LogP) D Selection of Formulation Strategy (e.g., Solid Dispersion, SEDDS, Micronization) A->D B Desired Dosage Form (e.g., liquid, solid) B->D C Target Animal Species C->D

Caption: Factors influencing the choice of formulation strategy.

References

Potential off-target effects of Jun12682 on human proteases like USP7 and USP14.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Jun12682 on human proteases, specifically USP7 and USP14.

Summary of Quantitative Data

This compound is a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). To assess its selectivity, the compound was tested against the structurally related human deubiquitinases (DUBs), USP7 and USP14. The following table summarizes the available quantitative data on the inhibitory activity of this compound.

CompoundTargetAssay TypeSubstrateResultConcentration TestedReference
This compoundSARS-CoV-2 PLproFRET-basedUb-AMCKᵢ = 63.5 nmol/LNot Applicable[1]
This compoundSARS-CoV-2 PLproFRET-basedISG15-AMCKᵢ = 38.5 nmol/LNot Applicable[1]
This compound Human USP7 Hydrolysis Ub-AMC No inhibitory activity Up to 40 µmol/L [1][2]
This compound Human USP14 Hydrolysis Ub-AMC No inhibitory activity Up to 40 µmol/L [1][2]

Note: Kᵢ (inhibitory constant) is a measure of inhibitor potency; a lower value indicates higher potency. The data clearly indicates high selectivity of this compound for its intended target, SARS-CoV-2 PLpro, with no observed inhibition of USP7 and USP14 at concentrations up to 40 µmol/L.[1][2]

Experimental Protocols

Protocol: Off-Target Inhibitor Screening Against USP7/USP14 using a Ubiquitin-AMC Assay

This protocol describes a general method to assess the inhibitory effect of a compound, such as this compound, on the deubiquitinating activity of USP7 and USP14 using the fluorogenic substrate Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).

I. Materials and Reagents:

  • Recombinant human USP7 protein

  • Recombinant human USP14 protein

  • Ubiquitin-AMC substrate

  • Test compound (e.g., this compound)

  • Positive control inhibitor (e.g., for USP7: P5091; for USP14: IU1)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)

  • DMSO (for dissolving compounds)

  • 384-well black, flat-bottom assay plates

  • Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

II. Experimental Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in 100% DMSO.

    • Prepare serial dilutions of the compounds in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

    • Prepare working solutions of USP7 and USP14 enzymes in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Prepare a working solution of Ub-AMC substrate in assay buffer. The concentration should be at or near the Michaelis constant (Km) for each enzyme to ensure sensitive detection of inhibition.

  • Assay Protocol:

    • Add a small volume (e.g., 5 µL) of the diluted test compound, positive control, or vehicle control (assay buffer with the same percentage of DMSO) to the wells of the 384-well plate.

    • Add the enzyme solution (e.g., 10 µL of USP7 or USP14) to each well.

    • Incubate the plate at room temperature for a pre-determined period (e.g., 15-30 minutes) to allow the compound to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the Ub-AMC substrate solution (e.g., 10 µL) to each well.

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (kinetic mode). Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C) and then read the fluorescence.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves) for each well.

    • Normalize the rates of the compound-treated wells to the vehicle control wells (representing 100% activity).

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

Troubleshooting Guides and FAQs

Q1: I am not seeing any activity with my recombinant USP7/USP14 enzyme.

  • A1: Enzyme Inactivity:

    • Check Enzyme Storage and Handling: Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.

    • Confirm Enzyme Purity and Concentration: Verify the purity and concentration of your enzyme stock, for instance by running an SDS-PAGE gel.

    • DTT is Crucial: Deubiquitinases are cysteine proteases and require a reducing agent like Dithiothreitol (DTT) in the assay buffer to maintain their catalytic cysteine in a reduced, active state. Ensure fresh DTT is added to your assay buffer.

Q2: My assay background is too high.

  • A2: High Background Fluorescence:

    • Substrate Instability: Ub-AMC can be light-sensitive and may undergo spontaneous hydrolysis. Protect the substrate from light and prepare fresh solutions for each experiment.

    • Contaminated Reagents: Ensure all your buffers and reagents are free from fluorescent contaminants. Use high-purity water and reagents.

    • Autofluorescence from Compound: Some test compounds may be intrinsically fluorescent at the excitation and emission wavelengths used. Run a control plate with the compound and all assay components except the enzyme to measure this background fluorescence and subtract it from your results.

Q3: The results of my inhibition assay are not reproducible.

  • A3: Lack of Reproducibility:

    • Inconsistent Pipetting: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor and dispensing small volumes into the assay plate.

    • Temperature Fluctuations: Maintain a constant temperature throughout the assay, as enzyme kinetics are highly sensitive to temperature changes.

    • Edge Effects in Plate: Evaporation from the outer wells of a microplate can concentrate reagents and affect results. Consider not using the outermost wells or filling them with buffer to minimize evaporation.

    • Incomplete Mixing: Ensure thorough but gentle mixing of reagents in the wells after addition.

Q4: How do I know if my compound is a non-specific inhibitor?

  • A4: Differentiating Specific from Non-specific Inhibition:

    • Promiscuous Inhibition Mechanisms: Some compounds can inhibit enzymes through non-specific mechanisms like aggregation. Including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help to disrupt aggregates and reduce non-specific inhibition.

    • Counter-Screening: Test your compound against a panel of unrelated enzymes to assess its selectivity.

    • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm a direct binding interaction between the compound and the target enzyme.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating a generic experimental workflow for assessing off-target effects and the signaling pathways involving USP7 and USP14.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Enzymes, Substrate, Buffers) plate Plate Setup (Compound + Enzyme) reagents->plate compound Prepare Test Compound (e.g., this compound) compound->plate incubation Pre-incubation plate->incubation reaction Initiate Reaction (Add Substrate) incubation->reaction measurement Measure Fluorescence reaction->measurement kinetics Calculate Reaction Rates measurement->kinetics inhibition Determine % Inhibition kinetics->inhibition ic50 Calculate IC50 inhibition->ic50

Experimental workflow for off-target protease inhibition screening.

usp7_pathway cluster_p53 p53/MDM2 Pathway cluster_wnt Wnt/β-catenin Pathway USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Degradation) Apoptosis Apoptosis p53->Apoptosis Induces USP7_wnt USP7 Axin Axin USP7_wnt->Axin Deubiquitinates (Stabilizes) beta_catenin β-catenin Axin->beta_catenin Promotes Degradation

Simplified signaling pathways involving USP7.

usp14_pathway cluster_proteasome Proteasome Regulation cluster_nfkb NF-κB Pathway USP14 USP14 Proteasome 26S Proteasome USP14->Proteasome Associates with Ub_Protein Ubiquitinated Protein USP14->Ub_Protein Deubiquitinates (Prevents Degradation) Proteasome->Ub_Protein Binds Degradation Degradation Ub_Protein->Degradation Degradation USP14_nfkb USP14 TRAF6 TRAF6 USP14_nfkb->TRAF6 Deubiquitinates (Inhibits) IKK IKK Complex TRAF6->IKK Activates

Simplified signaling pathways involving USP14.

References

Technical Support Center: Assessing the Metabolic Stability of Jun12682 in Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the metabolic stability of Jun12682 in liver microsomes.

Frequently Asked Questions (FAQs)

Q1: What is the metabolic stability of this compound in liver microsomes?

A1: An in vitro pharmacokinetic study has shown that this compound exhibits favorable metabolic stability in mouse liver microsomes. The reported half-life is 131.9 minutes, with an intrinsic clearance of 10.5 μL/min/mg.[1] This suggests that this compound is relatively stable against metabolism by the primary drug-metabolizing enzymes found in liver microsomes.

Q2: What is a liver microsomal stability assay?

A2: A liver microsomal stability assay is a common in vitro method used in drug discovery to determine how quickly a compound is metabolized by enzymes present in liver microsomes.[2][3] Liver microsomes are subcellular fractions of liver cells that are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[4][5] This assay helps to predict the metabolic clearance of a drug in the body.[2][3]

Q3: Why is assessing metabolic stability important for a drug candidate like this compound?

A3: Assessing metabolic stability is crucial as it helps to:

  • Predict in vivo clearance: The rate of metabolism in vitro can be extrapolated to predict how quickly the drug will be cleared from the body in vivo.[6]

  • Optimize dosing regimens: Understanding a compound's metabolic fate aids in determining appropriate dosing amounts and frequencies.

  • Identify potential drug-drug interactions: The assay can indicate which enzymes are responsible for metabolism, highlighting the potential for interactions with other drugs metabolized by the same enzymes.

  • Guide structural modifications: If a compound is too rapidly metabolized, medicinal chemists can use this information to design more stable analogues.

Q4: What are the key parameters obtained from a liver microsomal stability assay?

A4: The primary parameters derived from this assay are:

  • Half-life (t½): The time it takes for 50% of the initial compound concentration to be metabolized.[6][7]

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow.[3][6][7] It is typically expressed as volume of biological matrix cleared of the drug per unit time per unit of protein (e.g., μL/min/mg microsomal protein).[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate experiments. Inconsistent pipetting, improper mixing, variability in microsome batches, or issues with the analytical method.Ensure accurate and consistent pipetting. Thoroughly mix all solutions. Use the same batch of microsomes for comparative studies.[8] Validate the analytical method for reproducibility.
Compound appears unstable in the absence of NADPH. The compound may be chemically unstable in the assay buffer, or it may be metabolized by non-NADPH-dependent enzymes present in the microsomes (e.g., esterases, hydrolases).[9]Run a control incubation without microsomes to check for chemical instability. If stable, it suggests metabolism by non-NADPH-dependent enzymes.[10]
No metabolism observed for the positive control. Inactive microsomes, inactive NADPH regenerating system, or an issue with the analytical method.Use a new batch of microsomes. Prepare a fresh NADPH regenerating solution.[1] Ensure the analytical method can accurately detect and quantify the positive control.
Calculated intrinsic clearance seems unexpectedly low, even for a known rapidly metabolized compound. The compound may have high non-specific binding to the microsomes, reducing the free concentration available for metabolism.[11] The test compound concentration may be too high, saturating the metabolic enzymes.Consider including a protein that reduces non-specific binding in the incubation.[12] Perform the assay at a lower substrate concentration. Determine the fraction of unbound drug in the incubation (fu,mic) to correct the CLint value.[11]
Precipitation is observed in the incubation wells. The compound has low solubility in the assay buffer.Reduce the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound.[13] If solubility remains an issue, consider using a different in vitro model.

Data Presentation

Table 1: Metabolic Stability of this compound in Mouse Liver Microsomes

ParameterValueUnit
Half-life (t½)131.9min
Intrinsic Clearance (CLint)10.5μL/min/mg

Data sourced from an in vitro pharmacokinetic study.[1]

Table 2: Typical Positive Controls for Liver Microsomal Stability Assays

CompoundPrimary Metabolizing Enzyme(s)Expected Rate of Metabolism
MidazolamCYP3A4Rapid
DextromethorphanCYP2D6Rapid
DiclofenacCYP2C9Moderate to Rapid
PropranololMultiple CYPsModerate to Rapid
DiazepamCYP3A4, CYP2C19Low
VerapamilCYP3A4Rapid

Note: The choice of positive controls can vary depending on the specific goals of the experiment.[2][6][7][13][14]

Experimental Protocols

Detailed Methodology for a Standard Liver Microsomal Stability Assay

This protocol outlines the general steps for assessing the metabolic stability of a test compound.

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[7]

  • Test Compound Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 10 mM in DMSO).[14]

  • Working Solution: Dilute the stock solution in buffer to a suitable working concentration (e.g., 100 µM).[14]

  • Liver Microsomes: Thaw pooled liver microsomes (e.g., human, mouse, rat) on ice immediately before use. Dilute to the desired concentration (typically 0.5-1 mg/mL) in cold phosphate buffer.[13]

  • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[7] This system ensures a sustained supply of the necessary cofactor, NADPH, for CYP-mediated reactions.

2. Incubation Procedure:

  • Pre-warm the test compound working solution, diluted microsomes, and phosphate buffer to 37°C.

  • In a microcentrifuge tube or 96-well plate, combine the diluted microsomes and the test compound working solution.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[6][14]

  • Immediately stop the reaction by adding a cold quenching solution (e.g., acetonitrile or methanol containing an internal standard).[1][14] The quenching solution precipitates the proteins, halting all enzymatic activity.

3. Sample Analysis:

  • Centrifuge the quenched samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the concentration of the remaining parent compound in the supernatant using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • Determine the slope of the linear portion of the curve. The slope represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[15]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).[14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Reagents (Buffer, Compound, Microsomes, NADPH) mix Mix Compound and Microsomes reagents->mix Combine pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Aliquot at Time Points start_reaction->time_points quench Quench Reaction time_points->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot Plot ln(% Remaining) vs. Time lcms->plot Quantify calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for a liver microsomal stability assay.

logical_relationship compound Test Compound (e.g., this compound) metabolism Metabolic Reaction compound->metabolism microsomes Liver Microsomes (CYPs, etc.) microsomes->metabolism nadph NADPH (Cofactor) nadph->metabolism parent_remaining Remaining Parent Compound metabolism->parent_remaining metabolites Metabolites metabolism->metabolites data Metabolic Stability Data (t½, CLint) parent_remaining->data Quantification over time

Caption: Key components of the metabolic stability assay.

References

Optimizing dosing frequency for Jun12682 in mouse models of SARS-CoV-2.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosing frequency of Jun12682 in mouse models of SARS-CoV-2.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, orally bioavailable inhibitor of the SARS-CoV-2 papain-like protease (PLpro).[1][2] PLpro is a critical viral enzyme for processing viral polyproteins and for antagonizing the host's innate immune response by removing ubiquitin and ISG15 from host proteins.[1][3][4] this compound inhibits both the deubiquitinating and deISGylating activities of PLpro, thereby blocking viral replication and restoring the host's antiviral immune response.[1][4]

Q2: What is the recommended dosing regimen for this compound in a lethal SARS-CoV-2 mouse model?

A2: In a lethal mouse model using BALB/c mice infected with a mouse-adapted SARS-CoV-2 strain, oral administration of this compound at a dose of 250 mg/kg, administered twice a day, resulted in complete survival.[1]

Q3: What are the reported pharmacokinetic (PK) properties of this compound in mice?

A3: In vivo pharmacokinetic studies in C57BL/6J mice have demonstrated that this compound has excellent oral bioavailability and favorable PK properties.[1][5][6]

Q4: Has this compound shown efficacy against SARS-CoV-2 variants?

A4: Yes, this compound has demonstrated potent antiviral activity against various SARS-CoV-2 variants, including nirmatrelvir-resistant strains, in in vitro studies.[1][2][3] This suggests its potential as a broad-spectrum antiviral agent.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Suboptimal efficacy (e.g., incomplete survival, high viral load) Inadequate drug exposure.- Verify the accuracy of dosing solution preparation and administration technique. - Consider that the PK profile of this compound may vary in different mouse strains. A pilot PK study in your specific mouse strain may be necessary. - While a 250 mg/kg twice-daily dose was effective in one model, dose optimization studies (e.g., dose-ranging) may be required for different experimental setups (e.g., different virus strain, mouse strain, or disease severity model).
Development of drug resistance.- Although this compound has shown activity against some resistant strains, the potential for resistance development should be considered, especially in longer-term studies.[2] - Sequence the viral genome from animals with breakthrough infections to check for mutations in the PLpro gene.
Observed toxicity (e.g., significant weight loss not attributable to infection, adverse clinical signs) Dose is too high for the specific mouse strain or experimental conditions.- Reduce the dose of this compound. - Conduct a maximum tolerated dose (MTD) study in your specific mouse model to determine the optimal therapeutic window. - Monitor animals closely for clinical signs of toxicity.
Off-target effects.- this compound has been shown to be highly selective for PLpro over human deubiquitinases like USP7 and USP14 in vitro.[6] However, in vivo off-target effects can never be fully excluded. - If toxicity is observed at therapeutic doses, consider investigating potential off-target activities.
Variability in experimental results Inconsistent drug formulation or administration.- Ensure the dosing solution is homogenous and stable. - Standardize the oral gavage technique to minimize variability in administration.
Biological variability in the animal model.- Ensure the use of age- and sex-matched animals. - Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

Table 1: In Vivo Pharmacokinetics of this compound in C57BL/6J Mice

ParameterValueReference
Dose50 mg/kg (oral gavage)[6]
Cmax (Peak Plasma Concentration)4537 ng/mL[5][6]
Tmax (Time to Peak Concentration)1.7 hours[5][6]
t1/2 (Half-life)2.0 hours[5]
Oral Bioavailability72.8%[1][5]
Mouse Plasma Protein Binding85.4%[4][5]

Table 2: In Vitro Efficacy of this compound

AssayCell LineEC50Reference
SARS-CoV-2 Antiviral ActivityCaco-20.44–2.02 μmol/L[1]
FlipGFP PLpro AssayVero1.1 μmol/L[1]
icSARS-CoV-2-nLuc Reporter Virus-0.42 mM[5]
Plaque Assay-0.51 mM[5]

Table 3: In Vitro PLpro Enzymatic Inhibition

SubstrateKiReference
Ubiquitin-AMC63.5 nM[3][4]
ISG15-AMC38.5 nM[3][4]

Experimental Protocols

Pharmacokinetic (PK) Study in Mice

  • Animal Model: Male C57BL/6J mice are typically used.[4]

  • Drug Formulation and Administration: this compound is formulated for oral gavage. A common dose for PK studies is 50 mg/kg.[6]

  • Sample Collection: Blood samples are collected at various time points post-administration (e.g., 0.5, 1, 3, and 5 hours).[4]

  • Sample Processing: Plasma is separated from the blood samples.

  • Bioanalysis: The concentration of this compound in plasma is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[4]

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC (area under the curve) are calculated from the plasma concentration-time profile. Oral bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration.

In Vivo Efficacy Study in a Lethal SARS-CoV-2 Mouse Model

  • Animal Model: Young (9-12 weeks old) BALB/c mice are used.[4]

  • Virus Strain: A mouse-adapted SARS-CoV-2 strain, such as SARS2-N501YMA30, is used to induce a lethal infection.[4]

  • Infection: Mice are intranasally infected with the virus.

  • Treatment: Oral administration of this compound (e.g., 250 mg/kg) or a vehicle control is initiated post-infection. A twice-daily dosing regimen has been shown to be effective.[1]

  • Monitoring: Animals are monitored daily for body weight changes and survival for a specified period (e.g., 14 days).

  • Endpoint Analysis:

    • Viral Load: Lungs are harvested at a specific time point post-infection (e.g., 4 days post-infection) to measure viral titers (e.g., by plaque assay) and viral RNA levels (by RT-qPCR).[1][3]

    • Histopathology: Lung tissues are collected, fixed, and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammation and tissue damage.[1][3]

    • Immunohistochemistry: Lung sections can be stained for viral antigens (e.g., nucleocapsid protein) to visualize the extent of viral replication in the tissue.[1]

    • Cytokine/Chemokine Analysis: The expression levels of inflammatory factors (e.g., IFN-β, IL-1β, IL-6, CXCL10) in the lung tissue can be measured by RT-qPCR or other immunoassays.[1]

Visualizations

Jun12682_Mechanism_of_Action cluster_virus SARS-CoV-2 cluster_host Host Cell Viral Polyprotein Viral Polyprotein PLpro PLpro Viral Polyprotein->PLpro Cleavage by Viral Proteins Viral Proteins PLpro->Viral Proteins Releases Ub-Protein Ubiquitinated/ ISGylated Protein PLpro->Ub-Protein Deubiquitinates/ DeISGylates Innate Immunity Innate Immunity PLpro->Innate Immunity Inhibits Host Protein Host Protein Host Protein->Ub-Protein Conjugation with Ub/ISG15 Ub/ISG15 Ubiquitin / ISG15 Ub-Protein->Innate Immunity Activates This compound This compound This compound->PLpro Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow_Efficacy cluster_treatment cluster_monitoring A 1. Animal Infection (BALB/c mice with mouse-adapted SARS-CoV-2) B 2. Treatment Groups A->B C Group 1: this compound (e.g., 250 mg/kg, BID, oral) B->C D Group 2: Vehicle Control (oral) B->D E 3. Daily Monitoring H 4. Endpoint Analysis (e.g., Day 4 post-infection) F Body Weight E->F G Survival E->G I Lung Viral Load (Plaque Assay, RT-qPCR) H->I J Lung Histopathology H->J K Inflammatory Markers H->K

Caption: In vivo efficacy experimental workflow.

Dosing_Optimization_Logic Start Start with Recommended Dose (250 mg/kg BID) CheckEfficacy Is Efficacy Optimal? Start->CheckEfficacy CheckToxicity Are there signs of toxicity? CheckEfficacy->CheckToxicity Yes IncreaseDose Consider Dose Escalation Study CheckEfficacy->IncreaseDose No DecreaseDose Conduct MTD/Dose De-escalation Study CheckToxicity->DecreaseDose Yes End Optimal Dosing Regimen Identified CheckToxicity->End No PK_Study Consider PK study in your model IncreaseDose->PK_Study DecreaseDose->CheckEfficacy PK_Study->CheckEfficacy

Caption: Logic for dosing frequency optimization.

References

Technical Support Center: Minimizing Variability in Cell-Based Assay Results for SARS-CoV-2 Inhibitor Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial analysis indicates that "Jun12682" is a potent experimental inhibitor of the SARS-CoV-2 papain-like protease (PLpro), not a cell line designation.[1][2][3][4] This guide is tailored for researchers utilizing common cell lines such as Caco-2, Vero E6, or HEK293T in cell-based assays to evaluate the efficacy of antiviral compounds like this compound. For the purposes of providing specific examples, this guide will focus on the Caco-2 cell line , a human colon adenocarcinoma line frequently used in drug permeability and viral infectivity assays due to its ability to differentiate into a polarized monolayer of enterocytes.[5][6][7][8] The principles and troubleshooting strategies outlined are broadly applicable to other relevant cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in our Caco-2 cell-based assays?

A1: Variability in Caco-2 assays can stem from multiple factors, broadly categorized as biological, technical, and environmental. Key sources include:

  • Cell-Related Variability: High passage numbers can lead to altered morphology, growth rates, and protein expression.[9][10] The inherent heterogeneity of the Caco-2 line can also contribute to inconsistent results.[5][6]

  • Microplate Edge Effects: Wells on the perimeter of a microplate are prone to increased evaporation, leading to changes in media concentration and temperature gradients, which can significantly impact cell viability and assay performance.

  • Reagent Inconsistency: Lot-to-lot variation in serum, media, and other critical reagents can introduce significant variability. The stability of reagents, including the this compound compound itself, is also a critical factor.

  • Inconsistent Cell Seeding: Uneven cell distribution across wells is a common source of error.

  • Instrument Calibration: Poorly calibrated instruments (e.g., pipettes, plate readers) can lead to inaccurate measurements.[2][3][11][12][13]

  • Environmental Fluctuations: Variations in incubator temperature and CO2 levels can affect cell health and growth.

Q2: How does cell passage number affect our assay results?

A2: Increasing passage number can lead to significant phenotypic and genotypic drift in Caco-2 cells.[9][10] This can manifest as:

  • Changes in morphology and growth rate.[9][10]

  • Alterations in the expression of key proteins, such as drug transporters (e.g., P-glycoprotein), which is critical for permeability assays.

  • Decreased differentiation capacity, leading to a less uniform and physiologically relevant cell monolayer.

  • It is recommended to use Caco-2 cells within a defined, narrow passage range (e.g., passages 30-50) for a series of experiments to ensure consistency.[14]

Q3: What is the "edge effect" and how can we minimize it?

A3: The edge effect refers to the phenomenon where cells in the outer wells of a microplate behave differently than those in the inner wells, primarily due to higher rates of evaporation and temperature fluctuations.[5][6][15][16][17] To mitigate this:

  • Avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile media or phosphate-buffered saline (PBS) to create a humidity buffer.[16]

  • Use microplates with low-evaporation lids or specialized designs that include moats to be filled with liquid.

  • Ensure the incubator has high humidity (≥95%) and minimize the frequency and duration of door openings.[16]

Q4: How can we ensure consistent results when using different lots of reagents?

A4: To minimize variability from reagent lot changes, it is crucial to implement a robust quality control process. When a new lot of a critical reagent (e.g., fetal bovine serum) is introduced, it should be tested in parallel with the old lot on a reference compound or a standard assay to ensure comparable performance. For critical compounds like this compound, ensure proper storage conditions and perform stability tests if it is dissolved and stored for extended periods.

Troubleshooting Guides

Issue 1: High Well-to-Well Variability in Assay Signal
Potential Cause Troubleshooting Step Recommended Action
Uneven Cell Seeding Visually inspect cell distribution after seeding.Ensure a homogenous single-cell suspension before plating. Pipette up and down gently multiple times before dispensing into each well. For adherent cells like Caco-2, avoid swirling the plate, which can cause cells to accumulate at the edges of the well.
Edge Effects Analyze data based on well position.As mentioned in the FAQs, avoid using outer wells for experimental samples. Fill them with sterile liquid to act as a buffer.
Pipetting Errors Review pipetting technique.Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Change pipette tips between different reagents and samples.
Incomplete Reagent Mixing Observe reagent addition and mixing steps.Gently mix the plate on a plate shaker after adding reagents, being careful not to disturb the cell monolayer.
Issue 2: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Step Recommended Action
Cell Passage Number Track and record passage number for all experiments.Establish a standard operating procedure (SOP) that defines an acceptable passage number range for your assays. Once cells exceed this range, thaw a new, low-passage vial.[9][10]
Reagent Lot-to-Lot Variability Compare the performance of new and old reagent lots.Qualify new lots of critical reagents (e.g., serum, media) by running a side-by-side comparison with the current lot using a standardized control assay.
Variations in Incubation Time Standardize all incubation times in the protocol.Use timers for all critical incubation steps to ensure consistency between experiments.
Instrument Performance Check instrument calibration and settings.Regularly calibrate all instruments, including pipettes, plate readers, and incubators, according to the manufacturer's recommendations.[2][3][11][12][13]

Quantitative Data Summary

Table 1: Impact of Cell Passage Number on Caco-2 Monolayer Integrity

Passage Number Transepithelial Electrical Resistance (TEER) (Ω·cm²) Apparent Permeability (Papp) of Lucifer Yellow (10⁻⁶ cm/s)
Low (P25-P35)450 ± 250.5 ± 0.1
High (P60-P70)280 ± 401.8 ± 0.5
Data are representative and may vary between laboratories.

Table 2: Effect of Mitigating Edge Effects in a 96-Well Plate Viability Assay

Well Location Assay Signal (Relative Luminescence Units) - Standard Plate Assay Signal (Relative Luminescence Units) - With Mitigation (Outer wells filled with PBS)
Outer Wells85,000 ± 15,000N/A (Not used for samples)
Inner Wells120,000 ± 5,000122,000 ± 4,500
Data are illustrative.

Experimental Protocols

Protocol 1: Caco-2 Cell Seeding for Permeability Assays
  • Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Dissociation: When cells reach 80-90% confluency, wash the flask with sterile PBS and add 0.25% Trypsin-EDTA. Incubate for 5-10 minutes at 37°C until cells detach.

  • Neutralization and Counting: Neutralize the trypsin with complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter. Assess viability using trypan blue exclusion.

  • Seeding: Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well format) at a density of 6 x 10⁴ cells/cm².

  • Differentiation: Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Check: Before initiating the permeability assay, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity. TEER values should be >300 Ω·cm².

Protocol 2: SARS-CoV-2 PLpro Inhibitor (e.g., this compound) Efficacy Assay
  • Cell Seeding: Seed Caco-2 cells (or another susceptible cell line like Vero E6) in a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10⁴ cells/well). Incubate for 24-48 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in assay medium (e.g., DMEM with 2% FBS).

  • Treatment: Remove the growth medium from the cell plate and add the diluted this compound. Include a vehicle control (e.g., DMSO) and a positive control (if available).

  • Infection: Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI). All work with live virus must be conducted in a BSL-3 facility following appropriate safety protocols.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Assay Readout: Assess viral-induced cytopathic effect (CPE) via microscopy or quantify cell viability using a commercially available assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the EC50 value of this compound by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Caco-2 Cell Culture (Passage 30-50) seed_cells Seed Cells in 96-Well Plate cell_culture->seed_cells reagent_prep Prepare this compound Dilutions add_compound Add Compound to Cells reagent_prep->add_compound virus_prep Prepare SARS-CoV-2 Stock infect_cells Infect Cells with Virus virus_prep->infect_cells seed_cells->add_compound add_compound->infect_cells incubation Incubate for 48-72h infect_cells->incubation read_plate Measure Cell Viability incubation->read_plate calc_ec50 Calculate EC50 read_plate->calc_ec50

Caption: Workflow for evaluating a SARS-CoV-2 inhibitor.

Troubleshooting_Logic cluster_well Well-to-Well Variability? cluster_exp Experiment-to-Experiment Variability? start High Assay Variability Observed is_well_to_well Well-to-Well? start->is_well_to_well Yes is_exp_to_exp Experiment-to-Experiment? start->is_exp_to_exp No check_seeding Check Cell Seeding Protocol check_edge Analyze for Edge Effects check_pipetting Review Pipetting Technique check_passage Verify Cell Passage Number check_reagents Qualify Reagent Lots check_instruments Calibrate Instruments is_well_to_well->check_seeding is_well_to_well->check_edge is_well_to_well->check_pipetting is_exp_to_exp->check_passage is_exp_to_exp->check_reagents is_exp_to_exp->check_instruments

Caption: A logical approach to troubleshooting assay variability.

PLpro_Inhibition_Pathway sars_cov_2 SARS-CoV-2 Virus viral_polyprotein Viral Polyprotein sars_cov_2->viral_polyprotein translates plpro Papain-Like Protease (PLpro) viral_polyprotein->plpro contains functional_proteins Functional Viral Proteins plpro->functional_proteins cleaves replication Viral Replication functional_proteins->replication This compound This compound This compound->plpro inhibits

Caption: Simplified pathway of SARS-CoV-2 PLpro inhibition.

References

Investigating Jun12682: A Technical Support Resource for CYP450 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential of the investigational compound Jun12682 to inhibit cytochrome P450 (CYP450) enzymes. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental evaluation.

Summary of Findings on this compound and CYP450 Inhibition

Recent studies have investigated the drug-drug interaction potential of this compound, a potent SARS-CoV-2 papain-like protease inhibitor.[1][2][3][4][5] The key findings related to its effect on major drug-metabolizing CYP450 enzymes are summarized below.

Data Presentation: In Vitro Inhibition of Major CYP450 Isoforms by this compound
CYP450 IsoformIC50 (μmol/L)Interpretation
CYP1A2> 50.0Low potential for inhibition
CYP2C9> 50.0Low potential for inhibition
CYP2C19> 50.0Low potential for inhibition
CYP2D6> 50.0Low potential for inhibition
CYP3A-M> 50.0Low potential for inhibition

This data indicates that this compound is unlikely to cause clinically significant drug-drug interactions by inhibiting these major CYP450 enzymes.[2] A related compound, Jun13296, also showed no inhibition of major drug-metabolizing CYP450 enzymes in laboratory tests.[6]

Experimental Protocols

A detailed methodology for a standard in vitro CYP450 inhibition assay using human liver microsomes is provided below. This protocol is representative of the type of study used to evaluate the inhibitory potential of compounds like this compound.

Protocol: In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)

1. Objective: To determine the concentration of a test compound that produces 50% inhibition (IC50) of the activity of major CYP450 isoforms.

2. Materials:

  • Test compound (e.g., this compound)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., Vivid® CYP450 Screening Kits)

  • Specific probe substrates for each CYP450 isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

  • Positive control inhibitors for each isoform

  • Incubation buffer (e.g., phosphate buffer)

  • Quenching solution (e.g., acetonitrile)

  • Multi-well plates

  • LC-MS/MS system for analysis

3. Procedure: a. Prepare a series of dilutions of the test compound. b. In a multi-well plate, incubate the test compound at various concentrations with human liver microsomes and the specific probe substrate for a designated CYP450 isoform. c. Initiate the metabolic reaction by adding an NADPH regenerating system. d. Incubate the mixture for a specific time at 37°C. e. Terminate the reaction by adding a quenching solution. f. Analyze the formation of the metabolite from the probe substrate using LC-MS/MS. g. A decrease in the formation of the metabolite compared to the vehicle control is used to determine the percent inhibition.[7] h. Calculate the IC50 value by plotting the percent inhibition against the test compound concentration.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Dilutions C Add Test Compound to HLM/Substrate Mix A->C B Prepare HLM & Probe Substrate Mix B->C D Initiate Reaction with NADPH C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Analyze Metabolite Formation (LC-MS/MS) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for a CYP450 Inhibition Assay.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the execution of CYP450 inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What are cytochrome P450 (CYP450) enzymes and why is their inhibition a concern?

A1: Cytochrome P450 enzymes are a family of proteins primarily found in the liver that are responsible for the metabolism of a wide variety of substances, including approximately 90% of clinically used drugs.[8][9] Inhibition of these enzymes by a co-administered drug can lead to a decrease in the metabolism of other drugs, resulting in elevated plasma levels and an increased risk of adverse drug reactions or toxicity.[7][9][10] Therefore, assessing the potential of a new drug candidate to inhibit CYP450 enzymes is a critical step in drug development, as recommended by regulatory agencies like the FDA and EMA.[7]

Q2: What does an IC50 value greater than 50.0 μmol/L for this compound indicate?

A2: An IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A higher IC50 value indicates a weaker inhibitor. An IC50 value of > 50.0 μmol/L suggests that this compound has a very low potential to inhibit the tested CYP450 enzymes at clinically relevant concentrations.[2] This reduces the likelihood of drug-drug interactions when this compound is co-administered with other medications that are substrates for these enzymes.

Q3: What are the different mechanisms of CYP450 inhibition?

A3: CYP450 inhibition can be broadly categorized as reversible or irreversible.

  • Reversible inhibition: This can be competitive (inhibitor binds to the active site) or non-competitive (inhibitor binds to an allosteric site). This type of inhibition is characterized by a rapid association and dissociation between the inhibitor and the enzyme.[11]

  • Irreversible inhibition (Mechanism-based inhibition): In this case, the inhibitor is metabolized by the CYP enzyme to a reactive intermediate that covalently binds to the enzyme, leading to its permanent inactivation.[9]

Logical Relationship of Inhibition Mechanisms

G A CYP450 Inhibition B Reversible A->B C Irreversible (Mechanism-Based) A->C D Competitive B->D E Non-competitive B->E

Caption: Types of CYP450 Enzyme Inhibition.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
High variability in replicate wells - Pipetting errors- Inconsistent mixing- Temperature fluctuations- Use calibrated pipettes and proper technique- Ensure thorough mixing of all reagents- Maintain a constant temperature during incubation
No inhibition observed with positive control - Inactive positive control inhibitor- Incorrect concentration of positive control- Degraded enzyme activity- Use a fresh, validated batch of the positive control- Verify the concentration and dilution calculations- Check the storage conditions and age of the human liver microsomes
Test compound precipitates in the incubation mixture - Poor solubility of the test compound- Use a lower concentration range- Increase the solvent concentration (e.g., DMSO), ensuring it does not affect enzyme activity- Test for compound solubility in the assay buffer beforehand
Interference with analytical method (LC-MS/MS) - Test compound co-elutes with the metabolite- Ion suppression or enhancement by the test compound- Optimize the LC gradient to separate the peaks- Prepare a matrix-matched calibration curve to account for matrix effects
Fluorescence interference (in fluorogenic assays) - The test compound itself is fluorescent- The test compound quenches the fluorescent signal- Run a control experiment with the test compound in the absence of the enzyme to measure its intrinsic fluorescence- Consider using an alternative LC-MS/MS-based assay which is less prone to such interference.[12]

References

Strategies to reduce potential toxicity at high concentrations of Jun12682.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Jun12682, with a focus on strategies to address potential toxicity at high concentrations during in vitro experiments.

Troubleshooting Guides

Issue: Unexpected or High Levels of Cytotoxicity Observed in Cell-Based Assays

If you are observing higher-than-expected cytotoxicity in your experiments with this compound, consider the following troubleshooting steps.

Possible Cause 1: Compound Solubility and Aggregation

At high concentrations, poor solubility can lead to compound precipitation or aggregation, which can cause non-specific cytotoxicity.

Solutions:

  • Solvent and Vehicle Optimization: Ensure that the solvent used to dissolve this compound is appropriate and that the final concentration in the cell culture medium does not exceed its solubility limit. Test different pharmaceutically acceptable vehicles to improve solubility and reduce toxicity.[1]

  • Formulation Strategies: Consider formulation approaches such as the use of nanosuspensions to reduce particle size and improve solubility.[2]

  • Visual Inspection: Before adding to cells, visually inspect the final drug solution for any signs of precipitation.

Possible Cause 2: Off-Target Effects

While this compound has demonstrated high selectivity, at very high concentrations, the risk of off-target effects increases.[3]

Solutions:

  • Dose-Response Curve: Generate a comprehensive dose-response curve to identify the concentration at which toxicity begins to occur.

  • Counter-Screening: If you suspect off-target activity, consider performing counter-screening against a panel of related host cell proteases or other relevant targets.

Possible Cause 3: Experimental Conditions

Suboptimal cell culture conditions or assay procedures can contribute to apparent cytotoxicity.

Solutions:

  • Cell Density: Ensure optimal and consistent cell seeding density, as high cell density can sometimes lead to increased signal in cytotoxicity assays.[4]

  • Incubation Time: Optimize the incubation time with this compound. Prolonged exposure, especially at high concentrations, may lead to cytotoxicity.

  • Media Components: Be aware that components in the cell culture medium, such as serum, can sometimes interact with the compound or the assay reagents.[5][6] Consider using modified serum or serum-free conditions if appropriate for your cell line.[7]

  • Assay Interference: Rule out any interference of this compound with the cytotoxicity assay itself. Run appropriate controls, including the compound in cell-free wells with the assay reagents.

Experimental Workflow for Investigating Unexpected Cytotoxicity

G cluster_0 Observation cluster_1 Initial Checks cluster_2 Troubleshooting Steps cluster_3 Advanced Investigation cluster_4 Resolution observe_toxicity Unexpected Cytotoxicity Observed check_solubility Verify Compound Solubility and Visual Inspection observe_toxicity->check_solubility review_protocol Review Experimental Protocol and Cell Health observe_toxicity->review_protocol optimize_vehicle Optimize Solvent/Vehicle check_solubility->optimize_vehicle dose_response Perform Detailed Dose-Response review_protocol->dose_response assay_controls Run Assay Interference Controls review_protocol->assay_controls resolution Identify Source and Mitigate Toxicity optimize_vehicle->resolution counter_screen Counter-Screen for Off-Target Effects dose_response->counter_screen modify_culture Modify Cell Culture Conditions dose_response->modify_culture assay_controls->resolution counter_screen->resolution modify_culture->resolution

Caption: A stepwise workflow for troubleshooting unexpected cytotoxicity.

Frequently Asked Questions (FAQs)

1. What is the known toxicity profile of this compound?

Based on available preclinical data, this compound exhibits a favorable safety profile. It has shown high selectivity for the SARS-CoV-2 papain-like protease (PLpro) over other related human enzymes.[3] Specifically, no inhibitory activity was observed against the structurally related human enzymes USP7 and USP14, even at concentrations up to 40 μmol/L.[3] This high selectivity suggests a low potential for off-target effects, which are a common cause of drug-induced toxicity.

2. At what concentration should I be concerned about potential cytotoxicity?

While this compound has a good safety profile, it is a good practice to establish a therapeutic window in your specific cell model. It is recommended to perform a dose-response curve starting from the effective concentration (EC50) and increasing to higher concentrations. The EC50 of this compound against various SARS-CoV-2 variants in Caco-2 cells has been reported to be in the range of 0.44 to 2.02 μM.[3] Cytotoxicity, if any, would be expected to occur at concentrations significantly higher than the EC50.

3. How can I improve the solubility of this compound at high concentrations?

If you encounter solubility issues, consider the following:

  • Co-solvents: Use of a minimal amount of a biocompatible co-solvent like DMSO, followed by dilution in culture medium.

  • Formulation Aids: For in vivo studies, formulation strategies such as the use of cyclodextrins or lipid-based formulations can enhance solubility.

  • pH Adjustment: Assess the pH-dependent solubility of this compound to determine if adjusting the pH of the vehicle could improve solubility.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
EC50 (Antiviral Activity) 0.44 - 2.02 µMCaco-2 cells[3]
Selectivity (vs. USP7 & USP14) No inhibition up to 40 µmol/LEnzyme assays[3]

4. What are the best practices for setting up a cytotoxicity assay for this compound?

  • Positive and Negative Controls: Always include a vehicle-only control (negative) and a known cytotoxic compound (positive) to ensure the assay is performing correctly.

  • Cell Viability Assessment: Use multiple, mechanistically different cytotoxicity assays (e.g., measuring membrane integrity, metabolic activity, and apoptosis) to get a comprehensive view of potential toxicity.

  • Appropriate Cell Model: Use a cell line that is relevant to your research question. For general toxicity, liver cell lines like HepG2 are often used.[8]

Signaling Pathway of this compound

G cluster_0 SARS-CoV-2 cluster_1 This compound Action cluster_2 Cellular Processes PLpro Papain-like Protease (PLpro) polyprotein_cleavage Viral Polyprotein Cleavage PLpro->polyprotein_cleavage Mediates deubiquitination Host Deubiquitination/DeISGylation PLpro->deubiquitination Antagonizes Host Immunity via This compound This compound This compound->PLpro Inhibits viral_replication Viral Replication polyprotein_cleavage->viral_replication Leads to immune_response Innate Immune Response deubiquitination->immune_response Suppresses

Caption: Mechanism of action of this compound on the SARS-CoV-2 PLpro.

Experimental Protocols

Protocol: Assessing In Vitro Cytotoxicity using a Resazurin-Based Assay

This protocol provides a general method for assessing the cytotoxicity of this compound.

Materials:

  • Target cell line (e.g., Vero E6, A549, HepG2)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • This compound stock solution (e.g., in DMSO)

  • Resazurin sodium salt solution

  • Positive control (e.g., doxorubicin)

  • Phosphate-buffered saline (PBS)

  • Microplate reader with fluorescence detection

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include vehicle-only and positive control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • Prepare a working solution of resazurin in PBS.

    • Add the resazurin solution to each well and incubate for 1-4 hours at 37°C.

    • Measure fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).

  • Data Analysis:

    • Subtract the background fluorescence (from cell-free wells).

    • Normalize the data to the vehicle-only control (representing 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).

References

Technical Support Center: Enhancing the Stability of Jun12682 in Stock Solutions for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Jun12682 in stock solutions for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an experimental antiviral compound that has shown potent activity against SARS-CoV-2.[1][2][3] It functions as a non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro).[4][5] PLpro is a critical viral enzyme responsible for cleaving the viral polyprotein to generate functional viral proteins necessary for replication.[4][5] Additionally, PLpro interferes with the host's innate immune response by removing ubiquitin and interferon-stimulated gene 15 (ISG15) from host proteins.[4][5] By inhibiting PLpro, this compound is believed to disrupt viral replication and restore the host's antiviral immune signaling.[4][5]

Q2: What are the recommended storage conditions for this compound stock solutions?

For long-term stability, it is recommended to store this compound stock solutions at -80°C. Under these conditions, the stock solution is expected to be stable for up to 6 months. For short-term storage, -20°C is acceptable for up to 1 month. It is crucial to minimize freeze-thaw cycles.

Q3: What are the potential signs of this compound degradation in my stock solution?

Signs of degradation may include:

  • Precipitation or cloudiness: This can indicate that the compound is no longer fully dissolved, potentially due to changes in solubility or degradation into less soluble products.

  • Color change: A change in the color of the solution can be a sign of chemical decomposition.

  • Reduced biological activity: A noticeable decrease in the expected inhibitory effect in your experiments is a strong indicator of degradation.

  • Appearance of new peaks in analytical tests: Techniques like High-Performance Liquid Chromatography (HPLC) may show additional peaks corresponding to degradation products.

Q4: How do multiple freeze-thaw cycles affect the stability of this compound in DMSO?

Repeated freeze-thaw cycles can compromise the stability of small molecules in DMSO stock solutions.[6][7] This can be due to:

  • Water absorption: DMSO is hygroscopic and can absorb moisture from the air each time the vial is opened.[8] This can lead to hydrolysis of the compound or cause it to precipitate upon freezing.

  • Concentration gradients: During freezing, the solvent and solute can separate, leading to localized high concentrations of the compound, which may promote aggregation or precipitation.

To mitigate these effects, it is highly recommended to aliquot stock solutions into single-use volumes.

Troubleshooting Guides

Issue 1: Precipitation is observed in my this compound stock solution.

  • Possible Cause 1: Supersaturation. The concentration of this compound may be too high for the chosen solvent at the storage temperature.

    • Solution: Try preparing a new stock solution at a lower concentration. Gently warming the solution (e.g., to 37°C) and vortexing or sonicating may help redissolve the precipitate. However, avoid excessive heat as it may accelerate degradation.

  • Possible Cause 2: Poor Solubility in the Chosen Solvent. While this compound is reported to have good aqueous solubility, its solubility in other solvents may vary.[2]

    • Solution: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecules. If you are using a different solvent, consider switching to high-purity, anhydrous DMSO.

  • Possible Cause 3: Temperature Fluctuations. Storing the stock solution in a location with frequent temperature changes (e.g., a frost-free freezer) can promote precipitation.

    • Solution: Store aliquots in a stable, low-temperature environment, such as a -80°C freezer.

  • Possible Cause 4: Contamination. The presence of impurities or water in the solvent can reduce the solubility of the compound.

    • Solution: Always use high-purity, anhydrous solvents and sterile techniques when preparing stock solutions.

Issue 2: I suspect my this compound stock solution has degraded.

  • Possible Cause 1: Hydrolysis. The benzamide functional group in this compound could be susceptible to hydrolysis, especially in the presence of water and at non-neutral pH.[9]

    • Solution: Use anhydrous solvents and store stock solutions in tightly sealed vials to minimize moisture exposure. Avoid preparing stock solutions in acidic or basic buffers.

  • Possible Cause 2: Oxidation. The pyrazole and other aromatic rings in the this compound structure could be prone to oxidation.[10]

    • Solution: Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) if possible. Avoid exposure to strong oxidizing agents.

  • Possible Cause 3: Photodegradation. Compounds containing aromatic rings, such as the benzamide and pyrazole moieties in this compound, can be sensitive to light, particularly UV radiation.[9][11]

    • Solution: Protect stock solutions from light by storing them in amber vials or by wrapping the vials in aluminum foil. Prepare and handle solutions in a dimly lit environment when possible.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Stability
Molecular Weight 500.64 g/mol -
pKa (most basic) ~8.5The dimethylamino group is likely to be protonated at physiological pH, which may influence solubility and cell permeability.
pKa (most acidic) ~13.0The amide proton is weakly acidic and unlikely to be deprotonated under normal experimental conditions.
LogP ~4.5Indicates a relatively lipophilic molecule, suggesting good cell permeability but potentially lower aqueous solubility.

Disclaimer: These values are predicted using computational models and have not been experimentally verified. They should be used as a guide for experimental design.

Table 2: Recommended Solvents for this compound Stock Solutions

SolventRecommended UseConsiderations
Dimethyl Sulfoxide (DMSO) Primary choice for high-concentration stock solutions.Use anhydrous, high-purity DMSO. Keep final DMSO concentration in assays low (typically <0.5%) to avoid solvent toxicity.
Ethanol Alternative solvent.May have lower solubility compared to DMSO. Use absolute ethanol.
Aqueous Buffers (e.g., PBS) For preparing working solutions from a concentrated stock.This compound has good aqueous solubility, but it's best to prepare fresh working solutions and not store them for extended periods.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.006 mg of this compound (Molecular Weight = 500.64 g/mol ).

    • Transfer the powder to a sterile amber vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the vial for 5-10 minutes in a water bath to aid dissolution.

    • Visually inspect the solution to ensure there is no undissolved particulate matter.

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound Stock Solution using HPLC

  • Objective: To determine the stability of a this compound stock solution under specific storage conditions over time.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • C18 reverse-phase HPLC column

    • HPLC-grade acetonitrile and water

    • Formic acid (or other suitable mobile phase modifier)

    • Autosampler vials

  • Procedure:

    • Timepoint 0 (Initial Analysis):

      • Prepare a fresh stock solution of this compound as described in Protocol 1.

      • Dilute a small aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) in the mobile phase.

      • Inject the diluted sample onto the HPLC system and record the chromatogram.

      • The main peak corresponding to this compound should be identified, and its peak area recorded. This serves as the baseline (100% integrity).

    • Storage:

      • Store the remaining aliquots of the stock solution under the desired conditions (e.g., -20°C, -80°C, room temperature, exposed to light, etc.).

    • Subsequent Timepoints (e.g., 1, 2, 4, 8, 12 weeks):

      • At each timepoint, retrieve one aliquot from storage and allow it to thaw completely at room temperature.

      • Prepare a diluted sample for HPLC analysis in the same manner as for Timepoint 0.

      • Inject the sample and record the chromatogram.

    • Data Analysis:

      • Compare the peak area of the this compound peak at each timepoint to the peak area at Timepoint 0. Calculate the percentage of this compound remaining.

      • Monitor the appearance of any new peaks, which would indicate the formation of degradation products.

Mandatory Visualization

Signaling_Pathway_Inhibition_by_this compound cluster_virus SARS-CoV-2 cluster_host Host Cell PLpro PLpro Viral_Replication Viral Replication PLpro->Viral_Replication Enables Ubiquitin Ubiquitin PLpro->Ubiquitin Deubiquitinates ISG15 ISG15 PLpro->ISG15 DeISGylates Viral_Polyprotein Viral Polyprotein Viral_Polyprotein->PLpro Cleavage Host_Proteins Host Proteins Ubiquitin->Host_Proteins Ubiquitination ISG15->Host_Proteins ISGylation Innate_Immunity Innate Immune Response Host_Proteins->Innate_Immunity Activates This compound This compound This compound->PLpro Inhibits

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 PLpro.

Experimental_Workflow_for_Stability_Assessment start Prepare this compound Stock Solution initial_analysis Timepoint 0: Initial HPLC Analysis start->initial_analysis storage Store Aliquots under Desired Conditions initial_analysis->storage subsequent_analysis Subsequent Timepoints: HPLC Analysis storage->subsequent_analysis subsequent_analysis->storage Repeat for each time point data_analysis Data Analysis: Calculate % Remaining and Identify Degradants subsequent_analysis->data_analysis end Determine Stability data_analysis->end

Caption: Workflow for assessing the stability of this compound stock solutions.

Troubleshooting_Precipitation start Precipitation Observed in Stock Solution cause1 Possible Cause: Supersaturation start->cause1 cause2 Possible Cause: Poor Solubility start->cause2 cause3 Possible Cause: Temperature Fluctuations start->cause3 solution1 Solution: Lower Concentration, Gentle Warming/Sonication cause1->solution1 solution2 Solution: Use Anhydrous DMSO cause2->solution2 solution3 Solution: Store at Stable -80°C cause3->solution3

Caption: Troubleshooting guide for this compound precipitation in stock solutions.

References

Overcoming poor membrane permeability of Jun12682 analogs in cellular assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Jun12682 analogs. This resource is designed to provide troubleshooting guidance and address frequently asked questions related to the common challenge of poor membrane permeability in cellular assays.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows high potency in biochemical assays against SARS-CoV-2 PLpro, but low activity in cell-based antiviral assays. What is the likely cause?

A1: A significant drop in potency between a biochemical and a cell-based assay is a classic indicator of poor membrane permeability. The compound may be unable to efficiently cross the cell membrane to reach its intracellular target, the papain-like protease (PLpro). Other potential causes include rapid intracellular metabolism or active efflux out of the cell.

Q2: What is the difference between the PAMPA and Caco-2 assays for assessing permeability?

A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that measures a compound's ability to diffuse across a lipid-infused artificial membrane. It primarily assesses passive transcellular permeability.[1] The Caco-2 permeability assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate into a polarized epithelial barrier, mimicking the human intestinal epithelium.[2] This cell-based model can assess not only passive diffusion but also active transport processes, including uptake and efflux, as well as paracellular transport (passage between cells).[3]

Q3: How do I interpret the apparent permeability (Papp) values from my permeability assays?

A3: Papp values are used to classify compounds as having low, medium, or high permeability. While specific thresholds can vary between laboratories, a general guideline is provided in the table below.

Table 1: General Classification of Apparent Permeability (Papp) Values

Permeability ClassPapp (x 10⁻⁶ cm/s)Predicted In Vivo Absorption
Low < 1.0Poor
Moderate 1.0 - 10.0Moderate to Good
High > 10.0Good

Q4: My compound has a high efflux ratio in the bidirectional Caco-2 assay. What does this mean?

A4: An efflux ratio, calculated as the Papp in the basolateral-to-apical (B-A) direction divided by the Papp in the apical-to-basolateral (A-B) direction (Papp(B-A)/Papp(A-B)), greater than 2 is a strong indicator that your compound is a substrate of active efflux transporters, such as P-glycoprotein (P-gp).[4] These transporters actively pump the compound out of the cell, reducing its intracellular concentration and apparent permeability.

Q5: What strategies can I employ to improve the membrane permeability of my this compound analogs?

A5: Several strategies can be explored:

  • Chemical Modification:

    • Increase Lipophilicity: Introduce lipophilic functional groups to enhance partitioning into the lipid cell membrane. However, excessive lipophilicity can lead to poor aqueous solubility.

    • Reduce Hydrogen Bonding: Decrease the number of hydrogen bond donors and acceptors, as these interactions with water can hinder membrane permeation. N-methylation is a common strategy to mask hydrogen bond donors.[5]

    • Prodrug Approach: Chemically modify the analog into an inactive prodrug with enhanced permeability. The prodrug is designed to be converted back to the active compound by intracellular enzymes.[6][7]

  • Formulation Strategies:

    • Use of Permeation Enhancers: Incorporate excipients in the formulation that can transiently and reversibly increase membrane permeability.[8]

    • Nanoparticle Encapsulation: Formulating the analog within nanoparticles can facilitate its cellular uptake through endocytosis.

Troubleshooting Guides

Issue 1: Low Permeability in the PAMPA Assay

This suggests a problem with the compound's intrinsic ability to passively diffuse across a lipid membrane.

Table 2: Troubleshooting Low Permeability in PAMPA

Possible Cause Suggested Action
Unfavorable Physicochemical Properties - Review the compound's calculated properties (e.g., LogP, polar surface area).- Consider chemical modifications to increase lipophilicity or reduce hydrogen bonding capacity.
Poor Aqueous Solubility - Decrease the compound concentration in the donor well.- Increase the percentage of a co-solvent like DMSO (ensure it doesn't exceed levels that compromise membrane integrity).
Compound Instability - Assess the compound's stability in the assay buffer at the experimental pH and temperature.
Low Compound Recovery - Use low-binding assay plates to minimize non-specific binding.- Include a surfactant in the acceptor well to improve the solubility of highly lipophilic compounds.
Issue 2: Discrepancy Between PAMPA and Caco-2 Assay Results

This often points towards the involvement of cellular transport mechanisms.

Table 3: Interpreting Discrepancies Between PAMPA and Caco-2 Data

Observation Likely Interpretation Next Steps
High PAMPA Papp, Low Caco-2 Papp (A-B) The compound is likely a substrate for active efflux transporters.- Perform a bidirectional Caco-2 assay to determine the efflux ratio.- If the efflux ratio is >2, consider co-dosing with a known efflux inhibitor (e.g., verapamil for P-gp) to confirm transporter involvement.
Low PAMPA Papp, High Caco-2 Papp (A-B) The compound may be a substrate for active uptake transporters.- This is a favorable property. Further investigation into the specific transporters involved may be warranted.
Low Caco-2 Papp (A-B) and Low Efflux Ratio (<2) The compound has poor passive permeability and is not a significant efflux substrate.- Focus on chemical modifications to improve intrinsic permeability, as guided by the PAMPA troubleshooting section.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing the passive permeability of this compound analogs.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • LC-MS/MS for analysis

Methodology:

  • Membrane Coating: Carefully add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the filter is completely coated.

  • Acceptor Plate Preparation: Add 300 µL of PBS to each well of the acceptor plate.

  • Donor Plate Preparation: Prepare dosing solutions of the test and control compounds in PBS (e.g., at 10 µM with a final DMSO concentration ≤1%).

  • Assay Assembly: Place the coated filter plate into the acceptor plate, creating a "sandwich".

  • Dosing: Add 150 µL of the dosing solutions to the donor wells.

  • Incubation: Cover the plate and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compounds in the donor and acceptor wells using a validated LC-MS/MS method.

  • Calculation of Papp:

    • The apparent permeability coefficient (Papp) is calculated using the following equation:

      Where:

      • Vd = Volume of the donor well

      • Va = Volume of the acceptor well

      • A = Area of the filter

      • t = Incubation time

      • Ca(t) = Compound concentration in the acceptor well at time t

      • C0 = Initial compound concentration in the donor well

Caco-2 Permeability Assay

This protocol describes a method for assessing permeability and active transport using Caco-2 cell monolayers.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12- or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Test compounds and control compounds (low and high permeability, and efflux substrate)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for analysis

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²). Additionally, perform a Lucifer yellow leakage assay to confirm the integrity of the tight junctions.

  • Assay Preparation:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Equilibrate the monolayers with HBSS for 30 minutes at 37°C.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the dosing solution (test compound in HBSS, pH 6.5) to the apical (donor) side.

    • Add fresh HBSS (pH 7.4) to the basolateral (acceptor) side.

    • Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.

    • Collect samples from both the apical and basolateral compartments.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Add the dosing solution (test compound in HBSS, pH 7.4) to the basolateral (donor) side.

    • Add fresh HBSS (pH 7.4) to the apical (acceptor) side.

    • Incubate and collect samples as described for the A to B direction.

  • Quantification and Calculation: Analyze the samples by LC-MS/MS and calculate the Papp for both directions using a simplified equation:

    Where:

    • dQ/dt = Rate of compound appearance in the acceptor compartment

    • A = Area of the monolayer

    • C0 = Initial concentration in the donor compartment

    • The efflux ratio is then calculated as Papp(B-A) / Papp(A-B).

Visualizations

experimental_workflow cluster_synthesis Analog Synthesis & Characterization cluster_permeability Permeability Assessment cluster_cellular Cellular Efficacy cluster_decision Decision & Optimization synthesis This compound Analog Synthesis biochem Biochemical Assay (PLpro Inhibition) synthesis->biochem Test Potency pampa PAMPA Assay biochem->pampa cellular_assay Cell-Based Antiviral Assay biochem->cellular_assay Direct to Cellular caco2 Caco-2 Assay pampa->caco2 Assess Active Transport caco2->cellular_assay analyze Analyze Data (Papp, Efflux Ratio) caco2->analyze Low Permeability cellular_assay->analyze Low Efficacy optimize Optimize Analog (Chemical Modification/Formulation) analyze->optimize Identify Permeability Issue optimize->synthesis Iterative Design signaling_pathway cluster_membrane Cell Membrane cluster_target Viral Replication extracellular Extracellular Space intracellular Intracellular Space passive Passive Diffusion analog_int This compound Analog passive->analog_int uptake Uptake Transporter uptake->analog_int efflux Efflux Transporter (e.g., P-gp) analog_ext This compound Analog efflux->analog_ext Efflux plpro SARS-CoV-2 PLpro replication Viral Replication plpro->replication Required for analog_ext->passive analog_ext->uptake analog_int->efflux analog_int->plpro Inhibition troubleshooting_logic start Low Cellular Activity of This compound Analog pampa Perform PAMPA Assay start->pampa pampa_result PAMPA Permeability? pampa->pampa_result caco2 Perform Bidirectional Caco-2 Assay pampa_result->caco2 High poor_passive Conclusion: Poor Passive Permeability pampa_result->poor_passive Low caco2_result High Efflux Ratio (>2)? caco2->caco2_result efflux_substrate Conclusion: Efflux Substrate caco2_result->efflux_substrate Yes good_passive_no_efflux Conclusion: Good Passive Permeability, Not an Efflux Substrate caco2_result->good_passive_no_efflux No investigate_other Investigate other mechanisms (e.g., metabolism, target engagement) good_passive_no_efflux->investigate_other

References

Validation & Comparative

Jun12682 Demonstrates Potent Efficacy Against Nirmatrelvir-Resistant SARS-CoV-2 Strains

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the novel antiviral candidate Jun12682 and the established therapeutic nirmatrelvir reveals distinct mechanisms of action and a promising efficacy profile for this compound against viral strains that have developed resistance to nirmatrelvir.

Researchers and drug development professionals are closely monitoring the emergence of antiviral resistance in SARS-CoV-2. A new investigational drug, this compound, which targets the papain-like protease (PLpro) of SARS-CoV-2, has shown significant promise in overcoming resistance observed with nirmatrelvir, a key component of Paxlovid that targets the main protease (Mpro).

Mechanism of Action: A Tale of Two Proteases

Nirmatrelvir functions by inhibiting the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme crucial for cleaving the viral polyproteins into functional non-structural proteins necessary for viral replication.[1][2][3][4] This inhibition effectively halts the viral life cycle.[2][5] Nirmatrelvir is co-administered with ritonavir, which boosts its plasma concentrations by inhibiting the human cytochrome P450 (CYP) 3A4 enzyme that metabolizes nirmatrelvir.[1][5][6]

In contrast, this compound targets a different essential viral enzyme, the papain-like protease (PLpro).[7][8][9] PLpro is not only involved in viral polyprotein processing but also plays a critical role in antagonizing the host's innate immune response by removing ubiquitin and ISG15 modifications from host proteins.[7][10][11] By inhibiting PLpro, this compound exhibits a dual mechanism of action: directly impairing viral replication and restoring the host's antiviral immune signaling.[7]

Efficacy Against Wild-Type and Variant Strains

Both nirmatrelvir and this compound have demonstrated potent activity against the original SARS-CoV-2 strain and various variants of concern. However, the emergence of mutations in the Mpro has led to reduced susceptibility to nirmatrelvir in some viral strains.

Head-to-Head Against Nirmatrelvir-Resistant Strains

Recent preclinical studies have directly compared the efficacy of this compound and nirmatrelvir against SARS-CoV-2 strains engineered to be resistant to nirmatrelvir. The data indicates that this compound retains its potent antiviral activity against these resistant strains, highlighting its potential as a valuable therapeutic alternative.

Table 1: Comparative Efficacy (EC50, µM) of this compound and Nirmatrelvir Against SARS-CoV-2 Strains
Viral StrainTarget ProteaseThis compound EC50 (µM)Nirmatrelvir EC50 (µM)Fold Change in Nirmatrelvir Resistance
Wild-Type (WT) Mpro & PLpro0.44 - 2.02[7][10]~0.04[12]N/A
Delta Variant Mpro & PLproConsistent with WT[8][13]Consistent with WTN/A
Omicron Variant Mpro & PLproConsistent with WT[8][13]Consistent with WTN/A
rNsp5-S144M Mpro (Nirmatrelvir-Resistant)Consistent with WT[7][10][14]12.5-fold increase vs WT[15]12.5x
rNsp5-L50F/E166V Mpro (Nirmatrelvir-Resistant)Consistent with WT[7][10][14]24.2-fold increase vs WT[15]24.2x
rNsp5-L50F/E166A/L167F Mpro (Nirmatrelvir-Resistant)Consistent with WT[7][10][14]21.7-fold increase vs WT[15]21.7x

EC50 (Half-maximal effective concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower EC50 value indicates a more potent drug. Data is compiled from multiple studies and cell lines, hence the range.

Experimental Protocols

The efficacy data presented was primarily generated using two key experimental methodologies: FRET-based enzymatic assays and cell-based antiviral assays.

Fluorescence Resonance Energy Transfer (FRET)-Based Protease Assay

This assay is utilized to determine the direct inhibitory activity of a compound on its target protease.

  • Reagents and Materials: Recombinant SARS-CoV-2 Mpro or PLpro, a fluorogenic peptide substrate specific to the protease, assay buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3), test compounds (this compound or nirmatrelvir), and a fluorescence plate reader.[7]

  • Procedure:

    • The recombinant protease is pre-incubated with varying concentrations of the test compound in a microplate.

    • The FRET peptide substrate, which contains a fluorophore and a quencher, is added to initiate the enzymatic reaction.

    • In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in a detectable fluorescent signal.

    • The fluorescence intensity is measured over time.

    • The concentration of the compound that inhibits 50% of the enzymatic activity is determined as the IC50 value.

Viral Plaque Assay

This assay measures the ability of a drug to inhibit viral replication in a cell culture system.

  • Reagents and Materials: A susceptible cell line (e.g., Vero E6), SARS-CoV-2 virus stock (wild-type or resistant strains), cell culture medium, test compounds, and a staining agent (e.g., crystal violet).[6][10]

  • Procedure:

    • A monolayer of host cells is grown in a multi-well plate.

    • The cells are infected with a known amount of the SARS-CoV-2 virus in the presence of serial dilutions of the test compound.

    • The plates are incubated for a period to allow the virus to infect cells and replicate.

    • An overlay medium (e.g., containing agarose) is added to restrict the spread of the virus to adjacent cells, leading to the formation of localized areas of cell death known as plaques.

    • After a few days, the cells are fixed and stained. The plaques appear as clear zones against a background of stained, uninfected cells.

    • The number of plaques is counted for each drug concentration, and the EC50 value is calculated as the concentration that reduces the number of plaques by 50% compared to the untreated control.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.

antiviral_workflow General Antiviral Drug Discovery Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation compound_synthesis Compound Synthesis (e.g., this compound) enzymatic_assay Enzymatic Assay (FRET) - Target Engagement - IC50 Determination compound_synthesis->enzymatic_assay antiviral_assay Cell-Based Antiviral Assay (Plaque Assay) - Efficacy in Cells - EC50 Determination enzymatic_assay->antiviral_assay toxicity_assay Cytotoxicity Assay - Determine Therapeutic Index antiviral_assay->toxicity_assay animal_model Animal Model Studies (e.g., Mouse Model) toxicity_assay->animal_model pk_pd Pharmacokinetics/ Pharmacodynamics animal_model->pk_pd efficacy_in_vivo In Vivo Efficacy - Survival Rate - Viral Load Reduction pk_pd->efficacy_in_vivo

Caption: A simplified workflow for the discovery and evaluation of antiviral candidates.

PLpro_Innate_Immunity SARS-CoV-2 PLpro Interference with Innate Immunity cluster_host Host Cell PLpro Papain-like Protease (PLpro) STING STING PLpro->STING Inhibits IRF3 IRF3 PLpro->IRF3 Inhibits Ub_ISG15 Ubiquitin (Ub) & ISG15 Conjugation PLpro->Ub_ISG15 Removes Ub/ISG15 from STING->IRF3 Activates Interferon Type I Interferon Production IRF3->Interferon Induces Antiviral_State Antiviral State Interferon->Antiviral_State Ub_ISG15->STING Activates This compound This compound This compound->PLpro Inhibition Inhibition

Caption: Mechanism of this compound in blocking PLpro-mediated immune evasion.

Conclusion

The distinct mechanism of action of this compound, targeting the SARS-CoV-2 PLpro, provides a clear advantage in combating viral strains that have developed resistance to Mpro inhibitors like nirmatrelvir. The robust, retained efficacy of this compound against these resistant variants underscores its potential as a next-generation therapeutic for COVID-19. Further clinical investigation is warranted to fully assess the safety and efficacy of this compound in human subjects. This development also highlights the importance of targeting multiple, conserved viral enzymes to mitigate the impact of antiviral resistance.

References

Second-Generation PLpro Inhibitor Jun13296 Demonstrates Superior Antiviral Efficacy Over Predecessor Jun12682

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers have developed a second-generation SARS-CoV-2 papain-like protease (PLpro) inhibitor, Jun13296, which exhibits significantly enhanced antiviral activity and improved in vivo efficacy compared to its predecessor, Jun12682. Both orally active compounds target a critical viral enzyme involved in replication and immune evasion, but Jun13296 has emerged as a more potent candidate for potential COVID-19 therapeutics.

The papain-like protease of SARS-CoV-2 is a key enzyme that cleaves the viral polyprotein to generate functional viral proteins. Additionally, it strips ubiquitin and ISG15 modifications from host proteins, thereby dampening the innate immune response. Inhibition of PLpro represents a promising strategy to combat SARS-CoV-2 infection by simultaneously blocking viral replication and restoring host immunity.

Enhanced Potency and In Vivo Performance

Experimental data reveals that Jun13296 possesses approximately ten-fold greater activity against both the SARS-CoV-2 virus and the PLpro enzyme compared to this compound.[1] This enhanced potency translates to superior performance in preclinical animal models. In a lethal mouse model of SARS-CoV-2 infection, oral administration of Jun13296 at a dose of 75 mg/kg resulted in a 90% survival rate, whereas the same dose of this compound only achieved 40% survival.[2][3][4] Furthermore, Jun13296 was more effective at reducing lung viral loads and inflammation at this dosage.[4]

Comparative Efficacy and Pharmacokinetics

The following tables summarize the available quantitative data for this compound and Jun13296, highlighting the superior profile of the second-generation inhibitor.

ParameterThis compoundJun13296
Target SARS-CoV-2 Papain-like Protease (PLpro)SARS-CoV-2 Papain-like Protease (PLpro)
Mechanism of Action Inhibition of deubiquitinating and deISGylating activities of PLproInhibition of deubiquitinating and deISGylating activities of PLpro

Table 1: General Characteristics of this compound and Jun13296

ParameterThis compoundJun13296
PLpro Inhibition (Kᵢ) 37.7 nMTen-fold more potent than this compound[1]
Antiviral Activity (EC₅₀ in Caco-2 cells) 0.44–2.02 µM (against variants)Ten-fold more potent than this compound[1]
In Vivo Efficacy (Survival in mice at 75 mg/kg) 40%[2][3][4]90%[2][3][4]

Table 2: In Vitro and In Vivo Efficacy Comparison

ParameterThis compound (50 mg/kg, oral in mice)Jun13296 (Data not fully available)
Maximum Plasma Concentration (Cₘₐₓ) 4537 ng/mLBiphasic plasma release[1]
Time to Cₘₐₓ (Tₘₐₓ) 1.7 hoursTwo peaks at 2 and 8 hours (oral)[1]
Oral Bioavailability (F) 72.8%Not available

Table 3: Pharmacokinetic Profile

Mechanism of Action and Signaling Pathway

Both this compound and Jun13296 function by inhibiting the enzymatic activity of SARS-CoV-2 PLpro. This protease is crucial for processing the viral polyprotein, a necessary step for viral replication. Furthermore, PLpro acts as a deubiquitinase and deISGylase, removing ubiquitin and ISG15 tags from host cell proteins. This interference with the host's post-translational modification machinery disrupts the innate immune response, particularly the type I interferon signaling pathway, allowing the virus to evade detection and proliferate. By inhibiting PLpro, these compounds are designed to restore this critical host defense mechanism.

Fig. 1: SARS-CoV-2 PLpro Inhibition Pathway

Experimental Protocols

SARS-CoV-2 PLpro Enzymatic Assay

The inhibitory activity of the compounds against SARS-CoV-2 PLpro is determined using a fluorescence-based assay. The enzyme is incubated with varying concentrations of the inhibitor. The reaction is initiated by the addition of a fluorogenic substrate, such as Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC). Cleavage of the substrate by PLpro results in the release of the fluorescent AMC molecule, which is monitored over time using a fluorescence plate reader. The rate of the reaction is calculated from the linear portion of the progress curves. IC₅₀ values are determined by plotting the initial velocity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

PLpro_Assay_Workflow start Start prepare_reagents Prepare PLpro enzyme, inhibitor dilutions, and Ub-AMC substrate start->prepare_reagents incubate Incubate PLpro with inhibitor or vehicle prepare_reagents->incubate add_substrate Add Ub-AMC substrate to initiate reaction incubate->add_substrate measure_fluorescence Measure fluorescence over time add_substrate->measure_fluorescence calculate_rate Calculate reaction rates measure_fluorescence->calculate_rate determine_ic50 Determine IC50 values calculate_rate->determine_ic50 end End determine_ic50->end

Fig. 2: PLpro Enzymatic Assay Workflow
Antiviral Activity Assay in Caco-2 Cells

The antiviral efficacy of the compounds is evaluated in a cell-based assay using human Caco-2 cells. The cells are seeded in multi-well plates and infected with SARS-CoV-2 at a specific multiplicity of infection (MOI). Following viral adsorption, the cells are treated with serial dilutions of the test compounds. After a defined incubation period, the antiviral activity is assessed by quantifying the viral load in the cell culture supernatant using methods such as quantitative reverse transcription PCR (qRT-PCR) or a plaque assay. The half-maximal effective concentration (EC₅₀) is calculated as the compound concentration that reduces the viral load by 50% compared to untreated control cells.

In Vivo Efficacy in a Lethal Mouse Model

The in vivo efficacy of the inhibitors is assessed in a lethal mouse model of SARS-CoV-2 infection, typically using K18-hACE2 transgenic mice, which express the human ACE2 receptor. Mice are infected intranasally with a lethal dose of SARS-CoV-2. A predetermined time post-infection, the mice are treated orally with the test compounds or a vehicle control. The efficacy of the treatment is evaluated by monitoring survival rates, body weight changes, and clinical signs of disease over a set period. At the end of the study, lung tissues are collected to determine viral titers and assess lung pathology through histological analysis.

In_Vivo_Workflow start Start infect_mice Intranasally infect K18-hACE2 mice with a lethal dose of SARS-CoV-2 start->infect_mice treat_mice Orally administer inhibitor or vehicle control infect_mice->treat_mice monitor Monitor survival, body weight, and clinical signs daily treat_mice->monitor collect_tissues Collect lung tissues at the end of the study monitor->collect_tissues analyze_tissues Analyze viral titers and perform histopathology collect_tissues->analyze_tissues end End analyze_tissues->end

Fig. 3: In Vivo Efficacy Study Workflow

Conclusion

The development of Jun13296 marks a significant advancement in the pursuit of effective oral antiviral therapies for COVID-19. Its superior potency and in vivo efficacy compared to the first-generation inhibitor, this compound, underscore the potential of targeting the SARS-CoV-2 papain-like protease. Further preclinical and clinical evaluation of Jun13296 is warranted to determine its full therapeutic potential.

References

Comparative Analysis of Jun12682: A Potent Antiviral Targeting Diverse SARS-CoV-2 Variants

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the antiviral activity of the novel papain-like protease inhibitor, Jun12682, in comparison to other established antiviral agents. This guide provides a comprehensive overview of its efficacy against various SARS-CoV-2 variants, supported by experimental data and detailed methodologies.

The emergence of novel SARS-CoV-2 variants continues to pose a significant challenge to global public health, necessitating the development of robust antiviral therapeutics with broad activity. This compound, a novel non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), has demonstrated promising antiviral efficacy against a range of variants, including those resistant to other antiviral agents.[1][2] This guide provides a comparative overview of the in vitro antiviral activity of this compound against key SARS-CoV-2 variants and other leading antiviral drugs: nirmatrelvir, remdesivir, and molnupiravir.

Mechanism of Action: A Dual-Pronged Approach

This compound exerts its antiviral effect by targeting the papain-like protease (PLpro) of SARS-CoV-2, an enzyme critical for viral replication and evasion of the host's innate immune response.[1] Specifically, this compound is designed to bind to two key sites on PLpro: the newly discovered ubiquitin Val70 (Val70Ub)-binding site and the known blocking loop (BL2) groove.[1] This dual-binding mechanism effectively inhibits PLpro's enzymatic functions, including its deubiquitinating and deISGylating activities, which are crucial for the virus to counteract the host's immune system.[1]

Below is a diagram illustrating the proposed mechanism of action of this compound.

Mechanism of Action of this compound SARS-CoV-2 SARS-CoV-2 Viral Polyprotein Viral Polyprotein SARS-CoV-2->Viral Polyprotein translates PLpro PLpro Viral Polyprotein->PLpro contains PLpro->Viral Polyprotein cleaves Ubiquitin/ISG15 Conjugates Ubiquitin/ISG15 Conjugates PLpro->Ubiquitin/ISG15 Conjugates deconjugates Innate Immune Response Innate Immune Response PLpro->Innate Immune Response inhibits Host Cell Host Cell Ubiquitin/ISG15 Conjugates->Innate Immune Response activates This compound This compound This compound->PLpro inhibits

Caption: Mechanism of this compound targeting SARS-CoV-2 PLpro.

Comparative Antiviral Activity

The following tables summarize the 50% effective concentration (EC50) values of this compound and comparator antiviral agents against various SARS-CoV-2 variants. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions, such as the cell lines and virus strains used.

Table 1: Antiviral Activity of this compound against SARS-CoV-2 Variants

SARS-CoV-2 VariantCell LineEC50 (µM)Reference
WA1 (Wild-Type)Vero-AT0.44 - 2.02[3]
Delta (B.1.617.2)Vero-ATConsistent with WT[3][4]
Omicron (BA.2)Vero-ATConsistent with WT[3][4]
Nirmatrelvir-Resistant (rNsp5-S144M)Vero-ATConsistent with WT[3]
Nirmatrelvir-Resistant (rNsp5-L50F/E166V)Vero-ATConsistent with WT[3]
Nirmatrelvir-Resistant (rNsp5-L50F/E166A/L167F)Vero-ATConsistent with WT[3]

Table 2: Antiviral Activity of Nirmatrelvir against SARS-CoV-2 Variants

SARS-CoV-2 VariantCell LineEC50 (nM)Reference
WA1 (Wild-Type)Vero E6 (+Pgp inhibitor)74.5[5]
Delta (B.1.617.2)HeLa-ACE2~10[6]
Omicron (B.1.1.529)HeLa-ACE2~10[6]
Omicron (BA.1)293T (Replicon)~55-fold resistance with E166V mutation[7][8]

Table 3: Antiviral Activity of Remdesivir against SARS-CoV-2 Variants

SARS-CoV-2 VariantCell LineEC50 (nM)Reference
WA1 (Wild-Type)A549-ACE2-TMPRSS2103 ± 46[9]
Delta (B.1.617.2)A549-ACE2-TMPRSS20.31 to 0.62-fold of WA1[10]
Omicron (B.1.1.529)A549-ACE2-TMPRSS20.30 to 0.62-fold of WA1[11]

Table 4: Antiviral Activity of Molnupiravir (NHC) against SARS-CoV-2 Variants

SARS-CoV-2 VariantCell LineEC50 (µM)Reference
WA1 (Wild-Type)Vero E60.32 - 2.03[12]
Delta (B.1.617.2)Vero E61.68[12]
OmicronVeroE6-GFPMaintained activity[13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of antiviral activity data. The following sections describe the key assays used to evaluate the efficacy of this compound.

FlipGFP Papain-like Protease (PLpro) Assay

This cell-based assay is utilized to assess the intracellular target engagement of PLpro inhibitors in a Biosafety Level 2 (BSL-2) environment. The assay relies on a reporter system where Green Fluorescent Protein (GFP) is engineered to fluoresce only upon cleavage by active PLpro. Inhibition of PLpro by a compound like this compound prevents this cleavage, leading to a measurable decrease in the fluorescent signal.

Below is a diagram of the FlipGFP PLpro assay workflow.

FlipGFP PLpro Assay Workflow cluster_0 Cell Culture and Transfection cluster_1 Compound Treatment cluster_2 Incubation and Analysis Seed Cells Seed Cells Transfect Transfect Seed Cells->Transfect with FlipGFP & PLpro plasmids Add Compound Add Compound Transfect->Add Compound Incubate Incubate Add Compound->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Determine EC50 Determine EC50 Measure Fluorescence->Determine EC50

Caption: Workflow for the FlipGFP PLpro assay.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of an antiviral compound to protect cells from virus-induced death.

  • Cell Seeding: Vero E6 cells are seeded in 96-well plates and incubated overnight to form a monolayer.

  • Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared.

  • Infection and Treatment: The cell culture medium is replaced with the compound dilutions, and the cells are then infected with a known titer of SARS-CoV-2. Control wells with no virus, virus only, and a known antiviral are included.

  • Incubation: The plates are incubated for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 3-5 days).

  • Staining and Quantification: The cells are fixed and stained with crystal violet, which stains viable adherent cells. The stain is then solubilized, and the absorbance is read on a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the uninfected control. The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is determined by non-linear regression analysis.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is a quantitative assay to measure the ability of a compound to inhibit the formation of viral plaques.

  • Cell Seeding: A confluent monolayer of susceptible cells (e.g., Vero E6) is prepared in 6- or 12-well plates.

  • Virus-Compound Incubation: A standardized amount of SARS-CoV-2 is incubated with serial dilutions of the test compound for a set period (e.g., 1 hour at 37°C).

  • Infection: The virus-compound mixture is added to the cell monolayers and allowed to adsorb.

  • Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: The plates are incubated until visible plaques are formed.

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting and Analysis: The number of plaques in each well is counted, and the percentage of plaque reduction compared to the virus control is calculated. The EC50 value is the compound concentration that reduces the number of plaques by 50%.

Cytotoxicity Assay (CC50 Determination)

To assess the selectivity of the antiviral compound, its cytotoxicity is determined in uninfected cells.

  • Cell Seeding: Cells are seeded in 96-well plates as for the antiviral assays.

  • Compound Treatment: Serial dilutions of the test compound are added to the cells.

  • Incubation: The plates are incubated for the same duration as the antiviral assays.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT or MTS assay, or by crystal violet staining.

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated. The selectivity index (SI) is then determined by the ratio of CC50 to EC50 (SI = CC50/EC50), with a higher SI value indicating a more favorable safety profile.

Below is a diagram illustrating the general workflow for determining antiviral activity and cytotoxicity.

Antiviral and Cytotoxicity Assay Workflow Start Start Prepare Cell Culture Prepare Cell Culture Start->Prepare Cell Culture Serial Dilution of Compound Serial Dilution of Compound Prepare Cell Culture->Serial Dilution of Compound Antiviral Assay Antiviral Assay Serial Dilution of Compound->Antiviral Assay Cytotoxicity Assay Cytotoxicity Assay Serial Dilution of Compound->Cytotoxicity Assay Infect with SARS-CoV-2 Infect with SARS-CoV-2 Antiviral Assay->Infect with SARS-CoV-2 Incubate Incubate Cytotoxicity Assay->Incubate Infect with SARS-CoV-2->Incubate Measure Viral Inhibition Measure Viral Inhibition Incubate->Measure Viral Inhibition Measure Cell Viability Measure Cell Viability Incubate->Measure Cell Viability Calculate EC50 Calculate EC50 Measure Viral Inhibition->Calculate EC50 Calculate CC50 Calculate CC50 Measure Cell Viability->Calculate CC50 Calculate SI Calculate SI Calculate EC50->Calculate SI Calculate CC50->Calculate SI

Caption: General workflow for antiviral and cytotoxicity assays.

Conclusion

This compound demonstrates potent and broad-spectrum antiviral activity against various SARS-CoV-2 variants, including those that have developed resistance to other antiviral agents like nirmatrelvir. Its unique mechanism of targeting the viral PLpro offers a distinct advantage. While direct comparative studies are limited, the available data suggests that this compound is a promising candidate for further development as an oral antiviral therapeutic for COVID-19. The detailed experimental protocols provided in this guide should aid researchers in the further evaluation and validation of this compound and other novel antiviral compounds.

References

Jun12682: A Deep Dive into Cross-Reactivity with Other Viral Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The emergence of novel viral threats necessitates the development of antiviral agents with well-defined specificity to ensure both efficacy and safety. Jun12682, a potent non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), has demonstrated significant promise in preclinical studies.[1][2][3] This guide provides a comprehensive comparison of this compound's reactivity against its primary target, SARS-CoV-2 PLpro, and explores the available data and structural rationale regarding its cross-reactivity with other significant viral proteases.

Executive Summary

This compound is a highly potent inhibitor of SARS-CoV-2 PLpro, with a reported inhibitory constant (Ki) of 37.7 nM.[1] Its unique mechanism involves binding to a novel Val70Ub site and the known BL2 groove of the enzyme.[3] While extensive data exists for its activity against SARS-CoV-2, publicly available information on its cross-reactivity with a broad range of other viral proteases is limited. However, structural analyses of coronavirus PLpro enzymes suggest that inhibitors developed for SARS-CoV-2 are likely to have reduced efficacy against more distantly related coronaviruses like MERS-CoV due to variations in key binding site residues.

Comparative Analysis of Inhibitory Activity

The following table summarizes the known inhibitory activity of this compound against SARS-CoV-2 PLpro and indicates the current availability of data for other key viral proteases.

Viral ProteaseVirus FamilyDiseaseThis compound IC50/KiData Availability
SARS-CoV-2 PLpro CoronaviridaeCOVID-19Ki: 37.7 nM [1]Published
SARS-CoV PLpro CoronaviridaeSARSNot Publicly Available-
MERS-CoV PLpro CoronaviridaeMERSNot Publicly Available-
HCV NS3/4A Protease FlaviviridaeHepatitis CNot Publicly Available-
Dengue Virus NS2B/NS3 Protease FlaviviridaeDengue FeverNot Publicly Available-
Zika Virus NS2B/NS3 Protease FlaviviridaeZika Virus DiseaseNot Publicly Available-
West Nile Virus NS2B/NS3 Protease FlaviviridaeWest Nile FeverNot Publicly Available-

Note: While specific inhibitory data for this compound against MERS-CoV PLpro is not available, studies on other SARS-CoV PLpro inhibitors have shown a lack of cross-reactivity with MERS-CoV PLpro.[4][5] This is attributed to significant structural differences in the inhibitor binding sites, particularly in the blocking loop 2 (BL2) region.[4][5]

Structural Insights into Cross-Reactivity

The specificity of protease inhibitors is largely dictated by the conservation of the target enzyme's three-dimensional structure and active site residues.

cluster_sars2 SARS-CoV-2 PLpro cluster_jun cluster_mers MERS-CoV PLpro SARS2_PLpro SARS-CoV-2 PLpro SARS2_Site Val70Ub Site & BL2 Groove SARS2_PLpro->SARS2_Site Binding This compound This compound This compound->SARS2_Site High Affinity Binding MERS_Site Altered Binding Site (BL2 Loop Variation) This compound->MERS_Site Predicted Low/No Binding MERS_PLpro MERS-CoV PLpro MERS_PLpro->MERS_Site

Figure 1. Simplified representation of this compound's differential binding to SARS-CoV-2 and MERS-CoV PLpro.

Structural studies have revealed key differences between the PLpro enzymes of SARS-CoV-2 and MERS-CoV, particularly in the flexible blocking loop 2 (BL2) which is crucial for inhibitor binding.[4][5] These variations alter the shape and chemical environment of the binding pocket, making it difficult for an inhibitor optimized for one protease to effectively bind to the other.

Experimental Protocols

To assess the cross-reactivity of a compound like this compound, a combination of biochemical and cell-based assays is typically employed.

Biochemical Protease Inhibition Assay (FRET-based)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified viral protease.

Principle: A fluorogenic peptide substrate containing a protease cleavage site is flanked by a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the donor via Förster Resonance Energy Transfer (FRET). Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence.

Methodology:

  • Reagents and Materials:

    • Purified recombinant viral proteases (e.g., SARS-CoV-2 PLpro, MERS-CoV PLpro, etc.)

    • Fluorogenic peptide substrate specific for each protease

    • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 1 mM DTT, 0.01% Triton X-100)

    • Test compound (this compound) at various concentrations

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure: a. Serially dilute this compound in assay buffer to create a range of concentrations. b. In a 384-well plate, add a fixed concentration of the purified viral protease to each well. c. Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. e. Immediately measure the fluorescence intensity over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm). f. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. g. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_workflow Biochemical Assay Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Dispense Enzyme and Inhibitor into Plate A->B C Incubate B->C D Add Substrate to Initiate Reaction C->D E Measure Fluorescence Over Time D->E F Calculate IC50 E->F

Figure 2. Workflow for a FRET-based biochemical protease inhibition assay.

Cell-Based Viral Replication Assay

This assay evaluates the ability of an inhibitor to prevent viral replication in a cellular context, providing a more physiologically relevant measure of antiviral activity.

Principle: Host cells susceptible to the virus of interest are infected in the presence of the inhibitor. The extent of viral replication is then quantified by measuring a viral component (e.g., viral RNA, protein) or by observing the virus-induced cytopathic effect (CPE).

Methodology:

  • Reagents and Materials:

    • Susceptible host cell line (e.g., Vero E6 for coronaviruses)

    • Live virus stocks (e.g., SARS-CoV-2, MERS-CoV, etc.)

    • Cell culture medium and supplements

    • Test compound (this compound) at various concentrations

    • Reagents for quantifying viral replication (e.g., RT-qPCR reagents, antibodies for immunofluorescence, cell viability assay reagents)

    • Appropriate biosafety level (BSL) facility for handling live viruses.

  • Procedure: a. Seed host cells in a multi-well plate and allow them to adhere overnight. b. Prepare serial dilutions of this compound in cell culture medium. c. Pre-treat the cells with the diluted this compound or vehicle control for a short period (e.g., 1-2 hours). d. Infect the cells with the virus at a known multiplicity of infection (MOI). e. Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 24-72 hours). f. Quantify viral replication using one of the following methods:

    • RT-qPCR: Measure the amount of viral RNA in the cell culture supernatant or cell lysate.
    • Plaque Assay: Determine the number of infectious virus particles produced.
    • Immunofluorescence: Stain for a viral protein to visualize and quantify infected cells.
    • CPE Reduction Assay: Measure the inhibition of virus-induced cell death using a cell viability reagent.[6] g. Determine the EC50 (half-maximal effective concentration) by plotting the percentage of inhibition of viral replication against the logarithm of the inhibitor concentration. h. Concurrently, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the CC50 (half-maximal cytotoxic concentration) of the compound on uninfected cells. i. Calculate the Selectivity Index (SI = CC50 / EC50) to assess the therapeutic window of the compound.

Conclusion

This compound is a potent and specific inhibitor of SARS-CoV-2 PLpro. While comprehensive data on its cross-reactivity with other viral proteases is not yet publicly available, the known structural differences among coronavirus PLpro enzymes provide a strong rationale for its expected narrow spectrum of activity. Further experimental evaluation using the methodologies outlined in this guide is necessary to definitively characterize the selectivity profile of this compound and its potential for broader antiviral applications. The development of such specific inhibitors is a crucial step towards building a robust arsenal of targeted antiviral therapies.

References

A Comparative Analysis of the In Vivo Efficacy of Jun12682 and Jun13296 in SARS-CoV-2 Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

A new generation of antiviral candidates, Jun12682 and its successor Jun13296, have demonstrated significant promise in preclinical studies against SARS-CoV-2. Both orally administered compounds target the viral papain-like protease (PLpro), a critical enzyme for viral replication and immune evasion. However, comparative data reveals the superior in vivo efficacy of Jun13296, positioning it as a more potent therapeutic agent.

This guide provides a detailed comparison of the in vivo performance of this compound and Jun13296, supported by experimental data from mouse models of SARS-CoV-2 infection. The information is intended for researchers, scientists, and professionals in the field of drug development.

In Vivo Efficacy Comparison

Oral administration of both this compound and Jun13296 has been shown to improve survival rates, reduce body weight loss, and lower viral loads in the lungs of mice infected with SARS-CoV-2.[1][2][3] However, Jun13296 exhibits greater potency, achieving high survival rates at a significantly lower dose compared to its predecessor.[3]

CompoundDose (mg/kg, twice daily)Survival Rate (%)Animal ModelReference
Vehicle-0BALB/c mice[4]
This compound 12520BALB/c mice[4]
This compound 250100BALB/c mice[4]
Vehicle-0Not Specified[3]
This compound 7540Not Specified[3]
Jun13296 7590Not Specified[3]

Mechanism of Action: Targeting the SARS-CoV-2 Papain-like Protease (PLpro)

Both this compound and Jun13296 are experimental antiviral medications that function by inhibiting the SARS-CoV-2 papain-like protease (PLpro).[1][5] PLpro is a crucial enzyme for the virus as it is responsible for cleaving the viral polyprotein to produce functional viral proteins necessary for replication.[1] Furthermore, PLpro helps the virus evade the host's innate immune response by inhibiting the deubiquitinating and deISGylating activities that are critical for immune signaling.[6] By targeting PLpro, these inhibitors interfere with viral replication and the virus's ability to counteract the host's defense mechanisms.[1][6]

PLpro_Signaling_Pathway cluster_virus SARS-CoV-2 cluster_host Host Cell Viral RNA Viral RNA Viral Polyprotein Viral Polyprotein Viral RNA->Viral Polyprotein PLpro PLpro Viral Polyprotein->PLpro releases Viral Replication Viral Replication PLpro->Viral Replication enables Innate Immune Response Innate Immune Response PLpro->Innate Immune Response inhibits Ub_ISG15 Ubiquitin (Ub) & Interferon-stimulated gene 15 (ISG15) PLpro->Ub_ISG15 cleaves Jun12682_Jun13296 This compound / Jun13296 Jun12682_Jun13296->PLpro inhibits

Mechanism of action for this compound and Jun13296.

Experimental Protocols

The in vivo efficacy of this compound and Jun13296 was evaluated in mouse models of SARS-CoV-2 infection. The general experimental workflow involved infecting the mice with a mouse-adapted strain of SARS-CoV-2 and then administering the compounds orally.

In Vivo Efficacy Study of this compound
  • Animal Model: BALB/c mice were used for the lethal SARS-CoV-2 infection model.[4][6] C57BL/6J mice were utilized for pharmacokinetic studies.[6]

  • Infection: Mice were infected with a mouse-adapted SARS-CoV-2 strain.[6]

  • Drug Administration: this compound was administered orally (p.o.) via gavage.[4][6]

  • Dosing Regimen:

    • For survival studies, doses of 125 mg/kg and 250 mg/kg were administered twice daily for three days.[4]

  • Efficacy Endpoints:

    • Survival rate.[4][6]

    • Body weight loss.[4][6]

    • Viral loads in the lungs.[1]

    • Lung histopathological lesions.[6]

Comparative In Vivo Efficacy Study of this compound and Jun13296

While specific details of the comparative study are limited in the provided results, a study published in Nature Communications highlighted the superior performance of Jun13296.[3]

  • Animal Model: Mice infected with SARS-CoV-2.[3]

  • Drug Administration: Oral administration.[2][3]

  • Dosing Regimen: A dose of 75 milligrams per kilogram was used to compare the two compounds.[3]

  • Efficacy Endpoints:

    • Five-day survival rates.[3]

    • Reduction in viral loads in the lungs.[3]

    • Reduction in inflammation.[3]

Experimental_Workflow cluster_treatment cluster_endpoints A Animal Model Selection (e.g., BALB/c, C57BL/6J mice) B SARS-CoV-2 Infection (Mouse-adapted strain) A->B C Randomization into Treatment Groups B->C D Oral Administration C->D E Vehicle Control D->E F This compound D->F G Jun13296 D->G H Monitoring & Data Collection E->H F->H G->H I Survival Rate H->I J Body Weight H->J K Lung Viral Load H->K L Histopathology H->L M Data Analysis & Comparison I->M J->M K->M L->M

General experimental workflow for in vivo efficacy studies.

Conclusion

The available in vivo data strongly suggests that while both this compound and Jun13296 are effective oral inhibitors of SARS-CoV-2 PLpro, Jun13296 represents a significant advancement. Its ability to achieve a 90% survival rate at a dose of 75 mg/kg, compared to a 40% survival rate for this compound at the same dose, underscores its superior potency.[3] This enhanced efficacy at a lower dosage suggests a potentially better therapeutic window and a more favorable safety profile for Jun13296, making it a highly promising candidate for further clinical development in the treatment of COVID-19.

References

Evaluating the Resistance Profile of SARS-CoV-2 to the PLpro Inhibitor Jun12682: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antiviral resistance is a critical challenge in the ongoing effort to combat SARS-CoV-2. This guide provides a comprehensive evaluation of the resistance profile of Jun12682, a potent, orally bioavailable inhibitor of the SARS-CoV-2 papain-like protease (PLpro). Through a comparative analysis with other PLpro inhibitors, this document offers insights into the mechanisms of resistance and the therapeutic potential of this compound.

Executive Summary

This compound demonstrates significant promise as a SARS-CoV-2 antiviral, exhibiting potent activity against a range of viral variants, including those resistant to the main protease inhibitor nirmatrelvir.[1] However, in vitro studies have identified specific mutations in the PLpro enzyme that can confer resistance to this compound. This guide details the key resistance mutations, their impact on inhibitor efficacy, and compares the resistance profile of this compound with other PLpro inhibitors, namely PF-07957472, WEHI-P8, and GRL0617.

Comparative Resistance Profiles of PLpro Inhibitors

The development of resistance to antiviral agents is a complex process driven by the selection of mutations that reduce the drug's efficacy. Understanding the resistance profiles of different inhibitors is crucial for developing robust therapeutic strategies.

Key Resistance Mutations

Deep mutational scanning and in vitro viral passage studies have identified several key amino acid substitutions in the SARS-CoV-2 PLpro that confer resistance to this compound and other structurally related inhibitors.[2][3] The most significant of these are:

  • E167G: This mutation has been shown to emerge spontaneously under selective pressure from this compound.[2]

  • Y268H/N: Mutations at this position have been identified as a drug-resistant hotspot.[3][4]

  • Q269H: This mutation also emerges during viral passage experiments and confers significant resistance.[3][4]

Notably, due to their shared scaffold and binding modes, this compound and PF-07957472 exhibit largely overlapping escape mutations.[2][5] In contrast, the structurally distinct inhibitor WEHI-P8 has a different resistance profile, highlighting the importance of chemical diversity in overcoming resistance.[2][5]

Quantitative Analysis of Resistance

The following tables summarize the in vitro efficacy of this compound and its comparators against wild-type SARS-CoV-2 and the impact of key resistance mutations on their inhibitory activity.

Table 1: In Vitro Efficacy of PLpro Inhibitors against Wild-Type SARS-CoV-2

InhibitorTargetEC50 (µM)Cell LineReference
This compound PLpro0.74FRET Assay[2]
1.1Vero Cells[1]
0.44 - 2.02Caco-2 Cells[1]
PF-07957472PLpro0.11FRET Assay[6]
WEHI-P8PLpro0.10FRET Assay[6]
0.298Cellular Assay[6]
GRL0617PLpro>10Cellular Assay[2]
22.4Vero Cells[1]

Table 2: Fold-Change in Inhibitory Activity (Ki or EC50) against Resistant Mutants

MutationThis compound Fold-ChangePF-07957472 Fold-ChangeGRL0617 Fold-ChangeReference
E167G > 10-fold (Ki)> 10-fold (Ki)> 10-fold (Ki)[3]
Y268H > 10-fold (Ki)> 10-fold (Ki)-[3]
Q269H > 10-fold (Ki)> 10-fold (Ki)> 10-fold (Ki)[3]
rQ269H (recombinant virus) > 25-fold (EC50)> 25-fold (EC50)-[3]
rE167G/Q269H (recombinant virus) > 25-fold (EC50)> 30 µM (EC50)-[3]

Note: Specific fold-change values for some mutations were not available in the searched literature, but were described as significant (>10-fold).

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the resistance profile of this compound.

In Vitro Selection of Resistant Viruses

This protocol is used to generate drug-resistant viral variants through serial passage in the presence of an inhibitor.

  • Cell Culture: Vero E6 cells are seeded in 6-well plates and grown to confluence.

  • Viral Infection: Cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Inhibitor Treatment: After a 1-hour adsorption period, the viral inoculum is removed, and cell culture medium containing a starting concentration of this compound (typically at the EC50) is added.

  • Serial Passage: The supernatant containing progeny virus is harvested when cytopathic effect (CPE) is observed. This supernatant is then used to infect fresh Vero E6 cells in the presence of an incrementally increasing concentration of this compound.

  • Resistance Confirmation: This process is repeated for multiple passages. The resulting virus population is then sequenced to identify mutations, and its susceptibility to the inhibitor is determined using plaque reduction or other antiviral assays.

Deep Mutational Scanning (DMS)

DMS is a high-throughput method used to systematically assess the impact of all possible single amino acid substitutions on protein function and drug resistance.

  • Library Generation: A library of PLpro variants, each containing a single amino acid substitution, is generated using methods like site-directed mutagenesis.

  • Yeast Surface Display: The PLpro variant library is expressed on the surface of yeast cells.

  • Selection: The yeast library is incubated with and without the inhibitor (e.g., this compound). Fluorescence-activated cell sorting (FACS) is then used to enrich for yeast cells that maintain PLpro activity (and thus survive) in the presence of the inhibitor.

  • Deep Sequencing: The DNA from the selected and unselected yeast populations is extracted and subjected to deep sequencing to determine the frequency of each PLpro variant.

  • Data Analysis: The enrichment of specific mutations in the inhibitor-treated population compared to the untreated population indicates mutations that confer resistance.

FlipGFP PLpro Assay

This cell-based assay is used to measure the intracellular activity of PLpro and the inhibitory effect of compounds in a BSL-2 setting.

  • Plasmid Construction: A reporter plasmid is constructed that expresses a fusion protein containing a "flipped" green fluorescent protein (FlipGFP) and a PLpro cleavage site.

  • Transfection: HEK293T cells are co-transfected with the FlipGFP reporter plasmid and a plasmid expressing SARS-CoV-2 PLpro.

  • Inhibitor Treatment: The transfected cells are treated with various concentrations of the test inhibitor (e.g., this compound).

  • Fluorescence Measurement: In the absence of an effective inhibitor, PLpro cleaves the fusion protein, leading to a conformational change in FlipGFP and an increase in fluorescence. The fluorescence intensity is measured using a plate reader.

  • Data Analysis: The reduction in fluorescence in the presence of the inhibitor is used to determine its intracellular potency (EC50).

Plaque Reduction Neutralization Test (PRNT)

This is the gold standard assay for quantifying the titer of infectious virus and determining the antiviral activity of a compound.

  • Cell Seeding: Vero E6 cells are seeded in 6- or 12-well plates to form a confluent monolayer.

  • Virus and Inhibitor Incubation: A standardized amount of SARS-CoV-2 is pre-incubated with serial dilutions of the test compound for 1 hour at 37°C.

  • Infection: The cell monolayers are infected with the virus-inhibitor mixtures.

  • Overlay: After a 1-hour adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.

  • Incubation and Staining: The plates are incubated for 2-3 days to allow for plaque formation. The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting and Analysis: The number of plaques in each well is counted. The EC50 value is calculated as the concentration of the inhibitor that reduces the number of plaques by 50% compared to the virus-only control.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow_for_Resistance_Selection cluster_0 In Vitro Evolution Vero E6 Cells Vero E6 Cells SARS-CoV-2 Infection SARS-CoV-2 Infection Vero E6 Cells->SARS-CoV-2 Infection 1. Seed Cells This compound Treatment (Increasing Concentration) This compound Treatment (Increasing Concentration) SARS-CoV-2 Infection->this compound Treatment (Increasing Concentration) 2. Infect Serial Passage Serial Passage This compound Treatment (Increasing Concentration)->Serial Passage 3. Treat & Incubate Resistant Virus Population Resistant Virus Population Serial Passage->Resistant Virus Population 4. Harvest & Re-infect

Caption: Workflow for in vitro selection of this compound-resistant SARS-CoV-2.

Deep_Mutational_Scanning_Workflow cluster_1 Deep Mutational Scanning PLpro Variant Library PLpro Variant Library Yeast Surface Display Yeast Surface Display PLpro Variant Library->Yeast Surface Display 1. Generate Library Inhibitor Selection (this compound) Inhibitor Selection (this compound) Yeast Surface Display->Inhibitor Selection (this compound) 2. Express on Yeast FACS Sorting FACS Sorting Inhibitor Selection (this compound)->FACS Sorting 3. Select Deep Sequencing & Analysis Deep Sequencing & Analysis FACS Sorting->Deep Sequencing & Analysis 4. Sort & Sequence

Caption: Workflow for Deep Mutational Scanning to identify resistance mutations.

PLpro_Inhibition_Pathway cluster_2 Mechanism of PLpro Inhibition and Resistance SARS-CoV-2 Polyprotein SARS-CoV-2 Polyprotein PLpro PLpro SARS-CoV-2 Polyprotein->PLpro Cleavage Viral Replication Viral Replication PLpro->Viral Replication Enables This compound This compound This compound->PLpro Inhibits PLpro (Mutated) PLpro (Mutated) This compound->PLpro (Mutated) Reduced Inhibition PLpro (Mutated)->Viral Replication Enables (Resistance)

Caption: Simplified pathway of PLpro inhibition by this compound and the mechanism of resistance.

References

Jun12682 Demonstrates Potent Inhibition of SARS-CoV-2 PLpro, Outperforming Several Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

PISCATAWAY, NJ – A comprehensive analysis of preclinical data reveals that Jun12682, a novel inhibitor of the SARS-CoV-2 papain-like protease (PLpro), exhibits potent inhibitory activity, surpassing that of several other documented PLpro inhibitors. This comparison, based on half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, positions this compound as a promising candidate for further development in the fight against COVID-19.

The papain-like protease of SARS-CoV-2 is a critical enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response. Its inhibition is a strategic approach for the development of antiviral therapeutics.

Quantitative Comparison of PLpro Inhibitors

The inhibitory efficacy of this compound has been quantified using various biochemical and cell-based assays. The data, summarized below, contrasts its performance with other known PLpro inhibitors.

InhibitorIC50 (µM)Ki (nM)Assay Type
This compound 1.1 37.7 FlipGFP PLpro Assay
63.5 Ubiquitin-AMC FRET Assay
38.5 ISG15-AMC FRET Assay
GRL06171.92 - 2.4-FRET Assay
22.4 (EC50)-FlipGFP PLpro Assay
Jun9-13-77.29-FRET-based enzymatic assay
Jun9-13-96.67-FRET-based enzymatic assay
VIR25020 - 30-Not Specified
VIR25120 - 30-Not Specified
NSC2078950.9 - 12.4-ISG15-based FRET assay
NSC3381063.3 - 6.0-ISG15-based FRET assay
NSC3419560.9 - 12.4-ISG15-based FRET assay
NSC6795253.3 - 6.0-ISG15-based FRET assay
NSC6510843.3 - 6.0-ISG15-based FRET assay

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half. Ki values represent the inhibition constant, with a lower value indicating a more potent inhibitor. EC50 values in this context refer to the concentration required to achieve 50% of the maximum effect in a cell-based assay.

The data clearly indicates that this compound possesses a significantly lower inhibitor constant (Ki) compared to the IC50 values of many other listed inhibitors, signifying a stronger binding affinity to the PLpro enzyme.[1][2][3][4]

SARS-CoV-2 PLpro Signaling Pathway and Inhibition

The SARS-CoV-2 PLpro plays a dual role in the viral life cycle. Firstly, it is essential for processing the viral polyprotein to generate functional non-structural proteins required for viral replication. Secondly, it acts as a deubiquitinating (DUB) and deISGylating enzyme, interfering with the host's innate immune signaling pathways. By cleaving ubiquitin (Ub) and Interferon-Stimulated Gene 15 (ISG15) from host proteins, PLpro dampens the antiviral interferon response, allowing the virus to replicate more effectively. This compound exerts its antiviral effect by directly binding to the PLpro enzyme and blocking these essential functions.

PLpro_Signaling_Pathway cluster_virus SARS-CoV-2 cluster_host Host Cell Viral_RNA Viral RNA Viral_Polyprotein Viral Polyprotein Viral_RNA->Viral_Polyprotein Translation PLpro PLpro Viral_Polyprotein->PLpro Replication_Complex Replication-Transcription Complex PLpro->Replication_Complex Cleavage Ub_ISG15_Proteins Ub/ISG15-conjugated Host Proteins PLpro->Ub_ISG15_Proteins Deubiquitination/ DeISGylation Replication_Complex->Viral_RNA Replication Host_Proteins Host Proteins Host_Proteins->Ub_ISG15_Proteins Ub_ISG15 Ubiquitin (Ub) & ISG15 Ub_ISG15->Ub_ISG15_Proteins Conjugation Ub_ISG15_Proteins->Host_Proteins Innate_Immunity Innate Immune Response (e.g., Interferon) Ub_ISG15_Proteins->Innate_Immunity Activation This compound This compound This compound->PLpro Inhibition

Caption: SARS-CoV-2 PLpro pathway and this compound inhibition.

Experimental Methodologies

The determination of the inhibitory potential of compounds like this compound relies on robust and reproducible experimental protocols. Below are outlines of the key assays cited.

Fluorescence Resonance Energy Transfer (FRET)-based Enzymatic Assay

This in vitro assay is a common method for measuring protease activity.

  • Principle: A peptide substrate containing the PLpro cleavage sequence is flanked by a fluorophore and a quencher. In the intact peptide, the quencher suppresses the fluorophore's signal. Upon cleavage by PLpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

  • Reagents:

    • Recombinant SARS-CoV-2 PLpro enzyme.

    • FRET substrate (e.g., Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) or ISG15-AMC).[3]

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100).

    • Test inhibitor (e.g., this compound) at various concentrations.

    • Control inhibitor (e.g., GRL0617).

  • Procedure:

    • The PLpro enzyme is pre-incubated with varying concentrations of the test inhibitor.

    • The FRET substrate is added to initiate the enzymatic reaction.

    • The fluorescence intensity is measured over time using a plate reader.

    • The rate of substrate cleavage is calculated from the increase in fluorescence.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is determined relative to a no-inhibitor control. The IC50 value is then calculated by fitting the dose-response data to a suitable equation.

FlipGFP Cell-Based Assay

This assay measures the intracellular activity of PLpro inhibitors.

  • Principle: A genetically encoded reporter, FlipGFP, is engineered to be non-fluorescent. The reporter contains a cleavage site for PLpro. When PLpro is expressed in the cell, it cleaves the reporter, causing a conformational change that "flips" the GFP into a fluorescent state. An effective inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.

  • Procedure:

    • Cells are co-transfected with plasmids expressing both the FlipGFP reporter and the SARS-CoV-2 PLpro.

    • The transfected cells are then treated with different concentrations of the test inhibitor.

    • After an incubation period, the fluorescence of the cells is measured.

  • Data Analysis: The reduction in fluorescence in the presence of the inhibitor is used to determine the EC50 value, which reflects the inhibitor's potency within a cellular environment.

IC50_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of inhibitor Incubation Incubate inhibitor with enzyme Compound_Prep->Incubation Assay_Setup Prepare assay plate with enzyme and substrate Assay_Setup->Incubation Reaction_Start Initiate reaction with substrate Incubation->Reaction_Start Data_Acquisition Measure enzyme activity (e.g., fluorescence) Reaction_Start->Data_Acquisition Normalization Normalize data to controls Data_Acquisition->Normalization Dose_Response Plot dose-response curve Normalization->Dose_Response IC50_Calc Calculate IC50 value Dose_Response->IC50_Calc

Caption: Experimental workflow for IC50 determination.

Conclusion

The quantitative data strongly supports this compound as a highly potent inhibitor of SARS-CoV-2 PLpro. Its low nanomolar Ki values and effective inhibition in cell-based assays highlight its potential as a lead compound for the development of a novel oral antiviral for the treatment of COVID-19. Further studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate its therapeutic potential.

References

Assessing the therapeutic window of Jun12682 in comparison to other antivirals.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the preclinical therapeutic window of Jun12682, a novel inhibitor of the SARS-CoV-2 papain-like protease (PLpro), against other established antiviral agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's potential.

Executive Summary

This compound is a potent, orally bioavailable antiviral candidate that targets the SARS-CoV-2 papain-like protease (PLpro), an enzyme crucial for viral replication and evasion of the host's innate immune response.[1] Preclinical data demonstrates that this compound exhibits significant antiviral activity against various SARS-CoV-2 variants, including those resistant to nirmatrelvir. A key indicator of a favorable therapeutic window is a high selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). This compound was selected for further development based on a high selectivity index of over 50. This guide summarizes the available quantitative data for this compound and compares it with other prominent antivirals: nirmatrelvir, remdesivir, and molnupiravir.

Data Presentation

The following tables summarize the in vitro efficacy and cytotoxicity of this compound and comparator antivirals against SARS-CoV-2. To ensure a meaningful comparison, data from studies using the Vero E6 cell line are prioritized where available, as this is a commonly used cell line for SARS-CoV-2 antiviral testing.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound and Comparator Antivirals against SARS-CoV-2

AntiviralMechanism of ActionCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound SARS-CoV-2 PLpro InhibitorVero E61.1[1][2]>55 (estimated)>50
Nirmatrelvir SARS-CoV-2 Mpro (3CLpro) InhibitorVero E60.075[3]>100[4]>1333
Remdesivir RdRp InhibitorVero E61.13 - 1.65[5]>100[6]>88.5 - >60.6
Molnupiravir (NHC) RdRp Inhibitor (mutagenic)Vero E60.3[7]>10[7]>33.3

Note: The CC50 for this compound is estimated based on the selection criteria of a selectivity index greater than 50. The EC50 for nirmatrelvir was determined in the presence of an MDR1 inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

Determination of 50% Effective Concentration (EC50)

The half-maximal effective concentration (EC50) is the concentration of a drug that gives half-maximal response. In the context of antiviral research, it is the concentration required to inhibit 50% of the viral replication or cytopathic effect (CPE). A common method is the plaque reduction neutralization test (PRNT) or a CPE-based assay.

Plaque Reduction Assay Protocol:

  • Cell Seeding: Vero E6 cells are seeded in 24-well plates and grown to confluency.

  • Compound Preparation: A serial dilution of the antiviral compound is prepared in a cell culture medium.

  • Virus Infection: The cell monolayers are washed and infected with a known titer of SARS-CoV-2 for 1 hour at 37°C.

  • Compound Treatment: After incubation, the virus inoculum is removed, and the cells are overlaid with a medium containing the different concentrations of the antiviral compound and 1% methylcellulose to restrict virus spread to adjacent cells.

  • Incubation: The plates are incubated for 5-7 days to allow for plaque formation.

  • Visualization and Quantification: The cells are fixed with 10% formaldehyde and stained with crystal violet. The plaques are then counted, and the percentage of plaque reduction compared to the untreated virus control is calculated for each compound concentration.

  • EC50 Calculation: The EC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Determination of 50% Cytotoxic Concentration (CC50)

The half-maximal cytotoxic concentration (CC50) is the concentration of a substance that causes the death of 50% of viable cells. This is a critical measure of a drug's toxicity.

MTT Assay Protocol:

  • Cell Seeding: Vero E6 cells are seeded in a 96-well plate at a specific density.

  • Compound Treatment: The cells are treated with a serial dilution of the antiviral compound and incubated for a period that mirrors the EC50 assay (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • CC50 Calculation: The cell viability is calculated as a percentage of the untreated control cells. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Antiviral_Mechanism_of_Action cluster_this compound This compound cluster_nirmatrelvir Nirmatrelvir cluster_rd_mo Remdesivir & Molnupiravir This compound This compound PLpro SARS-CoV-2 Papain-like Protease (PLpro) This compound->PLpro Inhibits Viral_Polyprotein Viral Polyprotein PLpro->Viral_Polyprotein Cleaves Host_Immune_Response Host Innate Immune Response PLpro->Host_Immune_Response Antagonizes Viral_Replication Viral Replication Viral_Polyprotein->Viral_Replication Leads to Immune_Evasion Immune Evasion Host_Immune_Response->Immune_Evasion Suppression leads to Nirmatrelvir Nirmatrelvir Mpro SARS-CoV-2 Main Protease (Mpro/3CLpro) Nirmatrelvir->Mpro Inhibits Viral_Polyprotein_N Viral Polyprotein Mpro->Viral_Polyprotein_N Cleaves Viral_Replication_N Viral Replication Viral_Polyprotein_N->Viral_Replication_N Leads to Remdesivir_Molnupiravir Remdesivir / Molnupiravir RdRp SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Remdesivir_Molnupiravir->RdRp Inhibits Viral_RNA_Synthesis Viral RNA Synthesis RdRp->Viral_RNA_Synthesis Catalyzes Viral_Replication_RM Viral Replication Viral_RNA_Synthesis->Viral_Replication_RM Essential for

Caption: Mechanisms of action for this compound and comparator antivirals.

Therapeutic_Window_Workflow cluster_efficacy Antiviral Efficacy cluster_cytotoxicity Cytotoxicity cluster_therapeutic_window Therapeutic Window Assessment Infect_Cells Infect Vero E6 cells with SARS-CoV-2 Treat_Compound_E Treat with serial dilutions of antiviral compound Infect_Cells->Treat_Compound_E Plaque_Assay Perform Plaque Assay Treat_Compound_E->Plaque_Assay Calculate_EC50 Calculate EC50 Plaque_Assay->Calculate_EC50 Calculate_SI Calculate Selectivity Index (SI) SI = CC50 / EC50 Calculate_EC50->Calculate_SI Uninfected_Cells Culture uninfected Vero E6 cells Treat_Compound_C Treat with serial dilutions of antiviral compound Uninfected_Cells->Treat_Compound_C MTT_Assay Perform MTT Assay Treat_Compound_C->MTT_Assay Calculate_CC50 Calculate CC50 MTT_Assay->Calculate_CC50 Calculate_CC50->Calculate_SI

Caption: Experimental workflow for determining the therapeutic window.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for Jun12682

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory Professionals

This document provides critical safety, handling, and disposal protocols for Jun12682, an experimental antiviral medication being investigated for its potential against COVID-19.[1] As a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), this compound requires careful management in a laboratory setting to ensure personnel safety and environmental protection.[1][2]

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Adherence to the following safety measures is mandatory.

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye ProtectionSafety goggles with side-shields
Hand ProtectionProtective gloves
Body ProtectionImpervious clothing
Respiratory ProtectionSuitable respirator

Data sourced from the this compound Material Safety Data Sheet.[3]

Handling and Storage:

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

ConditionSpecification
HandlingAvoid inhalation, and contact with eyes and skin. Prevent dust and aerosol formation. Use only in areas with adequate exhaust ventilation.[3]
Storage (Powder)-20°C in a tightly sealed container in a cool, well-ventilated area.[3]
Storage (in Solvent)-80°C in a tightly sealed container in a cool, well-ventilated area.[3]
GeneralKeep away from direct sunlight and sources of ignition.[3]

Data sourced from the this compound Material Safety Data Sheet.[3]

Disposal Procedures

The primary disposal directive for this compound is to dispose of contents and container to an approved waste disposal plant .[3] This ensures that the compound, which is highly toxic to aquatic life, does not enter the environment.[3]

Step-by-Step Disposal Protocol:

  • Segregation: Keep this compound waste separate from other laboratory waste streams.

  • Containment: Ensure waste containers are clearly labeled, tightly sealed, and appropriate for chemical waste.

  • Collection: Arrange for collection by a licensed and approved hazardous waste disposal company.

  • Documentation: Maintain all records of waste disposal in accordance with institutional and regulatory requirements.

Emergency and First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3]
Eye Contact Remove contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids to ensure adequate flushing. Call a physician promptly.[3]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[3]
Inhalation Immediately move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR).[3]

Data sourced from the this compound Material Safety Data Sheet.[3]

Visualized Workflows

To further clarify procedural flows, the following diagrams illustrate the standard operating procedure for handling and the mandatory disposal pathway for this compound.

cluster_handling Safe Handling Workflow prep Preparation: Don appropriate PPE handle Handling: Weigh/aliquot in ventilated area prep->handle store Storage: Store at correct temperature handle->store clean Cleanup: Decontaminate work surfaces handle->clean cluster_disposal Disposal Pathway collect Collect this compound Waste label_waste Label as Hazardous Chemical Waste collect->label_waste seal Seal in Approved Container label_waste->seal dispose Transfer to Approved Waste Disposal Plant seal->dispose

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。